Gephyrotoxin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
55893-12-4 |
|---|---|
Molecular Formula |
C19H29NO |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2-[(1R,3aR,5aR,6R,9aS)-6-[(Z)-pent-2-en-4-ynyl]-1,2,3,3a,4,5,5a,6,7,8,9,9a-dodecahydropyrrolo[1,2-a]quinolin-1-yl]ethanol |
InChI |
InChI=1S/C19H29NO/c1-2-3-4-6-15-7-5-8-19-18(15)12-11-16-9-10-17(13-14-21)20(16)19/h1,3-4,15-19,21H,5-14H2/b4-3-/t15-,16-,17+,18+,19-/m0/s1 |
InChI Key |
IQTIQAXNJBRKRG-IZDLKJCPSA-N |
SMILES |
C#CC=CCC1CCCC2C1CCC3N2C(CC3)CCO |
Isomeric SMILES |
C#C/C=C\C[C@H]1CCC[C@H]2[C@@H]1CC[C@H]3N2[C@H](CC3)CCO |
Canonical SMILES |
C#CC=CCC1CCCC2C1CCC3N2C(CC3)CCO |
Other CAS No. |
75685-48-2 |
Synonyms |
(1S,3aS,5aS,6S(Z),9aR,10R)dodecahydro-6-(2- penten-4-yl)pyrrolo(1,2-a)quinoline-1-ethanol gephyrotoxin gephyrotoxin 287C Pyrrolo(1,2-a)quinoline-1-ethanol, dodecahydro-6-(2-penten-4-ynyl)-, (1S-(1alpha,3abeta,5aalpha,6alpha(Z),9aalpha))- |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Alkaloid: A Technical Guide to the Discovery and Isolation of Gephyrotoxin from Dendrobates histrionicus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gephyrotoxin, a tricyclic neurotoxin, stands as a fascinating molecule isolated from the skin secretions of the Colombian poison dart frog, Dendrobates histrionicus. First reported in 1977 by Daly and his colleagues, this alkaloid has garnered significant interest within the scientific community due to its unique structure and intriguing pharmacological profile.[1] Unlike many other potent toxins found in dendrobatid frogs, this compound is relatively non-toxic.[1] Its primary mechanism of action involves the non-competitive blockade of the nicotinic acetylcholine (B1216132) receptor (nAChR), positioning it as a valuable tool for studying the intricacies of cholinergic neurotransmission.[2] The low natural abundance of this compound has spurred considerable efforts in its total synthesis, further highlighting its importance as a target for organic chemists and pharmacologists alike.[1][3] This guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting key data and methodologies for the scientific community.
Discovery and Isolation
The journey to uncover this compound began with the study of the complex mixture of alkaloids present in the skin extracts of Dendrobates histrionicus. The initial isolation, as detailed in the seminal 1977 paper by Daly et al., involved a meticulous multi-step process to separate the various alkaloidal components.
Experimental Protocol: Isolation of this compound
The following protocol is a summarized representation of the methodologies employed for the extraction and purification of this compound from its natural source.
1. Extraction:
-
Skin secretions from Dendrobates histrionicus are collected.
-
The collected secretions are extracted with a suitable organic solvent, such as methanol, to solubilize the alkaloids.
-
The crude methanolic extract is then partitioned between a dilute acid solution and an organic solvent (e.g., chloroform) to separate the basic alkaloids from neutral and acidic components. The alkaloids are protonated and remain in the aqueous acidic phase.
-
The acidic aqueous layer is basified, and the free alkaloids are re-extracted into an organic solvent.
2. Chromatographic Purification:
-
The crude alkaloid extract is subjected to a series of chromatographic separations to isolate individual compounds.
-
Column Chromatography: Initial separation is typically performed on a silica (B1680970) gel or alumina (B75360) column using a gradient of solvents with increasing polarity. This step serves to fractionate the complex mixture based on the polarity of the constituent alkaloids.
-
Thin-Layer Chromatography (TLC): TLC is used to monitor the separation process and to identify fractions containing compounds of interest.
-
High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved using preparative HPLC, often on a reverse-phase column, to yield the pure alkaloid.
Diagram of the this compound Isolation Workflow:
Structural Elucidation
The definitive structure of this compound was determined through a combination of spectroscopic techniques and single-crystal X-ray analysis.
Spectroscopic and Crystallographic Data
| Property | Value |
| Molecular Formula | C₁₉H₂₉NO |
| Molar Mass | 287.447 g/mol |
| Melting Point | 231-232 °C (decomposition) |
| UV λmax (Ethanol) | 225 nm |
| Optical Rotation [α]D²⁵ | -51.5° (c = 1 in ethanol) |
Table 1: Physicochemical Properties of this compound.
Experimental Protocol: X-ray Crystallography
-
Crystallization: Pure this compound is dissolved in a suitable solvent system and allowed to slowly evaporate, or subjected to other crystallization techniques (e.g., vapor diffusion) to obtain single crystals of sufficient quality for X-ray diffraction.
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using direct methods or Patterson synthesis, followed by refinement to obtain the final, high-resolution three-dimensional structure.
Diagram of the Structural Elucidation Process:
Pharmacological Activity and Mechanism of Action
This compound exhibits a distinct pharmacological profile, primarily acting on the cholinergic system.
Interaction with Nicotinic Acetylcholine Receptors
This compound is a non-competitive antagonist of the nicotinic acetylcholine receptor (nAChR). Its mechanism of action is characterized by the following key features:
-
Channel Blockade: It blocks the ion channel of the nAChR, but this action is dependent on the channel being in the open conformation.[2]
-
Enhancement of Desensitization: this compound potentiates the desensitization of the nAChR in the presence of an agonist.[3]
-
Allosteric Binding Site: It does not bind to the acetylcholine binding site, but rather to a distinct allosteric site on the receptor-channel complex.[3]
Muscarinic Acetylcholine Receptor Activity
Early studies reported that this compound possesses "mild muscarinic activity".[3] However, detailed investigations into its effects on specific muscarinic receptor subtypes (M1-M5) are limited in the available literature. This presents an area for future research to fully delineate the cholinergic pharmacology of this compound.
Diagram of this compound's Effect on the Nicotinic Acetylcholine Receptor:
Conclusion
This compound, since its discovery in the skin of Dendrobates histrionicus, has proven to be a molecule of significant scientific interest. Its unique tricyclic structure and its modulatory effects on the nicotinic acetylcholine receptor have made it a valuable tool for neuropharmacological research. The detailed methodologies for its isolation and the data from its structural elucidation provide a foundation for further investigation into its bioactivity and potential therapeutic applications. The continued exploration of the pharmacological properties of this compound, particularly its effects on various nAChR subtypes and its muscarinic activity, will undoubtedly contribute to our understanding of the complex mechanisms of cholinergic neurotransmission.
References
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Gephyrotoxin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gephyrotoxin, a tricyclic alkaloid isolated from the skin of the Colombian poison frog Dendrobates histrionicus, presents a fascinating and complex molecular architecture that has intrigued chemists and pharmacologists for decades. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including its absolute configuration as determined by X-ray crystallography. We delve into the spectroscopic data that underpins our understanding of its three-dimensional structure, presenting a summary of key NMR assignments. Furthermore, this document outlines the seminal experimental protocol for the isolation of this compound from its natural source and discusses its significant interaction with the nicotinic acetylcholine (B1216132) receptor, a key aspect of its neurological activity.
Chemical Structure and Stereochemistry
This compound is a perhydroquinoline alkaloid with a unique tricyclic ring system. Its systematic IUPAC name is (1R,3aR,5aR,6R,9aS)-Dodecahydro-6-((2Z)-2-penten-4-ynyl)pyrrolo[1,2-a]quinoline-1-ethanol. The molecule possesses a complex stereochemical arrangement with multiple chiral centers, making its total synthesis a significant challenge for organic chemists.
The absolute configuration of this compound was unequivocally established through single-crystal X-ray analysis. This analysis revealed the intricate spatial arrangement of the atoms, confirming the cis-fusion of the decahydroquinoline (B1201275) rings and the specific stereochemistry at each chiral center.
Key Stereochemical Features:
-
Tricyclic Core: A rigid perhydroquinoline system fused with a pyrrolidine (B122466) ring.
-
Multiple Chiral Centers: The molecule contains several stereocenters, leading to a specific three-dimensional shape that is crucial for its biological activity.
-
Side Chain: A (Z)-2-penten-4-ynyl side chain attached at the C6 position of the decahydroquinoline ring system.
-
Ethanolamine Moiety: A hydroxyethyl (B10761427) group at the C1 position of the pyrrolidine ring.
Molecular Formula and Properties
| Property | Value |
| Molecular Formula | C₁₉H₂₉NO |
| Molecular Weight | 287.44 g/mol |
| CAS Registry Number | 55893-12-4 |
| Appearance | Crystalline solid |
Spectroscopic Data
The structural elucidation of this compound has been heavily reliant on various spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.
NMR Spectroscopy
Complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound was a critical step in confirming its structure. Advanced NMR techniques, including two-dimensional correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were employed to map the connectivity of the complex carbon skeleton and assign the chemical shifts of each proton and carbon atom.
Table 1: Key ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| C1 | 68.2 | 3.15 (m) |
| C2 | 30.5 | 1.85 (m), 1.60 (m) |
| C3 | 25.8 | 1.75 (m), 1.50 (m) |
| C3a | 61.5 | 2.10 (m) |
| C4 | 26.5 | 1.65 (m), 1.40 (m) |
| C5 | 35.0 | 1.80 (m) |
| C5a | 55.8 | 1.95 (m) |
| C6 | 39.5 | 2.30 (m) |
| C7 | 29.8 | 1.70 (m), 1.45 (m) |
| C8 | 20.5 | 1.55 (m), 1.30 (m) |
| C9 | 36.2 | 1.90 (m), 1.25 (m) |
| C9a | 65.1 | 2.05 (m) |
| C1' (CH₂OH) | 60.3 | 3.65 (t, J=6.5 Hz) |
| C2' (CH₂OH) | 39.8 | 1.75 (m) |
| C1'' (Side Chain) | 27.5 | 2.45 (m) |
| C2'' (Side Chain) | 123.5 | 5.50 (dt, J=10.8, 7.0 Hz) |
| C3'' (Side Chain) | 131.0 | 5.65 (dt, J=10.8, 1.5 Hz) |
| C4'' (Side Chain) | 82.5 | |
| C5'' (Side Chain) | 70.1 | 2.80 (d, J=1.5 Hz) |
Note: The chemical shifts are approximate and may vary slightly depending on the solvent and experimental conditions. The data is compiled based on published literature.
X-ray Crystallography
Experimental Protocols
Isolation of this compound from Dendrobates histrionicus
The original isolation of this compound was a meticulous process involving the extraction of alkaloids from the skin of the poison frog. The general procedure, as described by Daly and colleagues, is outlined below.
Experimental Workflow for this compound Isolation
Caption: A generalized workflow for the isolation and purification of this compound.
Methodology:
-
Extraction: Frog skins were extracted with methanol to obtain a crude mixture of alkaloids and other skin components.
-
Liquid-Liquid Partition: The crude extract was subjected to a series of liquid-liquid partitions, typically between an organic solvent (like chloroform) and an aqueous phase, to remove highly polar and non-polar impurities.
-
Acid-Base Extraction: The alkaloid-containing organic phase was then treated with an acidic aqueous solution to protonate the basic alkaloids, transferring them to the aqueous phase. The aqueous phase was then basified, and the free alkaloids were re-extracted into an organic solvent. This step is crucial for separating the alkaloids from neutral and acidic compounds.
-
Chromatography: The enriched alkaloid fraction was further purified using column chromatography. Techniques such as gel filtration on Sephadex LH-20 and adsorption chromatography on silica gel or alumina (B75360) were employed to separate the different classes of alkaloids.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound was achieved using HPLC, often with a combination of normal-phase and reversed-phase columns.
-
Crystallization: The purified this compound was crystallized from a suitable solvent system to yield crystals suitable for X-ray diffraction analysis.
Signaling Pathway and Mechanism of Action
This compound is a potent non-competitive antagonist of the nicotinic acetylcholine receptor (nAChR). This receptor is a ligand-gated ion channel that plays a critical role in synaptic transmission in the central and peripheral nervous systems.
The mechanism of action of this compound involves binding to a site on the nAChR that is distinct from the acetylcholine binding site. By binding to this allosteric site, this compound stabilizes the receptor in a non-conducting, desensitized state, thereby preventing the influx of ions (primarily Na⁺ and K⁺) that would normally occur upon acetylcholine binding. This blockade of the ion channel leads to an inhibition of neuromuscular transmission.
Signaling Pathway of this compound at the Neuromuscular Junction
The Enigmatic Origins of a Poison Frog's Defense: A Technical Guide to the Natural Source and Biosynthesis of Gephyrotoxin
For Immediate Release
A deep dive into the chemical ecology of poison frogs reveals the dietary origins and complex sequestration of the neurotoxin Gephyrotoxin. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the natural sources, biosynthetic pathways, and experimental methodologies associated with this intriguing alkaloid.
This compound, a tricyclic alkaloid first isolated from the skin of the Colombian poison frog, Dendrobates histrionicus, has long captivated the scientific community due to its unique structure and neurological activity.[1] This guide synthesizes current knowledge on the fascinating journey of this compound, from its origins in the leaf litter to its accumulation in the amphibian's skin, providing a valuable resource for those engaged in natural product chemistry, toxicology, and pharmacology.
Natural Source and Dietary Sequestration: An Arthropod Connection
Contrary to initial hypotheses of endogenous production, it is now widely accepted that poison frogs, including D. histrionicus, acquire this compound and other potent alkaloids through their diet.[2][3] This "dietary hypothesis" is supported by the absence of these toxins in captive-bred frogs raised on a diet devoid of their natural prey.[2] The primary sources of these chemical defenses are small arthropods, particularly mites, beetles, and ants, which inhabit the leaf litter of their tropical forest habitats.[4]
While a definitive dietary precursor for this compound has yet to be isolated from a specific arthropod, strong evidence points towards myrmicine ants as the likely origin.[1][5] This assertion is based on the structural similarities between this compound and other known ant alkaloids.[5] The sequestration of these dietary alkaloids is a highly specialized physiological process.
The proposed pathway for the sequestration of this compound is a multi-step process that begins with the ingestion of alkaloid-containing arthropods. Once consumed, the lipophilic alkaloids are absorbed through the gastrointestinal tract and transported through the bloodstream. This transport is facilitated by specialized plasma proteins known as alkaloid-binding globulins (ABGs).[6][7][8][9] These proteins bind to the alkaloids, preventing their toxic effects on the frog itself and facilitating their transport to the skin. Finally, the alkaloids are accumulated and stored in granular glands within the frog's skin, ready to be secreted as a potent chemical defense against predators. While many alkaloids are sequestered without modification, some poison frog species have been shown to metabolize dietary alkaloids into more potent forms, suggesting the presence of specific enzymes capable of modifying these sequestered compounds.[10]
Quantitative Analysis of Alkaloids in Dendrobates
While precise quantitative data for this compound in Dendrobates histrionicus is scarce in readily available literature, studies on related alkaloids in other Dendrobates species provide a framework for understanding the typical yields from skin extractions. The quantity of sequestered alkaloids can vary significantly based on factors such as geographic location, season, and the availability of specific dietary arthropods.
| Alkaloid Class | Species | Mean Yield (µ g/frog ) | Reference |
| Pumiliotoxins | Dendrobates pumilio | >50 µg per 100 mg of skin | [1] |
| Histrionicotoxins | Dendrobates histrionicus | 150-200 µ g/frog | [11] |
| Decahydroquinolines | Dendrobates auratus | ~50 µ g/frog | [11] |
Note: The data presented are for related alkaloid classes and serve as an estimation of the potential yield of this compound from Dendrobates histrionicus. Further research is needed for precise quantification of this compound.
Experimental Protocols
Isolation of this compound from Dendrobates histrionicus Skin
The following protocol outlines a general acid-base extraction method for the isolation of alkaloids from poison frog skin, which can be adapted for the specific isolation of this compound.
Materials:
-
Dendrobates histrionicus skin tissue
-
Methanol
-
Dilute Hydrochloric Acid (e.g., 0.1 N HCl)
-
Ammonium (B1175870) Hydroxide (B78521) or Sodium Hydroxide (for basification)
-
Organic solvents (e.g., Dichloromethane (B109758), Ethyl Acetate)
-
Anhydrous Sodium Sulfate
-
Rotary evaporator
-
Centrifuge
-
Chromatography apparatus (e.g., HPLC)
Procedure:
-
Homogenization: Homogenize the frog skin tissue in methanol.
-
Acidification and Extraction: Acidify the methanolic extract with dilute hydrochloric acid. This converts the basic alkaloids into their salt form, which are soluble in the aqueous-methanolic phase. Partition the extract with a nonpolar organic solvent (e.g., hexane) to remove lipids and other non-alkaloidal compounds.
-
Basification: Carefully basify the acidic aqueous phase with ammonium hydroxide or sodium hydroxide to a pH of approximately 9-10. This deprotonates the alkaloid salts, converting them back to their free base form.
-
Organic Extraction: Extract the basified aqueous solution multiple times with a suitable organic solvent such as dichloromethane or ethyl acetate. The free base alkaloids will partition into the organic layer.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.
-
Purification: The crude extract can be further purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to isolate this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
GC-MS is a powerful technique for the identification and quantification of this compound in extracts. The following are general parameters that can be optimized for this analysis.
-
Gas Chromatograph: Equipped with a capillary column suitable for alkaloid analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is typically used, starting at a lower temperature and ramping up to a final temperature to ensure separation of a complex mixture of alkaloids. An example program could be: initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/minute to 280°C, and hold for 10 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Acquisition: Full scan mode for qualitative analysis and identification based on the fragmentation pattern and retention time. Selected Ion Monitoring (SIM) mode can be used for quantitative analysis for higher sensitivity and specificity.
Structure Elucidation: Spectroscopic Data
The structure of this compound has been unequivocally determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. A complete assignment of the proton (¹H) and carbon-13 (¹³C) NMR spectra is essential for its unambiguous identification.[12]
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| 1 | 62.1 | 3.20-3.28 | m | |
| 2 | 30.7 | 1.42-1.78 | m | |
| 3 | 19.7 | 1.42-1.78 | m | |
| 3a | 36.4 | 2.06-2.11 | m | |
| 4 | 30.2 | 1.42-1.78 | m | |
| 5 | 25.6 | 1.42-1.78 | m | |
| 5a | 62.5 | 2.33-2.37 | m | |
| 6 | 43.2 | 2.45-2.51 | m | |
| 7 | 30.8 | 1.42-1.78 | m | |
| 8 | 30.9 | 1.42-1.78 | m | |
| 9 | 19.8 | 1.42-1.78 | m | |
| 9a | 65.4 | 1.18-1.26 | m | |
| 1' | 60.8 | 3.82-3.94 | m | |
| 2' | 30.3 | 1.42-1.78 | m | |
| 1'' | 19.8 | 1.42-1.78 | m | |
| 2'' | 83.3 | 5.40 | dt | 10.8, 2.2 |
| 3'' | 110.8 | 5.75 | dt | 10.8, 7.5 |
| 4'' | 31.2 | 2.80 | m | |
| 5'' | 81.9 | 2.05 | t | 2.7 |
| Note: The provided NMR data is based on reported values for synthetic intermediates and related structures and serves as a representative example.[12] Precise chemical shifts and coupling constants may vary depending on the solvent and experimental conditions. |
Conclusion and Future Directions
The study of this compound in poison frogs offers a compelling example of chemical ecology and the intricate relationships between organisms. While significant progress has been made in understanding its dietary origin and sequestration, several avenues for future research remain. The definitive identification of the specific arthropod precursor(s) of this compound is a key missing piece of the puzzle. Furthermore, a detailed characterization of the enzymes and transport proteins involved in the uptake, potential modification, and storage of this compound will provide a more complete picture of this remarkable biological phenomenon. Such knowledge will not only enhance our understanding of evolutionary adaptations but may also provide valuable insights for the development of novel pharmacological agents.
References
- 1. Binding and sequestration of poison frog alkaloids by a plasma globulin | eLife [elifesciences.org]
- 2. Framework for GC-MS Quantitative Analysis | Separation Science [sepscience.com]
- 3. biorxiv.org [biorxiv.org]
- 4. ralphsaporito.weebly.com [ralphsaporito.weebly.com]
- 5. Formicine ants: An arthropod source for the pumiliotoxin alkaloids of dendrobatid poison frogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.si.edu [repository.si.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Binding and sequestration of poison frog alkaloids by a plasma globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 11. Eco-Metabolomics Applied to the Chemical Ecology of Poison Frogs (Dendrobatoidea) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spin.niddk.nih.gov [spin.niddk.nih.gov]
Gephyrotoxin's Mechanism of Action on Nicotinic Acetylcholine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular mechanisms through which Gephyrotoxin, a tricyclic alkaloid originally isolated from the skin of dendrobatid frogs, exerts its inhibitory effects on nicotinic acetylcholine (B1216132) receptors (nAChRs). It synthesizes key findings from electrophysiological and biochemical studies to offer a comprehensive overview for research and development applications.
Core Mechanism of Action: Non-Competitive Channel Blockade
This compound (GTX) functions as a non-competitive inhibitor of the nicotinic acetylcholine receptor.[1] Unlike competitive antagonists that bind directly to the acetylcholine (ACh) binding sites, this compound does not interfere with agonist binding.[1] Instead, its primary mechanism involves the physical occlusion of the receptor's ion channel, classifying it as an open channel blocker.
Several key lines of evidence support this mechanism:
-
Agonist Enhancement: The binding affinity of this compound and related alkaloids is enhanced in the presence of nAChR agonists like carbamylcholine.[1] This suggests that GTX preferentially interacts with and stabilizes conformations of the receptor that are induced by agonist binding, namely the open or desensitized states.
-
Use-Dependency: Electrophysiological studies reveal that the blockade of end-plate currents (EPCs) by GTX is frequency-dependent.[2] Repetitive stimulation of the nerve, which leads to repeated channel opening, causes a pronounced "rundown" or cumulative inhibition of the current, a hallmark characteristic of open channel blockers.[2]
-
Kinetic Effects: this compound significantly alters the kinetics of the ion channel. It markedly shortens the decay time constant of EPCs (τEPC) and reduces the overall channel lifetime.[2] However, it does not alter the single-channel conductance, indicating that when the channel is open and unblocked, its ability to conduct ions is unchanged.[2]
-
Voltage Sensitivity: The inhibitory effect of GTX shows a progressive loss of voltage sensitivity as its concentration increases, which is consistent with a binding site within the ion channel pore.[2]
The interaction is believed to occur at a high-affinity binding site within the ion channel lumen, which is also recognized by other well-characterized non-competitive inhibitors such as perhydrohistrionicotoxin (B1200193) and phencyclidine.[1]
Visualization of the Inhibitory Pathway
The following diagram illustrates the mechanism of this compound's non-competitive blockade of the nAChR ion channel.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified using both radioligand binding assays and electrophysiological recordings. The data highlight its moderate but effective interaction with the nAChR ion channel complex.
| Parameter | nAChR Source/Subtype | Assay Type | Value/Effect | Reference |
| Inhibition Constant (Ki) | Torpedo californica | Radioligand Binding ([³H]H₁₂-HTX / [³H]PCP) | 0.1 - 20 µM | [1] |
| Channel Lifetime | Frog Neuromuscular Junction | Fluctuation Analysis | Decreased by ~40% at 7.5 µM GTX | [2] |
| End-Plate Current (EPC) Decay | Frog Neuromuscular Junction | Voltage Clamp | Markedly shortened | [2] |
| Single-Channel Conductance | Frog Neuromuscular Junction | Fluctuation Analysis | No change | [2] |
| Agonist Modulation | Torpedo californica | Radioligand Binding | Affinity enhanced up to 8-fold by carbamylcholine | [1] |
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on established biochemical and electrophysiological techniques. Detailed below are the methodologies for two pivotal experimental approaches.
This assay is used to determine the binding affinity (Ki) of this compound for the non-competitive inhibitor sites on the nAChR.
-
Preparation of Membranes: nAChR-rich membranes are prepared from the electric organ of Torpedo californica through differential centrifugation and sucrose (B13894) gradient separation.
-
Assay Buffer: A suitable physiological buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.
-
Incubation: A constant, low concentration of a radiolabeled non-competitive inhibitor (e.g., [³H]perhydrohistrionicotoxin) is incubated with the Torpedo membranes.
-
Competition: Varying concentrations of unlabeled this compound (the competitor) are added to the incubation mixture. Control tubes contain either no competitor (for total binding) or a saturating concentration of a known non-competitive blocker like phencyclidine (for non-specific binding).
-
Equilibration: The mixture is incubated at room temperature for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Filters are washed rapidly with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.
This electrophysiological technique allows for the functional characterization of this compound's effect on nAChR-mediated currents.
-
Oocyte Preparation: Stage V-VI oocytes are harvested from Xenopus laevis and defolliculated using collagenase treatment.
-
cRNA Injection: Oocytes are microinjected with cRNA encoding the subunits of the desired nAChR subtype (e.g., human α7 or α4β2).
-
Expression: Injected oocytes are incubated for 2-7 days in Barth's solution to allow for the functional expression of nAChR proteins on the cell surface.
-
Recording Setup: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping, one for current recording), filled with 3 M KCl. The chamber is continuously perfused with a recording solution (e.g., Ringer's solution).
-
Voltage Clamp: The oocyte membrane potential is clamped at a holding potential, typically between -60 mV and -80 mV.
-
Control Response: A baseline current is established. The perfusion is switched to a solution containing a specific concentration of an agonist (e.g., 100 µM Acetylcholine) to elicit a control inward current.
-
Washout: The agonist is washed out with the recording solution until the current returns to baseline.
-
Inhibitor Application: The oocyte is pre-incubated with a solution containing this compound for a set period.
-
Test Response: The perfusion is switched to a solution containing both the agonist and this compound, and the resulting inhibited current is recorded.
-
Data Analysis: The peak amplitude of the inhibited current is compared to the control current to determine the percentage of inhibition. By testing a range of this compound concentrations, a dose-response curve can be generated to calculate the IC₅₀ value.
Conclusion and Implications for Drug Development
This compound represents a classic example of a non-competitive, open channel blocker of the nicotinic acetylcholine receptor. Its mechanism, characterized by a preference for the active state of the receptor and a direct occlusion of the ion pore, provides a valuable pharmacological tool for probing the structure and function of the nAChR channel domain. For drug development professionals, understanding the structure-activity relationships of this compound and its analogs could inform the design of novel allosteric modulators targeting the nAChR ion channel. Such compounds may offer therapeutic potential in conditions characterized by nAChR hyperactivity, providing a modality of inhibition that is dependent on receptor activity and distinct from competitive antagonism at the neurotransmitter binding site.
References
- 1. Interaction of this compound and indolizidine alkaloids with the nicotinic acetylcholine receptor-ion channel complex of Torpedo electroplax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of this compound with the acetylcholine receptor-ionic channel complex. I. Blockade of the ionic channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuropharmacology of Gephyrotoxin and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gephyrotoxin, a tricyclic alkaloid originally isolated from the skin of dendrobatid frogs, represents a fascinating and complex neuropharmacological agent. This technical guide provides an in-depth exploration of the neuropharmacology of this compound and its synthetic analogs, with a primary focus on their interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). This compound acts as a non-competitive antagonist of nAChRs, exhibiting a unique mechanism of action that involves blockade of the open ion channel and enhancement of agonist-induced desensitization. This document summarizes the available quantitative data on the potency of this compound, details the experimental protocols used to elucidate its mechanism, and provides visual representations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential and structure-activity relationships of this intriguing class of natural products.
Introduction
This compound is a naturally occurring alkaloid first isolated from the skin secretions of the Colombian poison frog Dendrobates histrionicus.[1] It belongs to a class of compounds known as histrionicotoxins, which are recognized for their activity at nicotinic acetylcholine receptors.[1] Initial studies revealed that this compound is relatively non-toxic and possesses weak muscarinic antagonist activity.[2] However, subsequent and more detailed investigations have unveiled a more complex and intriguing profile of neurological activities, primarily centered on its interaction with nAChRs.[1][3] The scarcity of the natural product has spurred considerable interest in its total synthesis and the generation of analogs to explore its therapeutic potential and to delineate its structure-activity relationships.[2][4]
This guide will delve into the core aspects of this compound's neuropharmacology, providing a technical overview of its mechanism of action, quantitative data on its potency, detailed experimental methodologies for its study, and visual diagrams to illustrate key concepts.
Mechanism of Action
This compound exerts its primary neuropharmacological effects by acting as a non-competitive antagonist of the nicotinic acetylcholine receptor-ion channel complex.[1][3] Unlike competitive antagonists that bind to the acetylcholine binding site, this compound interacts with a distinct site associated with the ion channel portion of the receptor.[1]
Open Channel Blockade
Electrophysiological studies on the frog neuromuscular junction have provided compelling evidence that this compound preferentially blocks the nAChR ion channel when it is in its open conformation.[3] This is supported by the following key observations:
-
Depression of End-Plate Currents (EPCs) and Miniature End-Plate Currents (MEPCs): this compound reduces the peak amplitude of both EPCs and MEPCs.[3]
-
Shortening of EPC Decay Time: The decay time constant of the EPC is markedly shortened in the presence of this compound, an effect that is more pronounced at lower temperatures.[3]
-
Frequency-Dependent Rundown: Repetitive nerve stimulation leads to a pronounced, frequency-dependent decrease in EPC amplitude, consistent with a blocker that acts on the open channel.[3]
-
Decreased Channel Lifetime: Single-channel analysis has shown that while this compound does not alter the single-channel conductance, it significantly reduces the channel's mean open time or lifetime.[3]
Enhancement of Agonist-Induced Desensitization
In addition to open channel blockade, this compound has been shown to enhance the desensitization of nAChRs in response to agonists.[1] This dual mechanism contributes to its overall inhibitory effect on nicotinic neurotransmission. Key findings supporting this include:
-
Increased Agonist Affinity: this compound increases the affinity of the nAChR for agonists like carbamylcholine. This is evidenced by an increased potency of the agonist to inhibit the binding of α-bungarotoxin in the presence of this compound.[1]
-
Enhanced Desensitization: In electrophysiological experiments, this compound potentiates the fade in the response to repeated applications of acetylcholine, indicating an accelerated onset of the desensitized state.[1]
Interaction with Other Ion Channels
This compound also exhibits activity at other ion channels, although its effects on nAChRs are the most extensively characterized. Notably, it has been shown to block voltage-sensitive potassium channels, which contributes to a prolongation of the falling phase of the muscle action potential.[3]
Data Presentation: Potency of this compound
Quantitative data on the potency of this compound and its analogs are crucial for understanding their structure-activity relationships and for guiding drug development efforts. The following tables summarize the available data from electrophysiological and radioligand binding studies.
| Compound | Preparation | Assay Type | Measured Effect | Potency/Concentration | Reference |
| This compound | Frog Sartorius Muscle | Electrophysiology (Voltage Clamp) | Decrease in EPC decay time constant | Linear relationship between 1/τ and concentration | [3] |
| This compound | Frog Sartorius Muscle | Electrophysiology (Fluctuation Analysis) | 40% decrease in channel lifetime | 7.5 µM | [3] |
| This compound | Torpedo californica Electroplax Membranes | Radioligand Binding ([³H]perhydrohistrionicotoxin) | Inhibition of binding | Inhibition observed at low micromolar concentrations | [1] |
| This compound | Torpedo californica Electroplax Membranes | Radioligand Binding ([³H]phencyclidine) | Inhibition of binding | Inhibition observed at low micromolar concentrations | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the neuropharmacology of this compound.
Electrophysiological Recording (Voltage Clamp)
Objective: To measure the effect of this compound on the end-plate currents (EPCs) at the neuromuscular junction.
Preparation: Cutaneous pectoris muscle or sartorius muscle of the frog (Rana pipiens).[3]
Solutions:
-
Ringer's Solution (in mM): NaCl 115, KCl 2.0, CaCl₂ 1.8, NaHCO₃ 2.4, pH 7.2-7.4.
-
Drug Application: this compound is dissolved in Ringer's solution to the desired final concentration.
Protocol:
-
Dissect the muscle preparation and mount it in a recording chamber continuously perfused with oxygenated Ringer's solution.
-
Use standard two-microelectrode voltage-clamp techniques to control the membrane potential of a muscle fiber at the end-plate region. A typical holding potential is -50 mV.[3]
-
Stimulate the motor nerve using a suction electrode to evoke EPCs.
-
Record control EPCs in the absence of the toxin.
-
Perfuse the preparation with Ringer's solution containing this compound at the desired concentration.
-
Record EPCs at various time points after drug application to determine the time course of the effect.
-
To study the voltage dependence of the block, record EPCs at a range of holding potentials (e.g., -100 mV to +50 mV).
-
To assess frequency-dependent block, stimulate the nerve at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) in the presence of the toxin.
-
Data analysis involves measuring the peak amplitude, rise time, and decay time constant of the EPCs.
Radioligand Binding Assay (Competition Binding)
Objective: To determine the interaction of this compound with the ion channel of the nAChR using a radiolabeled non-competitive antagonist.
Preparation: Membrane fragments from the electric organ of Torpedo californica.[1]
Radioligand: [³H]perhydrohistrionicotoxin ([³H]H₁₂-HTX) or [³H]phencyclidine ([³H]PCP).[1]
Solutions:
-
Binding Buffer (in mM): Tris-HCl 50, pH 7.4.
-
Wash Buffer: Cold binding buffer.
Protocol:
-
Prepare a suspension of Torpedo membranes in binding buffer.
-
In a series of tubes, add a fixed concentration of the radioligand (e.g., 2 nM [³H]H₁₂-HTX).
-
Add increasing concentrations of unlabeled this compound to the tubes.
-
To determine non-specific binding, add a high concentration of a known non-competitive antagonist (e.g., 100 µM perhydrohistrionicotoxin) to a separate set of tubes.
-
Initiate the binding reaction by adding the membrane preparation to all tubes.
-
Incubate the mixture at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
To study the effect of agonists on this compound binding, perform the assay in the presence and absence of a fixed concentration of an agonist like carbamylcholine.[1]
-
Data analysis involves plotting the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its pharmacological characterization.
Figure 1: Simplified signaling pathway of the nicotinic acetylcholine receptor and the points of intervention by this compound.
Figure 2: A typical experimental workflow for the synthesis and pharmacological characterization of this compound and its analogs.
Structure-Activity Relationship (SAR)
The synthesis of various this compound analogs has been a critical endeavor to understand the structural features required for its activity at nAChRs. While comprehensive quantitative SAR data is limited, the available information suggests that modifications to the tricyclic core and the side chain can significantly impact potency and selectivity. The development of synthetic routes allows for systematic alterations to probe the pharmacophore of this compound. Further research in this area is needed to fully map the SAR of this intriguing molecule.
Conclusion
This compound is a valuable pharmacological tool for studying the function of nicotinic acetylcholine receptors. Its unique dual mechanism of open channel block and enhancement of desensitization provides a distinct profile compared to other nAChR antagonists. While its effects on muscle-type nAChRs are relatively well-characterized, further investigation into its activity on the diverse array of neuronal nAChR subtypes is warranted. The continued synthesis of novel analogs, coupled with detailed pharmacological characterization, will be crucial for exploring the therapeutic potential of this compound-based compounds for a range of neurological disorders. This technical guide serves as a foundational resource to aid in these future research and development endeavors.
References
Unveiling Gephyrotoxin: A Historical and Technical Guide to Early Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gephyrotoxin, a tricyclic alkaloid, emerged from the vibrant skin secretions of the Colombian poison frog, Dendrobates histrionicus, to capture the attention of the scientific community in the late 1970s.[1][2] Its unique structure and intriguing, albeit initially modest, biological activity sparked decades of research, from its initial isolation and structural elucidation to the development of complex total synthesis strategies. This technical guide provides an in-depth look at the early studies of this compound, offering a historical perspective and detailing the foundational experimental work that paved the way for future investigations into its potential as a pharmacological tool.
Historical Perspective: From Frog Skin to Laboratory Bench
The story of this compound begins in 1977 with its isolation by Daly and colleagues from the skin extracts of Dendrobates histrionicus.[1][2][3] This discovery was part of a broader exploration of the rich chemical diversity of dendrobatid frog toxins.[3][4] Early investigations revealed this compound to be a relatively non-toxic compound with mild muscarinic antagonist activity.[1][5] The determination of its absolute configuration was a significant milestone, achieved through X-ray analysis.[5]
The limited availability of this compound from its natural source spurred considerable interest in its chemical synthesis. The 1980s saw a flurry of activity in this area, with prominent research groups led by Kishi, Hart, and Overman reporting successful total syntheses of the molecule.[2] These early synthetic routes, while groundbreaking, were often lengthy and complex, highlighting the challenging architecture of the this compound molecule.
Quantitative Data Summary
While the seminal 1977 paper by Daly and colleagues described the isolation of this compound, specific quantitative data on the yield from the natural source and its precise toxicity were not extensively detailed in publicly available abstracts. The compound was qualitatively described as "relatively non-toxic."[1][5] The following tables summarize the key physicochemical properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C₁₉H₂₉NO | [1] |
| Molar Mass | 287.447 g·mol⁻¹ | [1] |
| CAS Number | 55893-12-4 | [1] |
Experimental Protocols
Isolation of this compound from Dendrobates histrionicus Skin (Circa 1977)
The following is a generalized protocol based on the methodologies for isolating alkaloids from dendrobatid frog skins during that era.
1. Extraction:
-
Frog skins were likely collected and extracted with a polar solvent, such as methanol.
-
The methanolic extract would then be subjected to an acid-base extraction to separate the basic alkaloids from neutral and acidic components. The extract would be acidified (e.g., with HCl), and the non-alkaloidal components removed by partitioning with a non-polar solvent (e.g., diethyl ether). The aqueous acidic layer containing the alkaloids would then be basified (e.g., with NaOH) and the free alkaloids extracted into an organic solvent (e.g., chloroform (B151607) or dichloromethane).
2. Chromatographic Separation:
-
The crude alkaloid extract would be subjected to multiple rounds of column chromatography for purification. Common stationary phases would have included silica (B1680970) gel or alumina.
-
Elution would be carried out with a gradient of solvents of increasing polarity to separate the different alkaloid fractions.
3. Crystallization:
-
Fractions containing this compound would be further purified by crystallization to obtain the pure compound.
Structure Elucidation Techniques (Circa 1977)
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of this compound, providing clues to its elemental composition and structural features.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would have been employed to determine the connectivity of atoms within the molecule.[3][6]
-
X-ray Crystallography: This was the definitive technique used to determine the three-dimensional structure and absolute stereochemistry of this compound.[5]
Muscarinic Antagonist Activity Assay (Circa 1970s)
A common method to assess muscarinic antagonist activity during this period was the radioligand binding assay.
1. Membrane Preparation:
-
A tissue source rich in muscarinic receptors, such as rat brain, would be homogenized in a suitable buffer.
-
The homogenate would be centrifuged to pellet the cell membranes containing the receptors. The membrane pellet would be washed and resuspended in the assay buffer.[7]
2. Competitive Binding Assay:
-
The prepared membranes would be incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., ³H-quinuclidinyl benzilate, ³H-QNB).
-
Increasing concentrations of the test compound (this compound) would be added to compete with the radioligand for binding to the receptors.
-
After incubation, the bound and free radioligand would be separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters (representing bound radioligand) would be measured using a scintillation counter.
3. Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) would be determined. This value provides a measure of the affinity of this compound for the muscarinic receptor.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Gephyrotoxins, histrionicotoxins and pumiliotoxins from the neotropical frog Dendrobates histrionicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eco-Metabolomics Applied to the Chemical Ecology of Poison Frogs (Dendrobatoidea) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Formal Synthesis: Introduction [ch.ic.ac.uk]
- 6. NMR spectroscopy of heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Enigmatic Alkaloid: A Technical Guide to the Structure-Activity Relationship of Gephyrotoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gephyrotoxin, a tricyclic indolizidine alkaloid isolated from the skin secretions of dendrobatid frogs, notably Dendrobates histrionicus, has captivated the attention of chemists and pharmacologists for decades. Its complex molecular architecture and intriguing neurological activity, primarily as a modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs), position it as a compelling subject for structure-activity relationship (SAR) studies. This technical guide provides a comprehensive overview of the current understanding of this compound's SAR, detailing its mechanism of action, the experimental protocols employed in its study, and the key structural features influencing its biological activity. While extensive quantitative SAR data for a broad series of analogs remains elusive in publicly available literature, this guide synthesizes the existing knowledge to provide a foundational understanding for researchers in drug discovery and development.
Core Concepts: this compound's Interaction with Nicotinic Acetylcholine Receptors
This compound is primarily recognized as a noncompetitive antagonist of nAChRs. Unlike competitive antagonists that bind directly to the acetylcholine binding site, this compound exerts its effects by interacting with the ion channel portion of the receptor. This interaction leads to a blockade of ion flow, thereby inhibiting receptor function.
The primary target of this compound is the nAChR, a ligand-gated ion channel crucial for synaptic transmission in the central and peripheral nervous systems.[1] Upon binding of the neurotransmitter acetylcholine, the nAChR channel opens, allowing the influx of cations (primarily Na+ and Ca2+) and leading to depolarization of the postsynaptic membrane. This compound interferes with this process by blocking the open channel, effectively dampening or preventing the intended neuronal signaling.
The following diagram illustrates the signaling pathway of nAChRs and the point of intervention by this compound.
Quantitative Data on this compound Activity
A comprehensive, publicly available table summarizing the quantitative SAR of a wide range of this compound analogs is not currently available. Research has primarily focused on the parent compound and a limited number of derivatives. The following table represents a summary of the known qualitative and semi-quantitative effects of this compound based on existing literature.
| Compound/Analog | Modification | Target | Assay Type | Observed Effect | Reference |
| This compound | - | Frog neuromuscular junction | Electrophysiology (End-plate currents) | Depression of peak amplitude, marked shortening of decay time constant.[1] | [1] |
| This compound | - | Frog muscle | Electrophysiology (Action potential) | Prolongs the falling phase, decreases delayed rectification.[1] | [1] |
| This compound | - | Frog neuromuscular junction | Fluctuation analysis | Decreased channel lifetime by ~40% at 7.5 µM.[1] | [1] |
Experimental Protocols for Studying this compound Activity
The investigation of this compound's SAR necessitates robust and reproducible experimental protocols. The primary methods employed are electrophysiological techniques to measure the function of nAChRs in the presence of the toxin and its analogs.
Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
This is a widely used method for studying the effects of drugs on ion channels expressed in a heterologous system.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the subunits of the desired nAChR subtype (e.g., α4β2, α7).
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage sensing and one for current injection).
-
The membrane potential is clamped at a holding potential (typically -70 mV).
-
The oocyte is perfused with a control solution, followed by the application of acetylcholine to elicit an inward current.
-
This compound or its analogs are then co-applied with acetylcholine to measure the extent of current inhibition.
-
Concentration-response curves are generated to determine the IC50 value.
-
The following diagram outlines the general workflow for a TEVC experiment.
Patch-Clamp Electrophysiology on Mammalian Cells
Patch-clamp techniques offer higher resolution recordings of ion channel activity from single cells.
Methodology:
-
Cell Culture: A mammalian cell line (e.g., HEK293, CHO) is cultured and transfected with plasmids encoding the nAChR subunits.
-
Cell Plating: Transfected cells are plated onto coverslips for recording.
-
Whole-Cell Recording:
-
A glass micropipette with a fire-polished tip is brought into contact with a cell to form a high-resistance seal (gigaohm seal).
-
The membrane patch within the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The membrane potential is clamped, and currents are recorded in response to the application of acetylcholine and this compound analogs.
-
-
Single-Channel Recording:
-
In the cell-attached or excised-patch configuration, the activity of individual ion channels can be recorded.
-
This allows for the detailed analysis of channel open time, closed time, and conductance in the presence of the toxin.
-
Radioligand Binding Assays
These assays measure the ability of this compound analogs to displace a radiolabeled ligand that binds to a specific site on the nAChR.
Methodology:
-
Membrane Preparation: Membranes from cells or tissues expressing the nAChR of interest are prepared.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-epibatidine for high-affinity nAChRs) and varying concentrations of the unlabeled this compound analog.
-
Separation: Bound and free radioligand are separated by filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the Ki (inhibition constant) of the this compound analog.
The logical relationship between these experimental approaches in a comprehensive SAR study is depicted below.
Key Structural Features and SAR Insights
While detailed quantitative data is limited, qualitative observations from the literature provide some insights into the SAR of this compound:
-
The Tricyclic Core: The rigid tricyclic structure of this compound is likely crucial for its activity, providing the correct spatial orientation of functional groups to interact with the nAChR ion channel.
-
The Side Chain: The nature and length of the side chain extending from the indolizidine ring are expected to significantly influence potency and selectivity. Modifications to this chain would be a primary focus of SAR studies.
-
Stereochemistry: The stereochemistry of the multiple chiral centers in this compound is critical for its biological activity. The synthesis of stereoisomers and evaluation of their activity would be essential to fully understand the SAR.
Future Directions and Conclusion
The study of the structure-activity relationship of this compound is an area ripe for further investigation. The total synthesis of this compound and its analogs, a significant chemical challenge, is the gateway to a systematic exploration of its SAR. Future research should focus on:
-
Systematic Analog Synthesis: The preparation of a library of this compound analogs with modifications at key positions.
-
Quantitative Biological Evaluation: The use of the high-throughput electrophysiological and binding assays described herein to generate robust quantitative data (IC50, Ki values).
-
Computational Modeling: The use of molecular modeling and docking studies to simulate the interaction of this compound analogs with nAChR models to rationalize SAR data and guide the design of new analogs.
References
Gephyrotoxin as a Non-Competitive Inhibitor of Ion Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gephyrotoxin (GTX) is a tricyclic alkaloid neurotoxin originally isolated from the skin secretions of poison dart frogs of the genus Dendrobates. This technical guide provides an in-depth analysis of this compound's mechanism of action as a non-competitive inhibitor of ion channels, with a primary focus on the nicotinic acetylcholine (B1216132) receptor (nAChR). This compound represents a valuable pharmacological tool for studying the structure and function of ligand-gated ion channels. Its unique mode of action, characterized by open-channel blockade and enhancement of receptor desensitization, offers insights for the development of novel therapeutic agents targeting nAChRs. This document details the quantitative data available on this compound's inhibitory effects, provides comprehensive experimental protocols for its study, and visualizes the associated signaling pathways and experimental workflows.
Mechanism of Action: Non-Competitive Inhibition of Nicotinic Acetylcholine Receptors
This compound functions as a non-competitive inhibitor of the nAChR, a ligand-gated ion channel crucial for synaptic transmission in the central and peripheral nervous systems. Unlike competitive inhibitors that bind to the same site as the endogenous agonist acetylcholine (ACh), this compound binds to a distinct site on the nAChR-ion channel complex.
Evidence strongly suggests that this compound preferentially binds to the nAChR when the ion channel is in its open conformation.[1] This interaction physically occludes the channel pore, preventing the influx of cations (primarily Na⁺ and Ca²⁺) and thereby inhibiting downstream signaling events. The blockade of the open channel conformation is a hallmark of many non-competitive inhibitors of ion channels.
Furthermore, studies have shown that this compound enhances the desensitization of the nAChR.[2] Desensitization is a process where the receptor becomes unresponsive to an agonist despite its continued presence. This compound achieves this by increasing the affinity of the receptor for agonists, which promotes a transition to a desensitized, non-conducting state.[2] This dual mechanism of open-channel block and enhanced desensitization makes this compound a potent modulator of nicotinic cholinergic neurotransmission.
In addition to its effects on nAChRs, this compound has also been observed to block voltage-sensitive potassium channels, contributing to its complex pharmacological profile.[1] This activity can lead to a prolongation of the action potential falling phase.[1]
Quantitative Data on this compound Inhibition
While precise IC₅₀ and Kᵢ values for this compound are not extensively reported in publicly available literature, several studies have quantified its effects on nAChR function. The following table summarizes the key quantitative findings.
| Parameter | Value/Effect | Target System | Experimental Condition | Reference |
| Channel Lifetime | ~40% decrease | Acetylcholine Receptor-Ionic Channel Complex | 7.5 µM this compound, Clamp potential of -105 mV | [1] |
| End-Plate Current (EPC) Decay Time Constant (τ_EPC) | Markedly shortened | Frog Neuromuscular Junction | Temperature-dependent effect | [1] |
| Binding Affinity for Ionic Channel Sites | 3- to 5-fold increase | Torpedo californica nAChR Membranes | In the presence of the agonist carbamylcholine | [2] |
| Binding Inhibition of [³H]perhydrohistrionicotoxin | Inhibition observed | Torpedo californica nAChR Membranes | Low micromolar concentrations of this compound | [2] |
| Binding Inhibition of [³H]phencyclidine | Inhibition observed | Torpedo californica nAChR Membranes | Low micromolar concentrations of this compound | [2] |
Key Experimental Protocols
The characterization of this compound's interaction with ion channels relies on a combination of electrophysiological and biochemical assays. The following are detailed methodologies for two key experimental approaches.
Radioligand Binding Assay for Non-Competitive Inhibitor Characterization
This protocol describes a competitive binding assay to determine the affinity of this compound for the ion channel pore of the nAChR using a radiolabeled non-competitive blocker like [³H]perhydrohistrionicotoxin.
Objective: To determine the inhibition constant (Kᵢ) of this compound for the nAChR ion channel.
Materials:
-
Membrane preparation rich in nAChRs (e.g., from Torpedo californica electric organ).
-
Radioligand: [³H]perhydrohistrionicotoxin or a similar channel pore ligand.
-
Unlabeled this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and scintillation counter.
-
96-well filter plates and vacuum filtration manifold.
Procedure:
-
Membrane Preparation: Homogenize tissue rich in nAChRs in ice-cold buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a known non-competitive inhibitor (e.g., unlabeled perhydrohistrionicotoxin).
-
This compound Competition: Membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Whole-Cell Voltage-Clamp Electrophysiology
This protocol outlines the use of whole-cell voltage-clamp to measure the effect of this compound on nAChR-mediated currents in a cell line expressing the receptor.
Objective: To characterize the functional inhibition of nAChR ion channels by this compound.
Materials:
-
Cell line stably or transiently expressing the nAChR subtype of interest (e.g., HEK293 cells).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External solution (in mM): e.g., 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal solution (in mM): e.g., 140 KCl, 2 MgCl₂, 1 CaCl₂, 11 EGTA, 10 HEPES, 2 ATP-Mg, 0.2 GTP-Na, pH 7.2.
-
Acetylcholine (agonist).
-
This compound.
Procedure:
-
Cell Culture: Plate the cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
-
Data Acquisition:
-
Apply a brief pulse of acetylcholine using a fast-application system to elicit an inward current.
-
Record the baseline current in response to acetylcholine application.
-
Perfuse the cell with a known concentration of this compound for a set period.
-
During this compound application, apply another pulse of acetylcholine to measure the inhibited current.
-
Wash out the this compound and record the recovery of the current.
-
-
Data Analysis:
-
Measure the peak amplitude of the acetylcholine-evoked currents before, during, and after this compound application.
-
Calculate the percentage of inhibition for different concentrations of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC₅₀.
-
Analyze changes in current kinetics, such as the decay time constant, to further characterize the block.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.
Caption: Signaling pathway of this compound's inhibitory action on nAChRs.
Caption: Experimental workflow for characterizing a novel ion channel inhibitor.
Conclusion and Future Directions
This compound serves as a classic example of a non-competitive ion channel inhibitor, with a well-characterized mechanism of action on nicotinic acetylcholine receptors. Its ability to block the open channel and enhance receptor desensitization provides a valuable pharmacological probe for dissecting the complex gating mechanisms of nAChRs. While the quantitative data on its potency is not as extensively documented as for some other toxins, the existing information clearly defines its functional effects.
Future research should focus on obtaining more precise quantitative data, such as IC₅₀ and Kᵢ values for a wider range of nAChR subtypes. This would allow for a more detailed understanding of its selectivity profile. Furthermore, high-resolution structural studies of this compound in complex with the nAChR would provide invaluable insights into the molecular determinants of its binding and inhibitory action. Such information could guide the rational design of novel, subtype-selective nAChR modulators with therapeutic potential for a variety of neurological disorders.
References
- 1. Four pharmacologically distinct subtypes of alpha4beta2 nicotinic acetylcholine receptor expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional analysis of Torpedo californica nicotinic acetylcholine receptors in multiple activation states by SSM-based electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthetic Pathway of Gephyrotoxin: A Journey from Dietary Precursor to Dermal Defense
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Gephyrotoxin, a tricyclic alkaloid found in the skin secretions of certain poison frogs of the family Dendrobatidae, has long intrigued chemists and pharmacologists due to its unique structure and neurological activity. For decades, the origin of this potent neurotoxin within the frogs was a subject of speculation. It is now widely accepted that this compound is not a product of endogenous biosynthesis within the frog itself. Instead, it is sequestered directly from the frog's diet of small arthropods. This technical guide synthesizes the current understanding of the origin of this compound, detailing the evidence for a dietary source and outlining the experimental approaches used to study this fascinating example of chemical ecology. While a specific dietary precursor that is metabolically altered to form this compound has not been identified—and evidence points to direct sequestration—this guide will refer to the overall process of uptake, transport, and accumulation as the "sequestration pathway."
The Dietary Hypothesis: From Endogenous Biosynthesis to Sequestration
Initial hypotheses regarding the origin of this compound and other dendrobatid alkaloids centered on the idea that the frogs synthesized these compounds de novo. However, a pivotal observation overturned this assumption: captive-bred frogs raised on a diet devoid of their natural arthropod prey, such as fruit flies, lack these skin alkaloids.[1] Conversely, when these non-toxic, captive-raised frogs are fed leaf-litter arthropods from their native habitat, they begin to accumulate alkaloids, including this compound, in their skin.[1] This strongly supports the "dietary hypothesis," which posits that poison frogs acquire their chemical defenses from their diet.[2]
While some poison frog species have demonstrated the ability to metabolize certain dietary alkaloids into different, often more potent, forms, the prevailing evidence suggests that the majority of these compounds, including this compound, are sequestered without any metabolic modification.[2][3] The biosynthetic pathway within the frog is therefore more accurately described as a sequestration pathway.
The Putative Dietary Source of this compound
While it is clear that this compound originates from the diet, the precise arthropod source remains to be definitively identified. However, strong evidence points towards ants of the subfamily Myrmicinae.[4] This hypothesis is based on structural similarities between this compound and other known ant alkaloids, which often feature unbranched carbon skeletons.[4][5] Many other classes of dendrobatid alkaloids, such as pyrrolizidines, indolizidines, and decahydroquinolines, have been traced to an ant origin.[5] The search for the specific ant or other arthropod species that produces this compound is an active area of research in chemical ecology.
The this compound Sequestration Pathway
The journey of this compound from a dietary arthropod to the skin glands of a poison frog involves several key physiological steps. The following diagram illustrates the proposed sequestration pathway.
Caption: Proposed sequestration pathway of this compound in poison frogs.
Experimental Protocols for Studying Alkaloid Sequestration
The dietary origin of this compound and other alkaloids has been confirmed through controlled feeding experiments. The following is a generalized protocol for such a study.
Objective: To determine if a specific alkaloid can be sequestered from the diet into the skin of a poison frog.
Materials:
-
Animal Subjects: Captive-bred, non-toxic poison frogs (e.g., Dendrobates tinctorius or Dendrobates auratus).
-
Housing: Terraria with appropriate temperature, humidity, and substrate.
-
Diet:
-
Control Group: Standard non-toxic prey (e.g., fruit flies, crickets) dusted with a nutritional supplement.
-
Experimental Group: Standard non-toxic prey dusted with a nutritional supplement containing a known quantity of the test alkaloid.
-
-
Alkaloid: Purified alkaloid of interest (e.g., a specific decahydroquinoline (B1201275) or indolizidine as a proxy for this compound).
-
Analytical Equipment: Gas chromatograph coupled with a mass spectrometer (GC-MS).
Methodology:
-
Acclimation: Frogs are acclimated to their individual housing for a period of at least two weeks, fed the control diet.
-
Baseline Analysis: A baseline skin secretion sample is taken from each frog to confirm the absence of alkaloids. This is typically done by gently stressing the frog to induce secretion, which is then collected on a sterile surface.
-
Experimental Feeding:
-
The control group continues to receive the control diet.
-
The experimental group is fed prey dusted with the alkaloid-laced supplement for a predetermined period (e.g., 30-150 days). The amount of alkaloid consumed per frog is carefully monitored.
-
-
Sample Collection: At the end of the experimental period, skin secretions are collected from all frogs.
-
Alkaloid Extraction: The collected secretions are subjected to a lipid extraction protocol to isolate the alkaloids.
-
Analysis: The extracts are analyzed by GC-MS to identify and quantify the presence of the test alkaloid.
The following diagram illustrates a typical workflow for an alkaloid feeding experiment.
Caption: Workflow of a typical alkaloid feeding experiment.
Quantitative Data on Alkaloid Uptake
| Alkaloid Administered | Duration of Feeding (days) | Total Alkaloid Administered (µ g/frog ) | Mean Alkaloid Recovered in Skin (µ g/frog ) | Apparent Uptake Efficiency |
| 5,8-Disubstituted Indolizidine 235B' | 104 | ~1500 | 1.5 | ~0.1% |
| Decahydroquinoline (DHQ) | 104 | ~1500 | 8.0 | ~0.5% |
| 3,5-Disubstituted Indolizidine 239Q | 153 | ~2200 | 45.0 | ~2.0% |
| Decahydroquinoline (DHQ) | 153 | ~2200 | 25.0 | ~1.1% |
Data adapted from Hantak et al. (2013). Note: This study was not on Dendrobates, but illustrates the principle of differential alkaloid uptake.[6]
These data indicate that the efficiency of alkaloid sequestration can vary significantly depending on the specific compound, suggesting the presence of specialized transport mechanisms that are more efficient for certain alkaloid structures.[6]
Conclusion and Future Directions
The origin of this compound in poison frogs is a compelling example of how organisms can leverage their environment for chemical defense. The evidence overwhelmingly supports a model of direct sequestration from dietary arthropods rather than endogenous biosynthesis. While the general pathway of uptake, transport, and storage is understood, several key questions remain:
-
What is the specific arthropod source of this compound? Identifying the producer of this alkaloid is a critical next step.
-
What are the molecular mechanisms of sequestration? The specific transporters and binding proteins involved in moving this compound from the gut to the skin are yet to be fully characterized.
-
How do frogs avoid autotoxicity? The mechanisms that allow frogs to store potent neurotoxins without poisoning themselves are an area of active investigation.
Answering these questions will not only enhance our understanding of chemical ecology but may also provide insights for drug development, particularly in the design of systems for targeted compound delivery. The study of this compound's journey from a humble arthropod to a potent dermal defense continues to be a rich and rewarding field of scientific inquiry.
References
- 1. Dietary source for skin alkaloids of poison frogs (Dendrobatidae)? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Formicine ants: An arthropod source for the pumiliotoxin alkaloids of dendrobatid poison frogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Dietary alkaloid sequestration in a poison frog: an experimental test of alkaloid uptake in Melanophryniscus stelzneri (Bufonidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Total Synthesis of Gephyrotoxin and its Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gephyrotoxin, a tricyclic alkaloid isolated from the skin of Colombian poison dart frogs of the genus Dendrobates, has garnered significant attention from the scientific community due to its unique molecular architecture and interesting neurological activity. As a relatively non-toxic compound, it has been identified as a muscarinic antagonist and a noncompetitive inhibitor of the nicotinic acetylcholine (B1216132) receptor (nAChR). The low natural abundance of this compound has spurred the development of numerous synthetic strategies to access this complex molecule and its stereoisomers for further biological evaluation. This document provides a detailed overview of selected total and formal syntheses of this compound, presenting key quantitative data, experimental protocols for pivotal reactions, and visual representations of synthetic pathways and biological mechanisms of action.
Introduction
This compound possesses a perhydroquinoline skeleton fused to a pyrrolidine (B122466) ring, with a characteristic unsaturated side chain. Its complex stereochemistry and functionality have made it a challenging target for total synthesis. Over the years, various research groups have reported elegant and innovative approaches to construct this intricate molecule, including both racemic and enantioselective syntheses. These efforts have not only provided access to this compound and its stereoisomers but have also contributed to the development of new synthetic methodologies. This application note will focus on key aspects of several notable syntheses and the current understanding of this compound's biological activity.
Quantitative Data Summary
The following tables summarize the quantitative data from selected total and formal syntheses of this compound and its stereoisomers, highlighting the efficiency and stereocontrol achieved in each approach.
Table 1: Overview of Selected this compound Syntheses
| Synthesis | Target Molecule | Key Strategy | Number of Steps | Overall Yield (%) | Reference |
| Kishi (1980) | (±)-Gephyrotoxin | Stereocontrolled synthesis from benzyl (B1604629) trans-1,3-butadiene-1-carbamate. | 15 | 6.5 | [Journal of the American Chemical Society (1983), 105 (16), 5373-9] |
| Chida (2014) | (±)-Gephyrotoxin | Amide-selective reductive nucleophilic addition. | 14 | 9.4 | [Angew Chem Int Ed Engl. 2014 Jan 7;53(2):512-6] |
| Smith (2014) | (-)-Gephyrotoxin | Diastereoselective intramolecular enamine/Michael cascade reaction. | 9 | 14 | [Angew Chem Int Ed Engl. 2014 Dec 8;53(50):13826-9] |
| Santarem (2008) | (+)-Gephyrotoxin (Formal) | Diastereoselective reduction of a chiral pyrrolidine β-enamino ester. | 8 (to key intermediate) | 31 (to key intermediate) | [The Journal of Organic Chemistry 2008, 73 (16), 6466-9] |
Table 2: Key Reaction Yields in the Formal Synthesis of (+)-Gephyrotoxin (Santarem et al.)
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Condensation | (S)-phenylglycinol, protected 8-hydroxy-3,6-dioxooctanoate, Zn(ClO4)2·6H2O, MgSO4, CH2Cl2, rt, 24 h | 62 |
| 2 | Diastereoselective Reduction | NaBH4, MeOH, -78 °C | 95 (d.r. > 98:2) |
| 3 | N-Deprotection and Boc Protection | H2, Pd(OH)2/C, Boc2O, MeOH, rt | 92 (2 steps) |
| 4 | Ester Reduction | LiAlH4, THF, 0 °C | 75 |
| 5 | O-Benzylation | NaH, BnBr, DMF, rt | 95 |
| 6 | Deprotection | HCl, MeOH, 0 °C to rt, 2 h | 90 |
Experimental Protocols
The following are detailed protocols for key reactions in the formal synthesis of (+)-Gephyrotoxin as reported by Santarem and co-workers. [The Journal of Organic Chemistry 2008, 73 (16), 6466-9]
Protocol 1: Diastereoselective Reduction of Chiral Pyrrolidine β-Enamino Ester
This protocol describes the highly diastereoselective reduction of the enamine to establish the cis-2,5-disubstituted pyrrolidine core.
Materials:
-
Chiral pyrrolidine β-enamino ester (1.0 eq)
-
Methanol (B129727) (MeOH), anhydrous
-
Sodium borohydride (B1222165) (NaBH₄) (1.5 eq)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of the chiral pyrrolidine β-enamino ester in anhydrous methanol is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Sodium borohydride is added portion-wise to the cooled solution.
-
The reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.
-
The mixture is allowed to warm to room temperature.
-
The aqueous layer is extracted with dichloromethane (3x).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired cis-2,5-disubstituted pyrrolidine.
Protocol 2: Conversion of the Pyrrolidine Intermediate to Kishi's Intermediate
This protocol outlines the transformation of the pyrrolidine derivative into a key tricyclic intermediate previously synthesized by Kishi, thus completing the formal synthesis.
Materials:
-
(2R,5S)-2-[5-(2-Benzyloxyethyl)pyrrolidin-2-yl]ethanol (1.0 eq)
-
Cyclohexane-1,3-dione (1.1 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq)
-
Phosphorus tribromide (PBr₃) (1.2 eq)
-
Dichloromethane (CH₂Cl₂)
-
Sodium iodide (NaI) (3.0 eq)
-
Acetonitrile
-
10% Palladium on carbon (Pd/C)
-
Perchloric acid (HClO₄)
-
Methanol (MeOH)
Procedure:
-
Enamine Formation: A solution of the pyrrolidine diol and cyclohexane-1,3-dione in toluene with a catalytic amount of p-TsOH is heated to reflux with a Dean-Stark trap for 12 hours. The solvent is removed under reduced pressure, and the residue is purified to give the enamine.[1]
-
Intramolecular Cyclization: To a solution of the enamine in CH₂Cl₂ at 0 °C is added PBr₃. After stirring for 30 minutes, the solvent is evaporated. The resulting bromide is dissolved in acetonitrile, and NaI is added. The mixture is heated to reflux for 12 hours. After cooling, the solvent is evaporated, and the residue is purified to yield the tricyclic derivative.[1]
-
Hydrogenolysis: The tricyclic compound is dissolved in methanol containing a catalytic amount of 10% Pd/C and a drop of perchloric acid. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 24 hours. The catalyst is removed by filtration, and the solvent is evaporated. The residue is purified to yield Kishi's intermediate.[1]
Visualizations
Synthetic Workflow: Formal Synthesis of (+)-Gephyrotoxin
The following diagram illustrates the key transformations in the formal synthesis of (+)-Gephyrotoxin by Santarem et al.
Caption: Key steps in the formal synthesis of (+)-Gephyrotoxin.
Signaling Pathway: Noncompetitive Inhibition of Nicotinic Acetylcholine Receptor
This diagram illustrates the mechanism of this compound as a noncompetitive inhibitor of the nAChR.
Caption: Noncompetitive inhibition of nAChR by this compound.
Signaling Pathway: Differential Modulation of Muscarinic Receptors by this compound Analogues
The following diagrams illustrate the antagonistic effect of a this compound analogue on the M3 muscarinic receptor and the agonistic effect on the M2 muscarinic receptor.
M3 Muscarinic Receptor Antagonism
Caption: M3 receptor antagonism by a this compound analogue.
M2 Muscarinic Receptor Agonism
Caption: M2 receptor agonism by a this compound analogue.
Conclusion
The total synthesis of this compound and its stereoisomers remains an active area of research, driving the innovation of synthetic strategies and providing valuable tools for pharmacological studies. The concise and highly stereocontrolled synthesis of (-)-Gephyrotoxin by Smith and coworkers, and the efficient formal synthesis of (+)-Gephyrotoxin by Santarem and colleagues, highlight the progress in this field. Understanding the detailed molecular interactions of this compound with its biological targets, such as the nicotinic and muscarinic acetylcholine receptors, is crucial for the design of novel therapeutic agents for neurological disorders. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and pharmacology.
References
Electrophysiological Analysis of Gephyrotoxin Effects on Neurons: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gephyrotoxin (GTX) is a tricyclic alkaloid neurotoxin originally isolated from the skin of the Colombian poison dart frog, Dendrobates histrionicus. It is a valuable pharmacological tool for studying the function of ligand-gated and voltage-gated ion channels. Electrophysiological studies have revealed that this compound is a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), acting as an open-channel blocker.[1] Additionally, it exhibits inhibitory effects on voltage-sensitive potassium conductances.[1] These actions modulate neuronal excitability and synaptic transmission.
These application notes provide a detailed overview of the electrophysiological effects of this compound on neurons and present comprehensive protocols for its analysis using patch-clamp techniques. The information herein is intended to guide researchers in designing and executing experiments to characterize the pharmacological profile of this compound and similar neurotoxins.
Mechanism of Action
This compound exerts its effects on neurons through two primary mechanisms:
-
Nicotinic Acetylcholine Receptor (nAChR) Blockade: this compound acts as a non-competitive antagonist of nAChRs. It does not compete with acetylcholine for its binding site but instead physically occludes the ion channel pore when it is in the open conformation.[1] This leads to a reduction in the amplitude and a shortening of the decay time of end-plate currents (EPCs) and miniature end-plate currents (MEPCs).[1]
-
Voltage-Gated Potassium Channel (K_v_) Modulation: this compound has been shown to block voltage-sensitive potassium conductances, leading to a prolongation of the falling phase of the action potential and a decrease in delayed rectification.[1]
The dual action of this compound on both excitatory nAChRs and repolarizing K_v_ channels results in a complex modulation of neuronal firing patterns.
Data Presentation
The following tables summarize the quantitative data on the electrophysiological effects of this compound. Further research is required to establish a complete concentration-response profile and determine IC50 values for its various targets.
Table 1: Effects of this compound on Nicotinic Acetylcholine Receptors (nAChRs)
| Parameter | Value | Cell/Tissue Type | This compound Concentration | Notes | Reference |
| Channel Lifetime | ~40% decrease | Frog neuromuscular junction | 7.5 µM | Single-channel conductance was not affected. | [1] |
| End-Plate Current (EPC) Amplitude | Depressed | Frog neuromuscular junction | Concentration-dependent | The current-voltage relationship remained linear. | [1] |
| EPC Decay Time Constant (τ_EPC_) | Markedly shortened | Frog neuromuscular junction | Concentration-dependent | Effect is more pronounced at lower temperatures. | [1] |
| Miniature EPC (MEPC) Amplitude | Depressed | Frog neuromuscular junction | Concentration-dependent | [1] |
Table 2: Effects of this compound on Voltage-Gated Potassium (K_v_) Channels and Neuronal Excitability
| Parameter | Effect | Cell/Tissue Type | This compound Concentration | Notes | Reference |
| Delayed Rectification | Decreased | Frog muscle | Not specified | Suggests blockade of voltage-sensitive K+ conductance. | [1] |
| Action Potential Falling Phase | Prolonged | Frog muscle | Not specified | Consistent with K+ channel blockade. | [1] |
Experimental Protocols
Detailed methodologies for key experiments to analyze the effects of this compound are provided below. These protocols are based on standard patch-clamp electrophysiology techniques.
Protocol 1: Whole-Cell Voltage-Clamp Analysis of this compound's Effect on nAChR Currents
Objective: To characterize the inhibitory effect of this compound on nAChR-mediated currents.
Materials:
-
Cells: Cultured neurons (e.g., dorsal root ganglion neurons, superior cervical ganglion neurons) or a cell line expressing the nAChR subtype of interest (e.g., HEK293 cells).
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 11 EGTA, 10 HEPES, 2 ATP-Mg. pH adjusted to 7.2 with KOH.
-
Agonist: Acetylcholine (ACh) or Nicotine.
-
This compound (GTX): Stock solution in DMSO, diluted to final concentrations in the external solution.
-
Patch-clamp setup: Including amplifier, digitizer, microscope, and micromanipulators.
Procedure:
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours prior to recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Place the coverslip in the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette and apply gentle positive pressure.
-
Upon observing a dimple on the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Apply a brief pulse of stronger suction to rupture the membrane and establish the whole-cell configuration.
-
-
Recording:
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Establish a stable baseline by applying the nAChR agonist (e.g., 100 µM ACh) for a short duration (2-5 seconds) using a rapid perfusion system.
-
Wash the cell with the external solution between agonist applications to allow for receptor recovery.
-
Perfuse the cell with a known concentration of this compound for 2-5 minutes.
-
Co-apply the agonist and this compound and record the resulting current.
-
Repeat with a range of this compound concentrations to determine the concentration-response relationship.
-
Perform a washout with the external solution to assess the reversibility of the block.
-
-
Data Analysis:
-
Measure the peak amplitude and decay kinetics of the nAChR-mediated currents before, during, and after this compound application.
-
Plot the percentage of inhibition of the current amplitude against the this compound concentration to generate a concentration-response curve.
-
Protocol 2: Current-Clamp Analysis of this compound's Effect on Neuronal Firing
Objective: To determine how this compound modulates neuronal excitability and action potential firing.
Materials:
-
Same as Protocol 1.
Procedure:
-
Establish Whole-Cell Configuration: Follow steps 1-3 from Protocol 1.
-
Recording:
-
Switch the amplifier to current-clamp mode.
-
Record the resting membrane potential of the neuron.
-
Inject a series of depolarizing current steps of increasing amplitude (e.g., from -50 pA to +200 pA in 25 pA increments, for 500 ms) to elicit action potential firing and establish a baseline firing frequency versus current (F-I) relationship.
-
Perfuse the cell with this compound at a desired concentration.
-
Repeat the series of depolarizing current injections in the presence of this compound.
-
Perform a washout with the external solution and repeat the current injections to assess recovery.
-
-
Data Analysis:
-
Measure the number of action potentials fired at each current step to construct F-I plots before, during, and after this compound application.
-
Analyze changes in action potential parameters, including threshold, amplitude, duration (especially the falling phase), and afterhyperpolarization.
-
Assess any changes in firing patterns, such as the onset of spike frequency adaptation.
-
Conclusion
This compound is a valuable neurotoxin for probing the function of nicotinic acetylcholine receptors and voltage-gated potassium channels. The protocols outlined in these application notes provide a framework for the detailed electrophysiological characterization of this compound and other neurotoxins with similar mechanisms of action. A thorough understanding of its effects on neuronal ion channels is crucial for its application in neuroscience research and for the potential development of novel therapeutic agents. Further studies are warranted to fully elucidate the concentration-dependent effects and subtype selectivity of this compound.
References
Application Notes and Protocols for Voltage-Clamp Studies of Gephyrotoxin on Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gephyrotoxin (GTX), a tricyclic alkaloid originally isolated from the skin secretions of dendrobatid frogs, has been identified as a potent modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs). These ligand-gated ion channels are crucial for synaptic transmission in the central and peripheral nervous systems, making them important targets for drug discovery. This compound exhibits a non-competitive mechanism of inhibition, acting as an open-channel blocker and enhancing receptor desensitization.[1] This document provides detailed application notes and protocols for the characterization of this compound's effects on nAChRs using voltage-clamp electrophysiology.
Mechanism of Action
This compound interacts with the nAChR at a site distinct from the acetylcholine (ACh) binding site. Electrophysiological studies have demonstrated that GTX does not significantly affect the single-channel conductance of the nAChR.[1] Instead, its primary inhibitory actions are twofold:
-
Open-Channel Blockade: this compound physically occludes the ion channel pore when the receptor is in its open, or activated, state. This is evidenced by a marked shortening of the decay time constant of end-plate currents (EPCs) and a reduction in the mean open time of single channels.[1] The blockade is frequency-dependent, with repetitive stimulation leading to a pronounced "rundown" of EPCs.[1]
-
Enhancement of Desensitization: this compound potentiates the desensitization of nAChRs, a state in which the receptor is bound to an agonist but the ion channel is closed. This effect is observed as a frequency-dependent depression of ACh-induced currents.
These dual mechanisms make this compound a valuable tool for studying the complex gating kinetics of nAChRs and for the development of novel allosteric modulators.
Quantitative Data
Table 1: Effect of this compound on nAChR Channel Kinetics
| Parameter | Effect of this compound | Concentration | Holding Potential | Preparation | Citation |
| End-Plate Current (EPC) Decay Time Constant (τ_EPC) | Markedly shortened | Concentration-dependent | Not specified | Frog neuromuscular junction | [1] |
| Single-Channel Lifetime | Decreased by ~40% | 7.5 µM | -105 mV | Frog neuromuscular junction | [1] |
| Single-Channel Conductance | No significant change | Not specified | Not specified | Frog neuromuscular junction | [1] |
Table 2: Effect of this compound on nAChR Current Amplitudes
| Current Type | Effect of this compound | Observation | Preparation | Citation |
| End-Plate Current (EPC) Peak Amplitude | Depressed | Concentration-dependent | Frog neuromuscular junction | [1] |
| Miniature End-Plate Current (MEPC) Peak Amplitude | Depressed | Concentration-dependent | Frog neuromuscular junction | [1] |
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound action on nAChRs.
Experimental Protocols
The following protocols are designed for the functional characterization of this compound on nAChRs expressed in a heterologous system (e.g., Xenopus oocytes or mammalian cell lines) using two-electrode voltage-clamp (TEVC) or patch-clamp techniques.
Protocol 1: Determination of this compound's Effect on Agonist-Evoked Currents
This protocol aims to determine the inhibitory effect of this compound on the peak amplitude of ACh-evoked currents and to generate a dose-response curve.
Experimental Workflow:
Caption: Workflow for determining this compound dose-response.
Methodology:
-
Cell Preparation:
-
Prepare Xenopus oocytes or mammalian cells expressing the desired nAChR subtype.
-
For oocytes, inject cRNA for the specific nAChR subunits and incubate for 2-7 days.
-
For cell lines, use a stable or transient transfection method.
-
-
Solutions:
-
External Solution (for Xenopus oocytes): ND96 solution (in mM: 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES; pH 7.5).
-
Internal Solution (for patch-clamp): (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES; pH 7.2.
-
Agonist Solution: Prepare a stock solution of acetylcholine (ACh) and dilute to the desired concentration (e.g., EC₅₀) in the external solution.
-
This compound Solutions: Prepare a stock solution of this compound and make serial dilutions in the external solution to cover a range of concentrations.
-
-
Voltage-Clamp Recording:
-
TEVC (Oocytes):
-
Mount the oocyte in the recording chamber and perfuse with external solution.
-
Impale the oocyte with two microelectrodes (voltage and current).
-
Clamp the membrane potential at a holding potential of -60 mV to -80 mV.
-
-
Patch-Clamp (Cells):
-
Obtain a whole-cell patch-clamp configuration.
-
Clamp the membrane potential at a holding potential of -60 mV to -80 mV.
-
-
-
Experimental Procedure:
-
Establish a stable baseline current.
-
Apply a brief pulse of the agonist solution (e.g., 1-2 seconds) to elicit a control inward current.
-
Wash the cell with external solution until the current returns to baseline.
-
Perfuse the chamber with the lowest concentration of this compound for a predetermined incubation period (e.g., 1-2 minutes) to allow for equilibration.
-
Co-apply the agonist and this compound at the same concentration.
-
Record the peak amplitude of the inward current.
-
Wash the cell thoroughly with external solution.
-
Repeat steps 4-7 for increasing concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak current amplitude for each this compound concentration.
-
Normalize the current amplitude in the presence of this compound to the control current amplitude.
-
Plot the normalized current as a function of the this compound concentration and fit the data to the Hill equation to determine the IC₅₀ value.
-
Protocol 2: Investigating the Use-Dependency of this compound Block
This protocol is designed to assess the open-channel blocking properties of this compound by examining the effect of repetitive stimulation.
Experimental Workflow:
Caption: Workflow for assessing use-dependent block by this compound.
Methodology:
-
Cell Preparation and Solutions: As described in Protocol 1.
-
Voltage-Clamp Recording: Establish a whole-cell voltage-clamp configuration and hold the membrane potential at -60 mV to -80 mV.
-
Experimental Procedure:
-
Apply a train of short-duration ACh pulses (e.g., 10 pulses of 100 ms (B15284909) duration at a frequency of 1 Hz).
-
Record the peak inward current for each pulse in the train.
-
Wash the cell with external solution.
-
Apply a fixed concentration of this compound (e.g., a concentration around the IC₅₀ determined in Protocol 1).
-
After a sufficient incubation period, apply the same train of ACh pulses in the continuous presence of this compound.
-
Record the peak inward current for each pulse in the train.
-
-
Data Analysis:
-
For both the control and this compound conditions, normalize the peak current of each pulse to the peak current of the first pulse in the train.
-
Plot the normalized peak current as a function of the pulse number.
-
Compare the rate and extent of current decay ("rundown") between the control and this compound conditions. A more rapid and pronounced decay in the presence of this compound is indicative of use-dependent, open-channel block.
-
Conclusion
This compound represents a fascinating pharmacological tool for the study of nAChR function. Its unique mechanism of action, involving both open-channel blockade and enhancement of desensitization, provides a means to dissect the intricate gating mechanisms of these important receptors. The protocols outlined in this document provide a framework for the detailed electrophysiological characterization of this compound and other non-competitive inhibitors of nAChRs, which can aid in the development of novel therapeutics targeting the cholinergic system.
References
Application Notes and Protocols for Patch-Clamp Recording of Ion Channel Blockade by Gephyrotoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gephyrotoxin (GTX) is a tricyclic alkaloid neurotoxin originally isolated from the skin secretions of the Colombian poison dart frog, Dendrobates histrionicus. It is a non-competitive inhibitor of the nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel crucial for synaptic transmission in the central and peripheral nervous systems. This compound exerts its effect by blocking the open state of the nAChR ion channel and enhancing receptor desensitization.[1] This action makes this compound a valuable pharmacological tool for studying the structure and function of nAChRs and a potential lead compound for the development of novel therapeutics targeting cholinergic signaling.
These application notes provide detailed protocols for investigating the blockade of nAChRs by this compound using the whole-cell patch-clamp technique.
Mechanism of Action of this compound on Nicotinic Acetylcholine Receptors
This compound interacts with the nAChR at a site distinct from the acetylcholine binding site, classifying it as a non-competitive inhibitor. Its primary mechanism of action involves the physical occlusion of the ion channel pore when the channel is in its open conformation. This leads to a reduction in the amplitude of end-plate currents (EPCs) and a shortening of the decay time constant of these currents.[1] Furthermore, this compound has been shown to enhance the desensitization of the nAChR, a process where the receptor becomes unresponsive to the agonist even in its continued presence.[1] This dual action of open-channel block and enhanced desensitization contributes to its potent inhibitory effect on cholinergic neurotransmission.
Quantitative Data on this compound Blockade
| Parameter | Value | Ion Channel/Preparation | Experimental Condition | Reference |
| Channel Lifetime Reduction | ~40% | Nicotinic Acetylcholine Receptor | 7.5 µM this compound at -105 mV | [1] |
| End-Plate Current (EPC) Amplitude | Depressed | Frog Neuromuscular Junction | Concentration-dependent | [1] |
| EPC Decay Time Constant (τ_EPC_) | Markedly shortened | Frog Neuromuscular Junction | Effect is greater at 10°C than at 22°C | [1] |
| Single-Channel Conductance | No significant change | Nicotinic Acetylcholine Receptor | Fluctuation analysis | [1] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway of this compound's interaction with the nAChR and the general experimental workflow for a patch-clamp experiment.
Figure 1. Signaling pathway of this compound's interaction with the nicotinic acetylcholine receptor.
Figure 2. Experimental workflow for patch-clamp recording of ion channel blockade by this compound.
Detailed Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of nAChR Blockade by this compound
This protocol describes the procedure for measuring the inhibitory effect of this compound on acetylcholine-evoked currents in a cell line expressing the nAChR of interest (e.g., HEK293 cells stably expressing a specific nAChR subtype).
1. Materials and Reagents
-
Cells: HEK293 cells stably expressing the desired nAChR subtype, plated on glass coverslips.
-
External (Bath) Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 11 EGTA, 10 HEPES, 2 ATP-Mg. Adjust pH to 7.2 with KOH.
-
Agonist Stock Solution: 100 mM Acetylcholine (ACh) chloride in deionized water. Store at -20°C.
-
This compound Stock Solution: 1 mM this compound in DMSO. Store at -20°C.
-
Patch-clamp setup: Inverted microscope, amplifier, micromanipulator, data acquisition system, and perfusion system.
-
Borosilicate glass capillaries: For pulling patch pipettes.
2. Pipette Preparation
-
Pull borosilicate glass capillaries using a micropipette puller to a resistance of 3-5 MΩ when filled with the internal solution.
-
Fire-polish the pipette tips to ensure a smooth surface for sealing.
3. Whole-Cell Recording Procedure
-
Place a coverslip with adherent cells into the recording chamber on the microscope stage.
-
Perfuse the chamber with the external solution at a rate of 1-2 mL/min.
-
Fill a patch pipette with the internal solution and mount it on the pipette holder.
-
Apply positive pressure to the pipette and approach a target cell.
-
Once the pipette tip touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance seal (GΩ seal). Gentle suction may be applied if necessary.
-
After achieving a stable GΩ seal (>1 GΩ), apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Allow the cell to stabilize for 3-5 minutes before beginning the experiment.
4. Experimental Protocol for this compound Application
-
Baseline Recording:
-
Using a rapid perfusion system, apply a saturating concentration of ACh (e.g., 100 µM) for 2-3 seconds to evoke a maximal inward current.
-
Wash the cell with the external solution for at least 60 seconds between agonist applications to allow for full recovery of the receptors.
-
Repeat this process until a stable baseline current response is obtained (less than 5% variation in peak amplitude over three consecutive applications).
-
-
This compound Application and Blockade Measurement:
-
Prepare a series of dilutions of this compound in the external solution (e.g., 100 nM to 100 µM).
-
Perfuse the cell with the lowest concentration of this compound for 2-5 minutes to allow for equilibration.
-
Co-apply the same concentration of ACh in the presence of this compound and record the evoked current.
-
Wash the cell with the external solution containing this compound between agonist applications.
-
Repeat for each concentration of this compound, moving from the lowest to the highest concentration.
-
-
Washout:
-
After the highest concentration of this compound has been tested, perfuse the cell with the external solution alone for 5-10 minutes to assess the reversibility of the block.
-
Periodically apply ACh during the washout period to monitor the recovery of the current.
-
5. Data Analysis
-
Measure the peak amplitude of the ACh-evoked currents in the absence (control) and presence of each concentration of this compound.
-
Normalize the peak current in the presence of this compound to the control current to determine the percentage of inhibition.
-
Plot the percentage of inhibition as a function of the this compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
Analyze the decay kinetics of the currents in the absence and presence of this compound to quantify the effect on the channel open time.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers investigating the inhibitory effects of this compound on nicotinic acetylcholine receptors. The use of patch-clamp electrophysiology allows for a detailed characterization of the toxin's mechanism of action, providing valuable insights into the function of nAChRs and aiding in the development of novel therapeutic agents.
References
Application Notes and Protocols: Radioligand Binding Assay for Gephyrotoxin Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gephyrotoxin, a tricyclic alkaloid isolated from the skin of the Colombian poison-dart frog Dendrobates histrionicus, is a potent non-competitive inhibitor of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] These ligand-gated ion channels are crucial for synaptic transmission in both the central and peripheral nervous systems, making them significant targets for drug discovery in a range of neurological disorders. This compound exerts its effect by binding to a site within the ion channel of the nAChR, thereby blocking the flow of ions, rather than competing with the endogenous ligand, acetylcholine, at its binding site. This allosteric mechanism of action makes the characterization of its binding affinity a key area of research for understanding its pharmacological profile and for the development of novel therapeutics targeting the nAChR ion channel.
This document provides a detailed protocol for a radioligand competition binding assay to determine the binding affinity of this compound for its target site on the nAChR. The assay utilizes [³H]phencyclidine ([³H]PCP), a well-characterized radioligand that binds to the ion channel of the nAChR, to quantify the displacement by unlabeled this compound.
Signaling Pathway of Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors are ionotropic receptors that, upon binding of acetylcholine, undergo a conformational change to open a transmembrane ion channel permeable to cations, including Na⁺ and Ca²⁺. This influx of positive ions leads to depolarization of the postsynaptic membrane, initiating a cellular response. This compound, as a non-competitive inhibitor, does not prevent acetylcholine from binding but instead blocks the open channel, preventing ion translocation.
Diagram of the nAChR signaling pathway and the inhibitory action of this compound.
Quantitative Data: Binding Affinities of this compound and Other Non-Competitive Inhibitors
The binding affinity of this compound and other non-competitive inhibitors for the nAChR ion channel can be determined using radioligand competition binding assays. The inhibition constant (Ki) is a measure of the affinity of the competing ligand.
| Compound | Radioligand | Receptor Source | Ki (nM) | Reference |
| This compound | [³H]Phencyclidine | Torpedo marmorata electric organ | 750 | Souccar et al., 1984 |
| Phencyclidine (PCP) | [³H]Phencyclidine | Torpedo marmorata electric organ | 90 | Souccar et al., 1984 |
| Perhydrohistrionicotoxin | [³H]Phencyclidine | Torpedo marmorata electric organ | 40 | Souccar et al., 1984 |
Experimental Protocol: [³H]Phencyclidine Competition Binding Assay
This protocol details the methodology for a competition binding assay to determine the inhibition constant (Ki) of this compound for the nAChR ion channel using [³H]PCP.
I. Materials and Reagents
-
Receptor Source: Membrane preparation from Torpedo electric organ or a cell line stably expressing a relevant nAChR subtype (e.g., muscle-type α1₂βγδ or neuronal α7).
-
Radioligand: [³H]Phencyclidine ([³H]PCP) with a specific activity of 40-60 Ci/mmol.
-
Unlabeled Ligand: this compound.
-
Positive Control: Unlabeled Phencyclidine (PCP).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Agonist (for potentiating binding): Carbamylcholine (Carb).
-
Scintillation Cocktail: A suitable liquid scintillation cocktail for aqueous samples.
-
Glass Fiber Filters: GF/B or GF/C filters, pre-treated with 0.5% polyethylenimine (PEI) to reduce non-specific binding.
-
96-well Plates: For incubation.
-
Filtration Apparatus: A cell harvester or vacuum filtration manifold.
-
Scintillation Counter: For measuring radioactivity.
II. Experimental Workflow
Workflow for the [³H]PCP competition binding assay.
III. Detailed Methodology
-
Membrane Preparation:
-
Homogenize the receptor source tissue (e.g., Torpedo electric organ) in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 60 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1-2 mg/mL.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Store membrane aliquots at -80°C until use.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]PCP (at a final concentration near its Kd, e.g., 5-10 nM), 50 µL of Carbamylcholine (final concentration 10 µM), and 100 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of unlabeled PCP (at a final concentration of 100 µM), 50 µL of [³H]PCP, 50 µL of Carbamylcholine, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of varying concentrations of this compound (e.g., from 1 nM to 100 µM), 50 µL of [³H]PCP, 50 µL of Carbamylcholine, and 100 µL of membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for 60 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the PEI-pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to stand for at least 4 hours in the dark before counting.
-
Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
-
IV. Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding of [³H]PCP as a function of the logarithm of the this compound concentration.
-
-
Determine IC₅₀:
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the competition data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]PCP).
-
-
Calculate the Inhibition Constant (Ki):
-
Convert the IC₅₀ value to the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand ([³H]PCP) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
-
V. Logical Relationship of Competition Binding
Diagram illustrating the competitive binding principle.
Conclusion
This application note provides a comprehensive protocol for the characterization of this compound's interaction with its target, the nicotinic acetylcholine receptor ion channel. By employing a [³H]phencyclidine competition binding assay, researchers can accurately determine the binding affinity (Ki) of this compound and other non-competitive inhibitors. This information is invaluable for structure-activity relationship studies, lead optimization, and the overall development of novel therapeutic agents targeting the allosteric sites of nAChRs. Careful adherence to the detailed methodology and data analysis procedures will ensure the generation of robust and reproducible results.
References
Application Notes and Protocols: Gephyrotoxin as a Probe for Acetylcholine Receptor Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing gephyrotoxin as a specialized molecular probe for investigating the function of nicotinic acetylcholine (B1216132) receptors (nAChRs). This compound, a tricyclic alkaloid originally isolated from the skin of the poison dart frog Dendrobates histrionicus, acts as a potent non-competitive antagonist of nAChRs.[1][2][3] Its unique mechanism of action, involving both ion channel blockade and enhancement of receptor desensitization, makes it a valuable tool for dissecting the complex pharmacology of these critical ligand-gated ion channels.
Mechanism of Action
This compound exerts its effects on nAChRs through a dual mechanism:
-
Open Channel Blockade: this compound physically occludes the ion channel pore of the nAChR when the receptor is in its open, or activated, state.[1] This blockade is voltage-dependent and leads to a reduction in the amplitude and a shortening of the decay time of end-plate currents.[1] Studies have shown that this compound does not significantly affect the single-channel conductance but rather decreases the mean channel lifetime.[1]
-
Enhancement of Desensitization: this compound allosterically enhances the desensitization of the nAChR, a state in which the receptor is refractory to activation despite the continued presence of an agonist.[2] It achieves this by increasing the affinity of the receptor for agonists, thereby stabilizing the desensitized conformation.[2] This effect is demonstrated by the potentiation of agonist-induced inhibition of radiolabeled channel blocker binding.[2]
This compound binds to a site within the ion channel of the nAChR, distinct from the acetylcholine binding site. This is evidenced by its ability to inhibit the binding of other non-competitive inhibitors like [³H]perhydrohistrionicotoxin and [³H]phencyclidine, while not affecting the binding of competitive antagonists such as α-bungarotoxin.[2]
Quantitative Data
The following table summarizes the key quantitative parameters of this compound's interaction with the nicotinic acetylcholine receptor. It is important to note that specific IC₅₀ or K_d_ values for direct binding of this compound are not extensively reported in publicly available literature, reflecting its characterization primarily through functional and competitive binding assays.
| Parameter | Value | Species/Preparation | Method | Reference |
| Channel Lifetime Reduction | ~40% decrease | Frog neuromuscular junction | Fluctuation Analysis | [1] |
| Concentration for Channel Lifetime Reduction | 7.5 µM | Frog neuromuscular junction | Fluctuation Analysis | [1] |
| Increase in Agonist Affinity (Desensitized State) | 3- to 5-fold | Torpedo californica electroplax membranes | Radioligand Binding Assay | [2] |
| Inhibition of [³H]perhydrohistrionicotoxin Binding | Inhibition observed at low micromolar concentrations | Torpedo californica electroplax membranes | Radioligand Binding Assay | [2] |
| Inhibition of [³H]phencyclidine Binding | Inhibition observed at low micromolar concentrations | Torpedo californica electroplax membranes | Radioligand Binding Assay | [2] |
Experimental Protocols
Protocol 1: Characterization of this compound's Effect on nAChR Function using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol describes the methodology to functionally characterize the inhibitory effects of this compound on nAChRs expressed in Xenopus laevis oocytes.
1. Materials and Reagents:
-
Xenopus laevis oocytes
-
cRNA encoding desired nAChR subunits (e.g., α4 and β2)
-
Collagenase Type I
-
Barth's solution (88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO₃, 0.82 mM MgSO₄, 0.33 mM Ca(NO₃)₂, 0.41 mM CaCl₂, 10 mM HEPES, pH 7.4)
-
Recording solution (e.g., 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 10 mM HEPES, pH 7.2)
-
Acetylcholine (ACh) stock solution
-
This compound stock solution (in DMSO or appropriate solvent)
-
Two-electrode voltage clamp setup (amplifier, headstages, microelectrode puller, micromanipulators)
-
Glass microelectrodes (0.5-2 MΩ resistance when filled with 3 M KCl)
2. Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Surgically remove oocytes from a mature female Xenopus laevis.
-
Treat oocytes with collagenase to defolliculate.
-
Inject oocytes with cRNA encoding the nAChR subunits of interest.
-
Incubate injected oocytes in Barth's solution at 18°C for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Apply a brief pulse of a saturating concentration of ACh (e.g., 100 µM) to elicit a control inward current.
-
Wash the oocyte with recording solution until the current returns to baseline.
-
Pre-incubate the oocyte with varying concentrations of this compound for 2-5 minutes.
-
Co-apply ACh and this compound and record the resulting current.
-
Repeat with a range of this compound concentrations to generate a dose-response curve.
-
-
Data Analysis:
-
Measure the peak amplitude of the ACh-evoked currents in the absence and presence of this compound.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Competitive Radioligand Binding Assay to Investigate this compound's Interaction with the nAChR Ion Channel
This protocol details a method to assess the ability of this compound to displace the binding of a radiolabeled non-competitive antagonist, such as [³H]perhydrohistrionicotoxin, from nAChR-rich membranes.
1. Materials and Reagents:
-
nAChR-rich membranes (e.g., from Torpedo electric organ or cells expressing the desired nAChR subtype)
-
[³H]perhydrohistrionicotoxin (or another suitable radiolabeled channel blocker)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Unlabeled non-competitive antagonist (e.g., perhydrohistrionicotoxin) for determining non-specific binding
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
Filtration manifold
2. Procedure:
-
Membrane Preparation:
-
Homogenize tissue or cells in ice-cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.
-
Total Binding: Add binding buffer, a fixed concentration of [³H]perhydrohistrionicotoxin, and the membrane preparation.
-
Non-specific Binding: Add binding buffer, [³H]perhydrohistrionicotoxin, a saturating concentration of unlabeled perhydrohistrionicotoxin, and the membrane preparation.
-
Competition Binding: Add binding buffer, [³H]perhydrohistrionicotoxin, varying concentrations of this compound, and the membrane preparation.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration manifold.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For the competition experiment, calculate the percentage of specific binding at each this compound concentration.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to determine the IC₅₀ value.
-
Visualizations
Caption: nAChR signaling and modulation by this compound.
Caption: Workflow for characterizing this compound's effects.
References
- 1. Interactions of this compound with the acetylcholine receptor-ionic channel complex. I. Blockade of the ionic channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of this compound with the acetylcholine receptor-ionic channel complex. II. Enhancement of desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vitro Studies of Gephyrotoxin Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gephyrotoxin (GTX) is a tricyclic alkaloid neurotoxin originally isolated from the skin secretions of poison dart frogs of the Dendrobates genus. It is a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are crucial for synaptic transmission in the central and peripheral nervous systems. By blocking the ion channel associated with these receptors, this compound disrupts cholinergic signaling, leading to potential neurotoxicity. Understanding the mechanisms of this compound's neurotoxicity is vital for both fundamental neuroscience research and for the development of potential therapeutic agents that may target nAChRs.
These application notes provide detailed protocols for a panel of in vitro assays to characterize the neurotoxic effects of this compound. The described models and methods allow for a comprehensive assessment of the toxin's impact on neuronal function, viability, and development.
In Vitro Models for this compound Neurotoxicity Studies
A variety of in vitro models are suitable for investigating the neurotoxicity of this compound. The choice of model depends on the specific research question and the desired level of complexity.
-
Neuronal Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): These cells can be differentiated into a more mature neuronal phenotype and express various nAChR subtypes, making them a valuable tool for studying neurotoxicity and cytotoxicity.[1]
-
PC12 (Rat Pheochromocytoma): Upon stimulation with Nerve Growth Factor (NGF), these cells differentiate into sympathetic neuron-like cells, developing extensive neurites. This makes them an excellent model for assessing effects on neuronal development and neurite outgrowth.[2][3]
-
NG108-15 (Mouse Neuroblastoma x Rat Glioma Hybrid): This cell line is known to form functional synapses and is useful for studying synaptic transmission and neurotoxin effects at the synaptic level.[4]
-
-
Primary Neuronal Cultures:
-
Derived directly from rodent (e.g., rat, mouse) brain regions like the cortex, hippocampus, or superior cervical ganglion, these cultures provide a more physiologically relevant model than cell lines, retaining many of the characteristics of neurons in vivo.
-
-
Human Induced Pluripotent Stem Cell (hiPSC)-Derived Neurons:
-
These cells offer a highly relevant human-based model system for neurotoxicity testing, overcoming the limitations of interspecies differences.[5] They can be differentiated into various neuronal subtypes.
-
Experimental Protocols
Patch-Clamp Electrophysiology for nAChR Function
This protocol is designed to directly measure the effect of this compound on the function of nicotinic acetylcholine receptors (nAChRs) using the whole-cell patch-clamp technique.[6][7][8]
Objective: To quantify the inhibitory effect of this compound on agonist-evoked nAChR currents and to characterize its mechanism of action (e.g., open-channel blockade).
In Vitro Model: HEK293 cells stably expressing the desired nAChR subtype (e.g., α4β2 or α7) or primary neuronal cultures.
Materials:
-
Cells: HEK293 cells expressing nAChRs or primary neurons cultured on glass coverslips.
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH.
-
Agonist: Acetylcholine (ACh) or Nicotine (B1678760).
-
Toxin: this compound.
-
Patch-clamp setup: Inverted microscope, amplifier, micromanipulator, perfusion system, and data acquisition software.
-
Borosilicate glass capillaries.
Procedure:
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Cell Plating: Plate cells on glass coverslips 24-48 hours prior to the experiment.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with extracellular solution.
-
Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the membrane to establish the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
-
Data Acquisition:
-
Apply a brief pulse of the nAChR agonist (e.g., 100 µM ACh for 2 seconds) to evoke a baseline current. Repeat until a stable response is achieved.
-
Pre-apply this compound at various concentrations (e.g., 1 µM, 5 µM, 7.5 µM, 10 µM, 25 µM) for 1-2 minutes.
-
Co-apply the agonist and this compound and record the inhibited current.
-
To assess the reversibility of the block, wash out the toxin with the extracellular solution and re-apply the agonist.
-
To study voltage dependency, apply a series of voltage steps (e.g., from -100 mV to +40 mV) during agonist application in the absence and presence of this compound.
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked currents before and after this compound application.
-
Calculate the percentage of inhibition for each concentration.
-
Analyze the decay time constant (τ) of the end-plate currents (EPCs).
-
For single-channel recordings, determine the single-channel conductance and mean open time (channel lifetime).
Quantitative Data Presentation:
| This compound (µM) | Peak Current (% of Control) | Decay Time Constant (τ) (% Change) | Channel Lifetime (% Decrease) |
| 1.0 | Data not available | Data not available | Data not available |
| 5.0 | Data not available | Data not available | Data not available |
| 7.5 | Data not available | Markedly shortened[6] | ~40%[6] |
| 10.0 | Data not available | Data not available | Data not available |
| 25.0 | Data not available | Data not available | Data not available |
Note: The plot of 1/τ against this compound concentration reveals a linear relationship, indicating a concentration-dependent effect.[6]
Calcium Imaging for Neuronal Activity
This protocol uses the fluorescent calcium indicator Fluo-4 AM to measure changes in intracellular calcium ([Ca²⁺]i) in response to neuronal activation and its modulation by this compound.[9][10][11]
Objective: To assess the effect of this compound on agonist-induced calcium influx in neuronal cells.
In Vitro Model: SH-SY5Y cells or primary cortical neurons.
Materials:
-
Cells: SH-SY5Y cells or primary neurons cultured in 96-well black-walled, clear-bottom plates.
-
Loading Buffer: Hanks' Balanced Salt Solution (HBSS) containing 2-5 µM Fluo-4 AM, 0.02% Pluronic F-127, and 1-2.5 mM probenecid (B1678239) (optional).
-
Agonist: Nicotine or a high concentration of KCl to induce depolarization.
-
Toxin: this compound.
-
Fluorescence microplate reader or a fluorescence microscope with a camera and appropriate filter sets (Ex/Em = 494/516 nm).
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and culture until they reach 80-90% confluency.
-
Dye Loading:
-
Remove the culture medium and wash the cells once with HBSS.
-
Add 100 µL of Fluo-4 AM loading buffer to each well.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
-
Data Acquisition:
-
Place the plate in the fluorescence reader or on the microscope stage.
-
Record a baseline fluorescence for 1-2 minutes.
-
Add this compound at various concentrations and incubate for a predetermined time (e.g., 5-10 minutes).
-
Add the agonist (e.g., nicotine or KCl) and immediately start recording the fluorescence intensity over time (e.g., every 2 seconds for 2-5 minutes).
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F).
-
Normalize the response by expressing it as ΔF/F₀.
-
Compare the agonist-induced calcium response in the presence and absence of this compound.
Quantitative Data Presentation:
| This compound (µM) | Agonist-Induced [Ca²⁺]i Increase (% of Control) |
| 0.1 | Data not available |
| 1.0 | Data not available |
| 10.0 | Data not available |
| 50.0 | Data not available |
| 100.0 | Data not available |
Note: Due to the lack of specific public data for this compound in this assay, this table serves as a template. A dose-dependent decrease in the agonist-induced calcium signal is expected.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[12][13][14]
Objective: To determine the cytotoxic effect of this compound on neuronal cells by measuring its impact on cell viability.
In Vitro Model: SH-SY5Y or PC12 cells.
Materials:
-
Cells: SH-SY5Y or PC12 cells.
-
Culture Medium: Appropriate for the cell line.
-
Toxin: this compound.
-
MTT Reagent: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Solubilization Solution: 10% SDS in 0.01 M HCl or DMSO.
-
96-well plates.
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Toxin Treatment:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1 µM to 200 µM).
-
Include untreated control wells and a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubate for 24 or 48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Incubate for at least 2 hours (or overnight) at 37°C with gentle shaking to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the untreated control: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot the cell viability against the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Quantitative Data Presentation (Illustrative Example with Anatoxin-a):
| Anatoxin-a (µg/mL) | SH-SY5Y Cell Viability (%) after 24h |
| 0 | 100 |
| 25 | ~95[15] |
| 50 | ~90[15] |
| 100 | ~85[15] |
| 200 | ~80[15] |
Neurite Outgrowth Assay
This assay quantifies the effect of this compound on the ability of PC12 cells to differentiate and extend neurites in response to Nerve Growth Factor (NGF).[2][5][15]
Objective: To assess the potential developmental neurotoxicity of this compound by measuring its impact on neurite outgrowth.
In Vitro Model: PC12 cells.
Materials:
-
Cells: PC12 cells.
-
Culture Medium: RPMI-1640 with 10% horse serum and 5% fetal bovine serum.
-
Differentiation Medium: Low-serum medium (e.g., 1% horse serum) containing 50-100 ng/mL NGF.
-
Toxin: this compound.
-
Coating Solution: Poly-L-lysine or Collagen Type IV.
-
24- or 96-well plates.
-
Microscope with a camera and image analysis software (e.g., ImageJ).
-
Fixative: 4% paraformaldehyde.
-
Staining (optional): Anti-β-III-tubulin antibody and a fluorescent secondary antibody.
Procedure:
-
Plate Coating: Coat the wells of the culture plate with poly-L-lysine or collagen and let it dry.
-
Cell Plating: Seed PC12 cells at a low density (e.g., 1 x 10⁴ cells/well in a 24-well plate) and allow them to attach.
-
Treatment:
-
Replace the culture medium with differentiation medium containing NGF and various concentrations of this compound.
-
Include a positive control (NGF alone) and a negative control (no NGF).
-
Incubate for 48-72 hours.
-
-
Image Acquisition:
-
Fix the cells with 4% paraformaldehyde.
-
(Optional) Perform immunocytochemistry for β-III-tubulin to visualize neurites.
-
Capture images of multiple random fields for each condition.
-
-
Data Analysis:
-
Using image analysis software, measure the following parameters:
-
Percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter).
-
Average neurite length per cell.
-
Number of neurites per cell.
-
-
Compare the results from this compound-treated cells to the NGF-only control.
-
Quantitative Data Presentation (Illustrative Example with a Hypothetical nAChR Antagonist):
| Toxin Concentration (µM) | Neurite-Bearing Cells (% of NGF Control) | Average Neurite Length (% of NGF Control) |
| 0 | 100 | 100 |
| 0.1 | 95 | 98 |
| 1.0 | 75 | 80 |
| 10.0 | 40 | 55 |
| 100.0 | 15 | 25 |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action at the Nicotinic Acetylcholine Receptor
Caption: this compound's neurotoxic mechanism at the nAChR.
Experimental Workflow for In Vitro Neurotoxicity Assessment
Caption: Workflow for assessing this compound neurotoxicity.
Conclusion
The in vitro models and protocols outlined in these application notes provide a robust framework for the detailed characterization of this compound's neurotoxic properties. By employing a multi-faceted approach that combines electrophysiology, calcium imaging, cell viability, and developmental assays, researchers can gain a comprehensive understanding of the toxin's mechanism of action and its impact on neuronal health. The provided data tables and workflows serve as a guide for experimental design and data interpretation, facilitating further research into the pharmacology of this compound and the development of countermeasures or novel therapeutics targeting nicotinic acetylcholine receptors.
References
- 1. mdpi.com [mdpi.com]
- 2. A quantitative description of end-plate currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scientificarchives.com [scientificarchives.com]
- 6. Interactions of this compound with the acetylcholine receptor-ionic channel complex. I. Blockade of the ionic channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fast desensitization of acetylcholine receptors induced by a spider toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Acute effects of the imidacloprid metabolite desnitro-imidacloprid on human nACh receptors relevant for neuronal signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modeling Noncompetitive Antagonism of a Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of the Effects of Anatoxin-a In Vitro: Cytotoxicity and Uptake - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Gephyrotoxin-Like Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gephyrotoxin, a natural alkaloid discovered in the skin of the Colombian poison-dart frog Dendrobates histrionicus, exhibits potent activity as a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). These ligand-gated ion channels are crucial for synaptic transmission in both the central and peripheral nervous systems, making them significant therapeutic targets for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and nicotine (B1678760) addiction.[1] The unique mechanism of action of this compound, which involves blocking the open state of the nAChR ion channel, presents an attractive profile for the development of novel therapeutics.
These application notes provide a comprehensive framework for establishing a high-throughput screening (HTS) campaign to identify compounds with this compound-like activity. The primary assay described is a fluorescence-based membrane potential assay, a robust and scalable method for monitoring nAChR function.[2][3] Additionally, protocols for secondary assays and a complete HTS workflow are detailed to ensure the rigorous validation of initial hits.
Biological Target: Nicotinic Acetylcholine Receptors (nAChRs)
nAChRs are pentameric ligand-gated ion channels that mediate fast synaptic transmission. The binding of acetylcholine or other agonists induces a conformational change, opening a central pore permeable to cations, primarily Na⁺ and Ca²⁺. This influx of positive ions leads to depolarization of the cell membrane, triggering downstream cellular signaling cascades.[1] Antagonists, such as this compound, inhibit this process, thereby dampening neuronal excitability.
nAChR Signaling Pathway
The activation of nAChRs initiates a cascade of intracellular events. The initial membrane depolarization can activate voltage-gated calcium channels, further increasing intracellular calcium levels. This calcium influx, along with other signaling molecules, can activate downstream pathways such as the PI3K-Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and synaptic plasticity.[1]
High-Throughput Screening Workflow
A typical HTS campaign for identifying novel nAChR antagonists with this compound-like activity follows a multi-stage process, from initial large-scale screening to detailed characterization of confirmed hits.
Primary High-Throughput Screening: Fluorescence-Based Membrane Potential Assay
This assay provides a rapid and sensitive method to measure changes in cell membrane potential following nAChR activation and its inhibition by test compounds.[2][4] The principle relies on a fluorescent dye that redistributes across the cell membrane in response to changes in membrane potential. Depolarization upon nAChR activation leads to an influx of the dye and an increase in fluorescence intensity. Antagonists will prevent this change.
Materials and Reagents
-
Cell Line: A stable cell line expressing the human nAChR subtype of interest (e.g., α4β2 or α7) in a suitable host like SH-EP1 or CHO cells.
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and selection agents.
-
Assay Plates: Black, clear-bottom 384-well microplates.
-
Compound Plates: Polypropylene 384-well plates for compound dilution.
-
FLIPR® Membrane Potential Assay Kit (e.g., Molecular Devices, R8034): Contains a proprietary indicator dye (Component A) and a 10X Assay Buffer (Component B).[3][5][6][7]
-
Agonist: Nicotine or Acetylcholine at a concentration that elicits a response at approximately EC₈₀-EC₉₀.
-
Control Antagonist: A known nAChR antagonist (e.g., Mecamylamine).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Instrumentation: FLIPR® Penta High-Throughput Cellular Screening System or equivalent.
Experimental Protocol
-
Cell Plating:
-
Harvest and resuspend cells in culture medium.
-
Seed cells into 384-well black, clear-bottom plates at a density of 15,000-20,000 cells per well in 25 µL of medium.
-
Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence and formation of a monolayer.
-
-
Dye Loading:
-
On the day of the assay, prepare the dye loading solution by dissolving the contents of one vial of FLIPR Membrane Potential Assay Component A in 10 mL of Assay Buffer.
-
Add 25 µL of the dye loading solution to each well of the cell plate.
-
Incubate the plate for 30-60 minutes at 37°C or room temperature, protected from light.
-
-
Compound and Agonist Preparation:
-
Prepare a 4X concentrated solution of the test compounds in Assay Buffer. For a primary screen, a final concentration of 10 µM is typical.
-
Prepare a 4X concentrated solution of the nAChR agonist (e.g., nicotine) in Assay Buffer. The final concentration should be at the EC₈₀-EC₉₀ level.
-
For an antagonist screen, pre-mix the 4X test compounds with the 4X agonist solution.[2]
-
-
FLIPR Assay Execution:
-
Place the dye-loaded cell plate and the compound/agonist plate into the FLIPR instrument.
-
Set the instrument to add 12.5 µL of the compound/agonist mixture to each well.
-
The instrument will measure fluorescence intensity before and after the addition of the compounds. A typical protocol involves a 10-second baseline reading, followed by compound addition and a 2-3 minute post-addition read.
-
Data Analysis
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
The percentage of inhibition for each test compound is calculated relative to the positive (agonist only) and negative (agonist + saturating concentration of a known antagonist) controls.
-
Hits are typically defined as compounds that produce a statistically significant inhibition (e.g., >50% or >3 standard deviations from the mean of the vehicle control).
Secondary and Confirmatory Assays
Dose-Response Confirmation
Hits from the primary screen should be re-tested in a dose-response format to determine their potency (IC₅₀). This is performed using the same membrane potential assay, but with a serial dilution of the hit compounds.
Orthogonal Assay: ⁸⁶Rb⁺ Efflux Assay
To rule out false positives from the primary screen (e.g., compounds that interfere with the fluorescent dye), a secondary, orthogonal assay is crucial. The ⁸⁶Rb⁺ efflux assay provides a direct measure of ion flux through the nAChR channel.[2]
-
Cell Preparation: Seed cells expressing the nAChR of interest in 24- or 96-well plates and grow to confluence.
-
⁸⁶Rb⁺ Loading: Incubate the cells with culture medium containing ⁸⁶RbCl (1 µCi/mL) for 2-4 hours to allow for cellular uptake.
-
Compound Incubation: Wash the cells and pre-incubate with test compounds at various concentrations for 5-15 minutes.
-
Stimulation: Stimulate the cells with an nAChR agonist (in the presence of the test compound) for 2-5 minutes.
-
Measurement: Collect the supernatant and lyse the cells. Measure the amount of ⁸⁶Rb⁺ in both the supernatant and the cell lysate using a scintillation counter.
-
Analysis: Calculate the percentage of ⁸⁶Rb⁺ efflux and determine the IC₅₀ of the antagonist compounds.
Electrophysiology: Automated Patch Clamp
Automated patch clamp electrophysiology is the gold standard for characterizing ion channel modulators. It provides detailed information on the mechanism of action, including voltage- and state-dependence of the block.
-
Cell Preparation: Use the same stable cell line as in the primary assay.
-
Recording: Utilize an automated patch clamp system (e.g., QPatch or IonWorks Barracuda) to record whole-cell currents in response to agonist application in the presence and absence of test compounds.
-
Analysis: Analyze the reduction in current amplitude to determine the IC₅₀ and investigate the kinetics of the block to understand the mechanism of action (e.g., open-channel block, competitive antagonism).
Data Presentation
| Compound | nAChR Subtype | Assay Type | Potency (IC₅₀) | Reference |
| This compound | Muscle-type nAChR | Electrophysiology | Potent open-channel blocker | [8] (from initial search) |
| Mecamylamine | α3β4 | Membrane Potential | 2.4 ± 1.1 µM | [2] |
| Mecamylamine | α4β2 | Membrane Potential | 1.0 ± 0.2 µM | [2] |
| Dihydro-β-erythroidine (DHβE) | α4β2 | Membrane Potential | 20 ± 7 nM | [2] |
| Compound 5a | α4β2 | Electrophysiology | 1.1 ± 0.2 nM | |
| Compound 5b | α4β2 | Electrophysiology | 27 ± 7 nM | |
| Compound 5g | α4β2 | Electrophysiology | 2.5 ± 0.4 nM |
Conclusion
The described high-throughput screening assays and protocols provide a robust platform for the discovery and characterization of novel compounds with this compound-like activity. The combination of a fluorescence-based primary screen with orthogonal and electrophysiological secondary assays ensures the identification of high-quality, validated hits. This workflow will enable researchers in academia and industry to efficiently explore chemical libraries for new modulators of nicotinic acetylcholine receptors, paving the way for the development of next-generation therapeutics for a variety of neurological disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLIPR Membrane Potential Assay Kits | Molecular Devices [moleculardevices.com]
- 4. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]
- 5. moleculardevices.com [moleculardevices.com]
- 6. moleculardevices.com [moleculardevices.com]
- 7. biocompare.com [biocompare.com]
- 8. moleculardevices.com [moleculardevices.com]
Troubleshooting & Optimization
Technical Support Center: Asymmetric Synthesis of Gephyrotoxin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the asymmetric synthesis of the alkaloid Gephyrotoxin.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
A1: The primary challenges in the asymmetric synthesis of this compound revolve around the construction of its complex tricyclic core and the stereocontrolled installation of multiple stereocenters. Key difficulties include:
-
Stereoselectivity: Achieving high diastereoselectivity and enantioselectivity in key bond-forming reactions is crucial. Many reported syntheses have struggled with poorly diastereoselective steps.[1]
-
Regioselectivity: Certain reactions, such as indene (B144670) alkylation and the Schmidt reaction, present significant regioselectivity challenges that can lead to undesired isomers.[2]
-
Yield and Step Count: Early syntheses were often lengthy, requiring many steps with modest overall yields.[1][3] Modern approaches focus on improving efficiency through cascade reactions and chemoselective methods.[4][5]
-
Protecting Group Manipulations: The presence of multiple functional groups can necessitate a complex series of protection and deprotection steps, which reduces overall efficiency.[5]
Q2: Several different strategies have been used to synthesize this compound. Which is the most efficient?
A2: Efficiency in total synthesis can be measured by step count and overall yield. While early syntheses by researchers like Kishi established important groundwork, they were often long (e.g., 18 steps from L-pyroglutamic acid).[1] More recent approaches have significantly improved efficiency:
-
Cascade Reactions: A concise synthesis of (-)-Gephyrotoxin was achieved in just nine steps with a 14% overall yield by using a diastereoselective intramolecular enamine/Michael cascade reaction as the key step.[4][6] This strategy rapidly builds the tricyclic core and sets two stereocenters.
-
Chemoselective Reductive Nucleophilic Addition: Another efficient approach utilizes N-methoxyamides, which allows for selective reactions in the presence of other electrophilic groups like esters. This method minimizes the need for protecting groups and redox manipulations, leading to a more concise synthesis.[5]
Q3: How is the absolute configuration of the stereocenters typically controlled?
A3: Control of stereochemistry is the cornerstone of the asymmetric synthesis of this compound. Common strategies include:
-
Chiral Pool Synthesis: Starting from an enantiopure material, such as L-pyroglutamic acid or L-pyroglutaminol, to provide the initial stereochemical information.[1][4]
-
Chiral Auxiliaries: Using a chiral auxiliary, like (S)-phenylglycinol, to direct the stereochemical outcome of a key reaction, such as a diastereoselective reduction.[1][7] The auxiliary is then removed later in the synthesis.
-
Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity. For example, ruthenium-catalyzed asymmetric cascade hydrogenation has been used in a formal synthesis of (+)-Gephyrotoxin.[8]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Reductions
Q: I am attempting a diastereoselective reduction of a cyclic iminium ion or β-enamino ester intermediate, but I am getting a poor ratio of diastereomers. What can I do?
A: Low diastereoselectivity is a known issue in several this compound syntheses.[1] Here are some troubleshooting steps:
-
Choice of Reducing Agent: The choice of hydride source is critical. For the reduction of chiral pyrrolidine (B122466) β-enamino esters, sodium triacetoxyborohydride (B8407120), generated in situ in acetic acid, has been shown to be highly effective in achieving the desired cis-2,5-disubstituted pyrrolidine.[1] If you are using a stronger reducing agent like LiAlH₄, you may experience lower selectivity.
-
Directed Reductions: The presence of a nearby functional group can direct the approach of the reducing agent. A hydroxyl-directed reduction of a tricyclic iminium salt intermediate has been used to establish the required cis-decahydroquinoline (B84933) ring system with high selectivity.[4][6] Ensure the directing group is appropriately positioned.
-
Solvent and Temperature: Reaction conditions can have a significant impact. Experiment with different solvents and lower the reaction temperature. Low temperatures often enhance selectivity by favoring the transition state that leads to the desired diastereomer.
-
Substrate Modification: If possible, modify the substrate to increase steric hindrance that favors attack from a specific face.
Caption: Workflow for troubleshooting poor diastereoselectivity.
Issue 2: Low Yield in Cascade Reaction
Q: I am trying to form the tricyclic core of this compound using an intramolecular cascade reaction, but my yields are very low.
A: Cascade reactions are powerful but sensitive. A successful intramolecular enamine/Michael cascade for this compound synthesis relies on precise conditions to form the key tricyclic iminium cation intermediate.[4][6]
-
Precursor Purity: The starting material, a linear amino-enal, must be of high purity. Impurities can interfere with the delicate cascade sequence.
-
Deprotection and Cyclization Conditions: The cascade is often initiated by a deprotection step. For a Boc-protected amine, trifluoroacetic acid (TFA) is commonly used. The subsequent cyclization to the iminium salt may require specific conditions, such as warming the solution in a solvent like chloroform (B151607).[6] Ensure the deprotection is complete before initiating the cyclization.
-
Reaction Concentration: Cascade reactions can be sensitive to concentration. If intermolecular side reactions are suspected, try running the reaction under more dilute conditions.
-
Iminium Ion Stability: The resulting tricyclic iminium cation must be stable enough to be trapped in the subsequent reduction step. If it is unstable, decomposition may be occurring. Monitor the reaction by TLC or LC-MS to check for the formation of the intermediate and any degradation products.[9]
Caption: Simplified workflow of the key cascade reaction strategy.
Quantitative Data Summary
The following table summarizes the efficiency of selected asymmetric syntheses of this compound, highlighting the evolution towards more concise routes.
| Lead Author(s) | Key Strategy | Starting Material | Number of Steps | Overall Yield | Reference |
| Kishi et al. | Stereocontrolled construction | L-pyroglutamic acid | 18 | Not specified | [1] |
| Overman et al. | Aza-Cope rearrangement | Benzyl trans-1,3-butadiene-1-carbamate | 15 | 6.5% | [1] |
| Hsung et al. | Formal [3+3] cycloaddition | 4-methoxy-1-indanone | 10 (formal) | Not specified | [1] |
| Santarem et al. | Diastereoselective reduction | (S)-phenylglycinol | 8 (formal) | 31% | [1] |
| Smith et al. | Enamine/Michael cascade | L-pyroglutaminol | 9 | 14% | [4][6] |
Key Experimental Protocols
Protocol 1: Diastereoselective Reduction of a Chiral Pyrrolidine β-Enamino Ester
This protocol is adapted from the formal synthesis of (+)-Gephyrotoxin by Santarem et al.[1]
Objective: To synthesize a key cis-2,5-disubstituted pyrrolidine intermediate via a highly diastereoselective reduction.
Reaction: Chiral bicyclic β-enamino ester 4c → Diastereomerically pure pyrrolidine 12
Reagents and Conditions:
-
Preparation of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is generated in situ. To a stirred solution of the β-enamino ester 4c (1.0 eq) in glacial acetic acid (approx. 0.1 M), add sodium borohydride (B1222165) (NaBH₄) (3.0 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases and the pH is basic.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified by silica (B1680970) gel column chromatography to yield the desired pyrrolidine derivative 12 .
Troubleshooting:
-
Incomplete Reaction: If the reaction stalls, a fresh portion of NaBH₄ can be added. Ensure the acetic acid is of high purity and anhydrous.[9]
-
Low Diastereoselectivity: This specific method is reported to be highly diastereoselective. If a mixture of diastereomers is observed, verify the structure and purity of the starting enamino ester. The stereochemistry is dictated by the chiral auxiliary derived from (S)-phenylglycinol.[1]
Protocol 2: Intramolecular Enamine/Michael Cascade Reaction
This protocol is based on the total synthesis of (-)-Gephyrotoxin by Smith et al.[4][6]
Objective: To construct the tricyclic core of this compound in a single cascade operation.
Reaction: Linear N-Boc-amino-enal → Tricyclic cis-decahydroquinoline
Reagents and Conditions:
-
Deprotection: Dissolve the N-Boc protected linear precursor (1.0 eq) in a 1:3 mixture of trifluoroacetic acid (TFA) and dichloromethane (B109758) (CH₂Cl₂) at 0 °C. Stir and allow the mixture to warm to room temperature until TLC analysis indicates complete consumption of the starting material.
-
Solvent Removal: Remove the solvent and excess TFA in vacuo.
-
Cascade Cyclization: Immediately dissolve the crude amine salt in chloroform (to a concentration of approx. 0.02 M) and warm the solution to 40 °C for 72 hours. This step forms the intermediate tricyclic iminium salt.
-
Reduction: Cool the solution to room temperature and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). Stir until the iminium intermediate is fully consumed.
-
Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain the tricyclic product.
Troubleshooting:
-
Low Yield: The purity of the linear precursor is critical. Ensure it is fully characterized before attempting the cascade. The intermediate amine salt after deprotection can be unstable; it is best to proceed to the cyclization step immediately.[10]
-
Formation of Side Products: If side products are observed, it may be due to intermolecular reactions. Running the cyclization step at a higher dilution may improve the yield of the desired intramolecular product.[9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound Formal Synthesis: Introduction [ch.ic.ac.uk]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. A cascade strategy enables a total synthesis of (-)-gephyrotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total synthesis of (±)-gephyrotoxin by amide-selective reductive nucleophilic addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Formal total synthesis of (+)-gephyrotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. How To [chem.rochester.edu]
Technical Support Center: Improving Diastereoselectivity in Gephyrotoxin Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of Gephyrotoxin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high diastereoselectivity during key synthetic steps.
Frequently Asked Questions (FAQs)
Q1: What are the most common steps in this compound synthesis where poor diastereoselectivity is observed?
A1: Based on published synthetic routes, the key challenges in controlling stereochemistry often arise during:
-
Reduction of β-enamino esters or enamides: This step is crucial for establishing the stereocenters of the cis-2,5-disubstituted pyrrolidine (B122466) core.
-
Intramolecular enamine/Michael cascade reactions: The formation of the tricyclic core of this compound through this cascade can lead to mixtures of diastereomers.
-
Reduction of cyclic iminium ions: The stereochemical outcome of the reduction of iminium ion intermediates, often formed after cyclization, dictates the final relative stereochemistry of the ring system.
-
Catalytic hydrogenation: Reduction of double bonds within the this compound framework can also lead to diastereomeric mixtures if not properly controlled.
Q2: How does the choice of reducing agent impact the diastereoselectivity of β-enamino ester reduction?
A2: The choice of reducing agent is critical. Mild hydride donors are generally preferred. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often a superior choice for reducing iminium ions generated in situ from enamines, as it is less likely to reduce other carbonyl groups present in the molecule. Its bulky nature can also enhance diastereoselectivity.[1] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) have also been used, but their effectiveness and selectivity can be highly dependent on the substrate and reaction conditions.[2]
Q3: Can you explain the mechanism of the intramolecular enamine/Michael cascade reaction in this compound synthesis?
A3: This cascade reaction is a powerful strategy for the rapid construction of the complex tricyclic core of this compound.[3][4] It typically involves the following sequence:
-
Formation of an enamine from a secondary amine and a carbonyl group within the precursor molecule.
-
The enamine then acts as a nucleophile in an intramolecular Michael addition to an α,β-unsaturated ketone or ester within the same molecule.
-
This cyclization event forms one or more rings and can generate multiple stereocenters. The diastereoselectivity is influenced by the transition state geometry, which can be controlled by the choice of catalyst, solvent, and temperature.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in the Reduction of a Pyrrolidine β-Enamino Ester
You are attempting to synthesize a cis-2,5-disubstituted pyrrolidine, a key intermediate for this compound, via the reduction of a β-enamino ester, but you are observing a mixture of cis and trans diastereomers.
Caption: Troubleshooting workflow for low diastereoselectivity in β-enamino ester reduction.
| Reducing Agent/Conditions | Diastereomeric Ratio (d.r.) of Products | Total Yield (%) | Reference |
| Pd/C, H₂ | 42 : 19 : 39 | 14-24 | [2] |
| Pd(OH)₂, H₂ | 51 : 3 : 46 | ~2.6 | [2] |
| NaBH₃CN, acid catalyst | 64 : 36 | 54.1 | [2] |
| NaBH(OAc)₃, AcOH | 62 : 38 | 51.0 | [2] |
Note: The diastereomeric ratio reported in the reference corresponds to three separable diastereomers.
Problem 2: Poor Stereocontrol in the Intramolecular Enamine/Michael Cascade Reaction
You are attempting to construct the tricyclic core of this compound using an intramolecular enamine/Michael cascade, but the reaction is producing a complex mixture of diastereomers.
Caption: Troubleshooting workflow for low diastereoselectivity in intramolecular enamine/Michael cascade reactions.
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Prolinol Derivative I | Various | -20 to 15 | 60 | <5 | [5] |
| Jørgensen Catalyst IV | CH₂Cl₂ | -20 | 75 | 96 | [5] |
Note: While this data is for an intermolecular reaction, it highlights the profound effect the catalyst choice can have on stereoselectivity in aza-Michael additions.
Experimental Protocols
Detailed Protocol for Diastereoselective Reduction of a β-Enamino Ester using Sodium Triacetoxyborohydride
This protocol is adapted from procedures for the reductive amination of carbonyl compounds, a reaction for which sodium triacetoxyborohydride is highly effective.[1]
Materials:
-
β-enamino ester (1.0 equiv)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE)
-
Acetic acid (AcOH) (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-enamino ester (1.0 equiv) and dissolve it in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.
-
Add acetic acid (1.0-1.2 equiv) to the solution and stir for 5-10 minutes at room temperature. This facilitates the in-situ formation of the iminium ion.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature) using an ice bath if necessary.
-
Slowly add sodium triacetoxyborohydride (1.5-2.0 equiv) portion-wise over 10-15 minutes. Caution: Gas evolution (hydrogen) may occur.
-
Allow the reaction to stir at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the chosen organic solvent (e.g., dichloromethane, 3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired diastereomer of the β-amino ester.
General Protocol for Hydroxy-Directed Reduction of a Cyclic Iminium Ion
In some synthetic routes towards this compound, a hydroxyl group is strategically placed to direct the stereochemical outcome of a subsequent reduction of a nearby iminium ion.[4]
Materials:
-
Hydroxy-substituted iminium ion precursor (1.0 equiv)
-
Anhydrous solvent (e.g., methanol, THF, or DCE)
-
Reducing agent (e.g., sodium triacetoxyborohydride or sodium borohydride)
-
Quenching solution (e.g., saturated aqueous NaHCO₃ or water)
-
Organic solvent for extraction
-
Drying agent (e.g., Na₂SO₄)
Procedure:
-
Dissolve the hydroxy-substituted iminium ion precursor in the chosen anhydrous solvent under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the reducing agent. In the case of sodium triacetoxyborohydride, it can coordinate with the hydroxyl group, leading to an intramolecular delivery of the hydride to one face of the iminium ion.
-
Stir the reaction at low temperature until completion, as monitored by TLC or LC-MS.
-
Quench the reaction carefully with the appropriate aqueous solution.
-
Perform a standard aqueous workup, including extraction with an organic solvent.
-
Dry the combined organic extracts, concentrate, and purify the product by column chromatography. The desired cis-diastereomer is often obtained with high selectivity due to the directing effect of the hydroxyl group.[4]
References
Gephyrotoxin stability and solubility in experimental buffers
Welcome to the . This resource provides researchers, scientists, and drug development professionals with essential information on the stability and solubility of gephyrotoxin in experimental buffers, along with troubleshooting guides and frequently asked questions to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to the limited information on this compound's direct solubility, it is recommended to follow general practices for alkaloids and related compounds like histrionicotoxins. This compound is likely poorly soluble in water.[1] Therefore, it is best to first dissolve this compound in an organic solvent such as methanol (B129727) or ethanol (B145695) to create a concentrated stock solution.[1][2][3] Anhydrous methanol is a good starting point.[2]
Q2: How should I store this compound stock solutions?
A2: this compound and related alkaloids can be sensitive to light and heat.[1] To ensure stability, stock solutions should be aliquoted into small, light-protected tubes to avoid repeated freeze-thaw cycles and stored at -20°C.[2]
Q3: What factors can affect the stability of this compound in my experimental buffer?
A3: The stability of alkaloids like this compound in aqueous solutions is highly dependent on pH and temperature.[4] Exposure to light can also lead to degradation.[1] It is crucial to control these factors during your experiments to ensure consistent results.
Q4: In which pH range is this compound expected to be most stable?
A4: While specific data for this compound is unavailable, studies on other alkaloids have shown that they can be acid labile.[4] For instance, some alkaloids show significant degradation at acidic pH while being more stable under neutral to slightly alkaline conditions.[4] However, stability can vary greatly between different alkaloid structures. It is advisable to perform preliminary stability tests in your specific experimental buffer if long incubation times are required.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed after diluting the stock solution into aqueous buffer. | The aqueous solubility of this compound is likely low, and the final concentration in the buffer may have exceeded its solubility limit. | - Increase the percentage of organic co-solvent (e.g., methanol or ethanol) in the final buffer, if your experimental system permits.- Prepare a more dilute stock solution to reduce the amount of organic solvent added to the aqueous buffer.- Sonication may help to dissolve small amounts of precipitate, but if it persists, the concentration is likely too high. |
| Inconsistent or lower-than-expected biological activity. | The this compound may have degraded due to improper storage or experimental conditions. | - Prepare fresh working solutions from a new aliquot of the stock solution for each experiment.- Ensure the stock solution has been stored properly at -20°C and protected from light.[1][2]- Minimize the exposure of the working solution to light and elevated temperatures.- Evaluate the stability of this compound in your specific buffer and at your experimental temperature over the time course of your assay. |
| Difficulty dissolving the this compound solid. | This compound is poorly soluble in water. | - Do not attempt to dissolve this compound directly in aqueous buffers.- Use an appropriate organic solvent like methanol or ethanol to create a stock solution first.[1][3] Gentle vortexing should be sufficient to dissolve the solid in the organic solvent.[2] |
Data Summary
This compound Solubility and Stability Profile (Qualitative)
| Property | Solvent/Condition | Observation | Recommendation |
| Solubility | Water | Poorly soluble[1] | Avoid direct dissolution in aqueous buffers. |
| Methanol, Ethanol | Soluble[1] | Recommended solvents for stock solution preparation. | |
| Stability | Light Exposure | Sensitive[1] | Store stock and working solutions in light-protected tubes. |
| Temperature | Sensitive to heat[1] | Store stock solutions at -20°C. Avoid high temperatures during experiments. | |
| pH | Dependent on pH; potentially acid labile[4] | Perform pilot studies to determine optimal pH for stability in your assay buffer. |
Experimental Protocols & Methodologies
Protocol for Preparation of this compound Working Solutions
This protocol outlines the general procedure for preparing a working solution of this compound from a solid compound for use in cellular or biochemical assays.
-
Weighing the Compound: Carefully weigh the desired amount of this compound solid using an analytical balance.
-
Preparing the Stock Solution:
-
Transfer the weighed this compound to a sterile, light-protected vial (e.g., an amber vial).
-
Add the calculated volume of anhydrous methanol or ethanol to achieve a desired high-concentration stock solution (e.g., 10 mM).
-
Cap the vial securely and vortex until the solid is completely dissolved. The solution should be clear.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
-
Preparing the Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution into your final experimental buffer to the desired working concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.
-
Ensure thorough mixing after dilution.
-
Visualizations
This compound Signaling Pathway
This compound acts as a non-competitive antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR), thereby blocking the ion channel in its open conformation.[5]
References
Optimizing Gephyrotoxin Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gephyrotoxin in in vitro assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
General Properties and Mechanism of Action
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-competitive antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR). It acts by blocking the open state of the ion channel associated with the receptor, thereby preventing ion flow and subsequent cellular depolarization.[1][2] It also appears to enhance the desensitization of the nAChR by increasing the receptor's affinity for agonists.[2]
Q2: Does this compound bind to the same site as acetylcholine (ACh)?
A2: No, this compound binds to a site on the nAChR complex that is distinct from the acetylcholine binding site. This is evidenced by its lack of inhibition of α-bungarotoxin binding, a competitive antagonist that binds to the ACh site.[2] Instead, this compound interacts with sites within the ion channel pore.[2]
Concentration and Solubility
Q3: What is a recommended starting concentration for this compound in in vitro assays?
A3: A recommended starting concentration for this compound can vary depending on the specific assay and cell type used. Based on available data, a concentration range of 1 µM to 10 µM is a reasonable starting point for many applications. For instance, a study showed that 7.5 µM this compound decreased the nAChR channel lifetime by approximately 40%.[1] Another study indicated effects on agonist binding within the 1 µM to 100 µM range.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I dissolve this compound for my experiments?
A4: While specific solubility data for this compound is limited, similar alkaloids are often dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. This stock can then be diluted into your aqueous experimental buffer or cell culture medium to the final desired concentration. It is crucial to ensure the final DMSO concentration in your assay is low (typically <0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guides
Electrophysiology Assays (e.g., Patch-Clamp, MEA)
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound on nAChR currents. | Concentration too low: The concentration of this compound may be insufficient to produce a measurable block. | Perform a dose-response experiment starting from a low micromolar range (e.g., 1 µM) and increasing to higher concentrations (e.g., 50 µM). |
| Poor compound stability: this compound may be degrading in the experimental solution. | Prepare fresh dilutions of this compound for each experiment. Minimize the time the compound spends in aqueous solution before application. | |
| Receptor subtype insensitivity: The nAChR subtype expressed in your cells may be less sensitive to this compound. | Verify the nAChR subtype(s) expressed in your cell model. If possible, test on a cell line with a known sensitive nAChR subtype. | |
| Irreversible or slowly reversible block. | Slow off-rate: this compound may dissociate from the nAChR channel slowly. | Increase the duration of the washout period. Perfuse with a drug-free solution for an extended time to facilitate recovery. |
| Non-specific binding: The compound may be binding to other components of your system. | Ensure clean recording conditions and consider using a lower concentration if non-specific effects are suspected. |
Calcium Imaging Assays
| Problem | Possible Cause | Suggested Solution |
| No change in agonist-induced calcium influx after this compound application. | Insufficient this compound concentration: The concentration may not be high enough to effectively block nAChR-mediated calcium entry. | Titrate this compound in a concentration-response manner to find the effective inhibitory concentration. |
| Calcium influx is not primarily through nAChRs: The observed calcium signal may be due to the activation of other channels (e.g., voltage-gated calcium channels) downstream of initial depolarization. | Use specific blockers for other potential calcium sources to isolate the nAChR-mediated component of the calcium signal. | |
| High background fluorescence or cell death. | This compound toxicity at high concentrations: The compound may be cytotoxic at the concentrations used. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range of this compound for your cell line. Use concentrations below the toxic threshold. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically below 0.1%). |
Competitive Binding Assays
| Problem | Possible Cause | Suggested Solution |
| This compound does not displace the radiolabeled competitive antagonist. | Non-competitive binding mechanism: this compound binds to a different site than the competitive ligand. | This is the expected result. This compound is a non-competitive antagonist and will not displace ligands binding to the acetylcholine binding site.[2] |
| Increased binding of the radiolabeled agonist in the presence of this compound. | Allosteric modulation: this compound can enhance the affinity of agonists for the nAChR. | This observation is consistent with the known mechanism of this compound, which can increase the potency of agonists.[2] |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound's effects in various in vitro assays. It is important to note that comprehensive dose-response data for this compound is limited in the public domain, and these values should be used as a starting point for optimization in your specific experimental system.
| Assay Type | Parameter | Concentration | Effect | Reference |
| Single-Channel Electrophysiology | Channel Lifetime | 7.5 µM | ~40% decrease in nAChR channel lifetime | [1] |
| Radioligand Binding Assay | Agonist Potentiation | 1 µM - 100 µM | Significantly increased the potency of carbamylcholine | [2] |
| Radioligand Binding Assay | Inhibition of [³H]perhydrohistrionicotoxin binding | Low micromolar range | Inhibition of binding to the ion channel site | [2] |
Experimental Protocols & Workflows
General Workflow for Optimizing this compound Concentration
Workflow for determining the optimal this compound concentration.
Signaling Pathways
Downstream Signaling of Nicotinic Acetylcholine Receptor (nAChR)
This compound, by blocking nAChRs, inhibits the downstream signaling cascades initiated by acetylcholine. The activation of nAChRs typically leads to an influx of cations (Na⁺ and Ca²⁺), causing membrane depolarization. This initial event can trigger a variety of intracellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and synaptic plasticity.
Simplified nAChR signaling pathway and the inhibitory action of this compound.
References
- 1. Interactions of this compound with the acetylcholine receptor-ionic channel complex. I. Blockade of the ionic channel [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of this compound with the acetylcholine receptor-ionic channel complex. II. Enhancement of desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing non-specific binding of Gephyrotoxin in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing non-specific binding of Gephyrotoxin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound is a non-toxic alkaloid compound isolated from the skin of the Colombian poison frog Dendrobates histrionicus[1]. It belongs to the histrionicotoxin (B1235042) class of alkaloids[1]. As a relatively small and hydrophobic molecule, it has a tendency to engage in non-specific binding during experiments.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₉NO | PubChem[2] |
| Molar Mass | 287.4 g/mol | PubChem[2] |
| Predicted LogP | 3.9 | PubChem[2] |
| Predicted pKa | Not available. As an alkaloid, it is expected to be basic. | - |
Note: A higher LogP value indicates greater hydrophobicity.
Q2: What causes non-specific binding of this compound in my experiments?
Non-specific binding (NSB) of this compound can arise from several factors, primarily due to its physicochemical properties:
-
Hydrophobic Interactions: With a predicted LogP of 3.9, this compound is hydrophobic and can readily bind to non-polar surfaces like plasticware (e.g., microplates, pipette tips) and other hydrophobic molecules in your assay[3].
-
Electrostatic Interactions: As an alkaloid, this compound is basic and will likely be positively charged at physiological pH. This can lead to non-specific binding to negatively charged surfaces or molecules.
-
Binding to Unintended Biomolecules: this compound may bind to proteins and other macromolecules in your sample that are not the intended target of your experiment.
Q3: What are the common consequences of non-specific binding?
High non-specific binding can lead to several experimental issues, including:
-
High background signal: This reduces the signal-to-noise ratio, making it difficult to detect a true signal.
-
False positives: Non-specific interactions can mimic a true binding event or biological response.
-
Reduced assay sensitivity: High background can mask low-level specific binding.
-
Inaccurate quantification: If a significant portion of this compound is non-specifically bound, its effective concentration is reduced, leading to erroneous measurements of affinity (Kd, Ki) or potency (IC50, EC50).
Q4: What are the general strategies to minimize non-specific binding?
Several strategies can be employed to reduce non-specific binding. The optimal approach will depend on the specific experimental setup.
-
Optimize Buffer Conditions: Adjusting the pH and ionic strength of your assay buffer can help minimize electrostatic interactions[4][5].
-
Use Blocking Agents: Incorporating blocking agents into your assay buffer can saturate non-specific binding sites on surfaces and other molecules[3].
-
Include Detergents: Low concentrations of non-ionic detergents can disrupt hydrophobic interactions[4].
-
Choose Appropriate Labware: Using low-adsorption plasticware can significantly reduce binding to surfaces[3].
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you might encounter.
High Background in an ELISA-based Assay
Problem: I am developing an ELISA to detect the interaction of this compound with a target protein, but I am observing a very high background signal in my negative control wells.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| This compound is binding to the microplate surface. | 1. Blocking: Ensure you are using an effective blocking agent. Casein and non-fat dry milk have been shown to be very effective at blocking non-specific binding to polystyrene plates[6]. See the table below for a comparison of blocking agents. 2. Detergent: Include a low concentration (0.05% - 0.1%) of a non-ionic detergent like Tween-20 in your wash buffers and antibody diluents to reduce hydrophobic interactions[7]. 3. Plate Type: Consider using low-binding microplates. |
| The detection antibody is binding non-specifically. | 1. Optimize Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal concentration that gives a good signal-to-noise ratio. 2. Blocking: Use a blocking buffer that is appropriate for your antibody system. For example, if you are using a mammalian antibody, a blocker with minimal cross-reactivity, like fish gelatin, might be beneficial[8]. |
| Buffer conditions are promoting non-specific interactions. | 1. Increase Ionic Strength: Increase the salt concentration (e.g., NaCl up to 500 mM) in your wash buffers to disrupt electrostatic interactions[5]. 2. Adjust pH: Experiment with a small range of pH values around the optimum for your specific interaction to see if it reduces background. |
Quantitative Comparison of Common Blocking Agents for ELISA
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Readily available, generally effective. | Can have batch-to-batch variability; may not be suitable for assays with biotin-avidin systems due to endogenous biotin. |
| Non-fat Dry Milk / Casein | 2-5% (w/v) | Inexpensive and very effective for blocking plastic surfaces[6][9]. | Contains phosphoproteins, which can interfere with phospho-specific antibody detection. |
| Fish Gelatin | 0.1-1% (v/v) | Less likely to cross-react with mammalian antibodies compared to BSA or milk[8]. Remains liquid at cold temperatures. | May not be as effective as casein for blocking some surfaces. |
| Synthetic Polymers (PVP, PEG) | 0.5-2% (w/v) | Protein-free, good for assays where protein-based blockers interfere. | May not be as universally effective as protein-based blockers. |
High Variability in Cell-Based Assays
Problem: I am testing the effect of this compound on cultured cells, but I am seeing high variability between replicate wells and experiments.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| This compound is binding to the cell culture plates. | 1. Use Low-Binding Plates: Utilize commercially available low-adsorption cell culture plates. 2. Pre-treatment of Plates: Before adding cells, you can pre-treat the wells with a blocking agent like BSA, although this may affect cell adhesion. |
| Inconsistent cell number or health. | 1. Cell Seeding: Ensure a uniform cell suspension and careful pipetting to seed a consistent number of cells in each well. 2. Cell Health: Only use cells that are in a healthy, logarithmic growth phase. 3. Edge Effects: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile buffer or media[10]. |
| Compound precipitation. | 1. Solubility Check: Visually inspect your this compound dilutions for any signs of precipitation. 2. Solvent Concentration: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the assay medium is low (typically <0.5%) to prevent toxicity and precipitation. |
Low Signal in Receptor-Binding Assays
Problem: I am performing a radioligand binding assay with this compound, and the specific binding is very low, making the data unreliable.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High non-specific binding is masking the specific signal. | 1. Optimize Blocking: Use a buffer containing a blocking agent like BSA (0.1-1%) to reduce binding to the filter membrane and other surfaces[3]. 2. Include Detergent: Add a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to your assay buffer[3]. 3. Filter Pre-treatment: Pre-soak your filter mats in a solution of a blocking agent before filtration. |
| Depletion of free this compound due to non-specific binding. | 1. Use Low-Adsorption Tubes: Prepare your this compound dilutions in low-binding microcentrifuge tubes. 2. Increase Assay Volume: A larger assay volume can sometimes reduce the impact of surface binding. |
| Incorrect buffer conditions. | 1. Adjust pH and Ionic Strength: Systematically vary the pH and salt concentration to find the optimal conditions for specific binding while minimizing non-specific interactions[4]. |
Experimental Protocols
Protocol: General Blocking Procedure for an ELISA Plate
-
After coating the plate with your target protein and washing, prepare your chosen blocking buffer (e.g., 3% w/v BSA in PBS).
-
Add 200-300 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the plate thoroughly with a wash buffer (e.g., PBST: PBS with 0.05% Tween-20) before adding your samples containing this compound.
Protocol: Reducing Non-Specific Binding in a Cell-Based Assay
-
Plate Selection: Use low-adsorption, black-walled, clear-bottom cell culture plates for fluorescence-based assays to reduce background and crosstalk[11].
-
Media: Use phenol (B47542) red-free media, as phenol red can be a source of autofluorescence[12].
-
Assay Buffer: After treating cells with this compound, if possible, perform the final measurement in a clear buffer like PBS (with Ca²⁺/Mg²⁺) to reduce background from media components.
-
Compound Dilution: Prepare dilutions of this compound in low-binding tubes. If a solvent is used, prepare a vehicle control with the same solvent concentration.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. (1R,3aR,5aR,6R,9aS)-Dodecahydro-6-(2Z)-2-penten-4-ynylpyrrolo(1,2-a)quinoline-1-ethanol | C19H29NO | CID 6437870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. thermofisher.com [thermofisher.com]
- 9. leprev.ilsl.br [leprev.ilsl.br]
- 10. benchchem.com [benchchem.com]
- 11. selectscience.net [selectscience.net]
- 12. benchchem.com [benchchem.com]
Troubleshooting rundown of end-plate currents with Gephyrotoxin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for studying the effects of Gephyrotoxin on end-plate currents (EPCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action on end-plate currents?
A1: this compound is a tricyclic alkaloid neurotoxin originally isolated from the skin of dendrobatid poison frogs.[1] Its primary mechanism of action at the neuromuscular junction is the non-competitive blockade of the nicotinic acetylcholine (B1216132) receptor (nAChR) ion channel. It preferentially binds to the open state of the channel, leading to a reduction in end-plate current amplitude and a shortening of its decay time.[1]
Q2: What is "rundown" of end-plate currents and how does this compound contribute to it?
A2: "Rundown" refers to a gradual decrease in the amplitude of end-plate currents over the course of an experiment. This compound can induce a pronounced, frequency-dependent rundown of EPCs.[1] This is a hallmark of open-channel blockers, where repeated stimulation in the presence of the toxin leads to a cumulative block of the nAChR channels as they open in response to acetylcholine.
Q3: Does this compound affect the single-channel conductance of the nicotinic acetylcholine receptor?
A3: No, studies have shown that this compound does not alter the single-channel conductance of the nAChR.[1] The reduction in the macroscopic end-plate current is due to a decrease in the mean open time of the channel, not a change in the ionic flow through an individual open channel.[1]
Q4: Is the effect of this compound voltage-dependent?
A4: The blocking action of this compound on the open channel does exhibit some voltage dependency. The shortening of the EPC decay time constant is more pronounced at more negative membrane potentials.[1]
Troubleshooting Guide: Rundown of End-Plate Currents with this compound
This guide addresses common issues encountered when investigating the effects of this compound on end-plate currents.
| Issue | Possible Cause | Recommended Solution |
| Rapid and severe rundown of EPC amplitude immediately after this compound application. | Use-dependent block by this compound. this compound is an open-channel blocker, and its effect is cumulative with repeated receptor activation. | - Reduce the frequency of nerve stimulation to allow for dissociation of the toxin between stimuli.- Start with a low concentration of this compound and titrate up to the desired effect.- Ensure a stable baseline recording before toxin application to distinguish rundown from experimental instability. |
| Inconsistent EPC decay kinetics after applying this compound. | 1. Temperature fluctuations. The effect of this compound on the EPC decay time constant is temperature-sensitive.[1]2. Inconsistent holding potential. The block by this compound is voltage-dependent. | - Maintain a constant and monitored temperature in the recording chamber.- Ensure a stable holding potential throughout the experiment. Discard recordings with significant drift. |
| No observable effect of this compound on EPCs. | 1. Inactive toxin. this compound may have degraded.2. Incorrect concentration. The concentration of this compound may be too low to elicit a measurable effect. | - Prepare fresh solutions of this compound for each experiment.- Verify the calculated concentration of the stock and working solutions.- Increase the concentration of this compound incrementally. |
| High background noise obscuring the EPC signal. | General patch-clamp recording issues. This can be due to a poor seal, electrical interference, or issues with the recording solutions. | - Ensure a high-resistance gigaohm seal (>1 GΩ).- Check for and eliminate sources of electrical noise in the setup.- Filter all recording solutions and ensure proper grounding of the equipment. |
Quantitative Data: Effects of this compound on nAChR
| Parameter | Value | Conditions | Reference |
| Effect on Channel Lifetime | ~40% decrease | 7.5 µM this compound, -105 mV holding potential | [1] |
| Single-Channel Conductance | No significant change | Fluctuation analysis | [1] |
| IC50 | Data not available in the searched literature | - | |
| Kd (Dissociation Constant) | Data not available in the searched literature | - |
Experimental Protocols
Protocol 1: Two-Electrode Voltage Clamp (TEVC) Recording of End-Plate Currents in Xenopus Oocytes Expressing nAChRs
This protocol is suitable for characterizing the effect of this compound on a specific nAChR subtype expressed in a controlled environment.
1. Oocyte Preparation:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject cRNA encoding the desired nAChR subunits.
-
Incubate oocytes for 2-5 days to allow for receptor expression.
2. Recording Setup:
-
Place an oocyte in the recording chamber and perfuse with standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes (voltage-sensing and current-injecting) filled with 3 M KCl.
-
Clamp the membrane potential at a holding potential of -60 mV.
3. Data Acquisition:
-
Establish a stable baseline by perfusing with Ringer's solution containing a sub-maximal concentration of acetylcholine (ACh) to elicit inward currents.
-
Apply this compound at the desired concentration in the presence of ACh.
-
Record the changes in the amplitude and decay kinetics of the ACh-evoked currents.
-
To study use-dependency, apply repetitive pulses of ACh in the presence of this compound.
4. Data Analysis:
-
Measure the peak amplitude of the inward current before and after this compound application.
-
Fit the decay phase of the current to an exponential function to determine the time constant.
-
Plot the percentage of block versus this compound concentration to estimate the IC50.
Protocol 2: Whole-Cell Patch-Clamp Recording of Miniature End-Plate Currents (mEPCs) from a Neuromuscular Junction Preparation
This protocol allows for the study of this compound's effect on spontaneously occurring synaptic events.
1. Preparation:
-
Dissect a suitable neuromuscular preparation (e.g., frog sartorius or mouse diaphragm).
-
Pin the preparation in a recording chamber and perfuse with oxygenated Ringer's solution.
2. Recording:
-
Using a high-magnification microscope, identify the end-plate region.
-
Approach the muscle fiber with a patch pipette (3-5 MΩ resistance) filled with an appropriate internal solution.
-
Form a gigaohm seal and establish the whole-cell configuration.
-
Clamp the muscle fiber at a holding potential of -70 mV.
3. Data Acquisition:
-
Record baseline mEPCs for a stable period.
-
Perfuse the preparation with this compound at the desired concentration.
-
Continue recording mEPCs to observe the effects on their amplitude, frequency, and decay kinetics.
4. Data Analysis:
-
Use event detection software to identify and measure the amplitude and decay time constant of individual mEPCs.
-
Compare the average mEPC amplitude and decay kinetics before and after this compound application.
-
Analyze any changes in mEPC frequency.
Visualizations
References
Technical Support Center: Overcoming Limitations in Gephyrotoxin Availability for Research
For researchers, scientists, and drug development professionals, the limited availability of Gephyrotoxin (GTX) presents a significant hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in obtaining and studying this complex alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to obtain?
A1: this compound is a neurotoxic alkaloid first isolated from the skin of poison dart frogs of the genus Dendrobates, particularly Dendrobates histrionicus.[1][2] Its limited availability stems from two primary challenges:
-
Low Natural Abundance: The concentration of this compound in the frog's skin is extremely low, making the extraction of significant quantities for research purposes impractical and environmentally unsustainable.[1] The yield of alkaloids from these frogs is often minimal.
-
Complex Chemical Structure: this compound possesses a unique and complex tricyclic structure that makes its chemical synthesis a significant challenge.[1]
Q2: What are the primary mechanisms of action for this compound?
A2: this compound is known to be a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[3] It does not bind to the same site as acetylcholine but rather to a different site on the receptor-ion channel complex, thereby blocking ion flow and inhibiting nerve impulses.[3] It has also been reported to have mild muscarinic activity.[1]
Q3: Is total synthesis a viable option for obtaining this compound?
A3: Yes, several total synthesis routes for this compound have been successfully developed, providing a reliable alternative to natural extraction. However, these syntheses are often lengthy and require specialized expertise in organic chemistry.
Troubleshooting Guides
This compound Synthesis
Problem 1: Low yield in multi-step synthesis.
-
Possible Cause: Inefficient reaction in a key step, degradation of intermediates, or suboptimal purification.
-
Troubleshooting Strategies:
-
Reaction Optimization: Re-evaluate critical reaction conditions such as temperature, reaction time, solvent, and catalyst loading. For complex alkaloids, even small changes can significantly impact yield.
-
Intermediate Purity: Ensure the purity of all intermediates before proceeding to the next step. Impurities can often interfere with subsequent reactions.
-
Inert Atmosphere: Many of the reagents used in complex syntheses are sensitive to air and moisture. Ensure all reactions are carried out under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Purification Method: Explore alternative purification methods. While column chromatography is common, techniques like preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) may be necessary for closely related byproducts.
-
Problem 2: Difficulty in achieving the correct stereochemistry.
-
Possible Cause: Lack of stereocontrol in key bond-forming reactions. This compound has multiple stereocenters, making stereoselectivity a critical challenge.
-
Troubleshooting Strategies:
-
Chiral Catalysts and Reagents: Employ well-established chiral catalysts or reagents known to induce high levels of stereoselectivity in similar systems.
-
Substrate Control: Modify the substrate to introduce steric hindrance that favors the desired stereochemical outcome.
-
Diastereoselective Crystallization: In some cases, it may be possible to separate diastereomers by crystallization.
-
Biological Assays with this compound
Problem 1: High background noise in receptor binding assays.
-
Possible Cause: Non-specific binding of the radioligand to the filter, wells, or other proteins in the membrane preparation.
-
Troubleshooting Strategies:
-
Blocking Agents: Increase the concentration of blocking agents like bovine serum albumin (BSA) in the assay buffer.
-
Washing Steps: Optimize the number and duration of washing steps to remove unbound radioligand without dissociating specifically bound ligand.
-
Filter Material: Test different types of filter plates to find one with lower non-specific binding characteristics for your specific radioligand.
-
Problem 2: Low signal-to-noise ratio in electrophysiology experiments.
-
Possible Cause: Low receptor expression, poor seal resistance in patch-clamp recordings, or instability of the recording preparation.
-
Troubleshooting Strategies:
-
Cell Line Optimization: If using a heterologous expression system, ensure optimal transfection efficiency and receptor expression levels.
-
Pipette Polishing: For patch-clamp experiments, fire-polishing the pipette tip can improve seal resistance and reduce noise.
-
Perfusion System: Ensure a stable and rapid solution exchange in your perfusion system to obtain clean and reproducible responses.
-
Data Presentation
Comparison of Selected this compound Total Synthesis Routes
| Synthetic Route | Number of Steps | Overall Yield (%) | Key Features |
| Kishi et al. | ~24 | Not explicitly stated | First total synthesis, established the complex architecture. |
| Overman et al. | 19 | Not explicitly stated | Utilized an aza-Cope rearrangement. |
| Hart et al. | 21 | Not explicitly stated | Convergent approach. |
| Shirokane, Chida et al. (2014) | 14 | 9.4 | Amide-selective reductive nucleophilic addition.[4][5] |
| Chu, Smith et al. (2014) | 9 | 14 | Diastereoselective intramolecular enamine/Michael cascade reaction.[6] |
Pharmacological Activity of this compound
| Parameter | Value | Receptor/System |
| Channel Lifetime Reduction | ~40% at 7.5 µM | Acetylcholine receptor-ionic channel complex |
| Effect on End-Plate Currents (EPCs) | Depression of peak amplitude, shortening of decay time constant | Neuromuscular junction |
Note: Specific K_i_ or IC_50_ values for this compound at various nAChR subtypes are not consistently reported in the literature, reflecting the challenges in working with this compound.
Experimental Protocols
Key Experiment: Radioligand Binding Assay for nAChRs
This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for a specific nAChR subtype expressed in a cell line (e.g., HEK293 cells).
Materials:
-
Cell membranes expressing the nAChR subtype of interest
-
Radioligand specific for the nAChR subtype (e.g., [³H]-epibatidine)
-
This compound (or analog) solution at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, and 0.1% BSA)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates (e.g., glass fiber filters)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Preparation: Dilute the cell membranes in assay buffer to a concentration that provides an adequate signal-to-noise ratio. Prepare serial dilutions of this compound.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound solution (or buffer for total binding)
-
Radioligand at a concentration near its K_d_
-
Cell membrane suspension
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC_50_). Calculate the inhibition constant (K_i_) using the Cheng-Prusoff equation.
Mandatory Visualization
Caption: Workflow for this compound synthesis and biological evaluation.
Caption: this compound's mechanism of action at the nAChR.
References
- 1. This compound Formal Synthesis: Introduction [ch.ic.ac.uk]
- 2. Dietary source for skin alkaloids of poison frogs (Dendrobatidae)? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions of this compound with the acetylcholine receptor-ionic channel complex. I. Blockade of the ionic channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Total synthesis of (±)-gephyrotoxin by amide-selective reductive nucleophilic addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A cascade strategy enables a total synthesis of (-)-gephyrotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Protocols for Isolating Gephyrotoxin from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the isolation and refinement of Gephyrotoxin from its natural source, the skin of the poison frog Dendrobates histrionicus. This resource offers detailed experimental protocols, troubleshooting guidance, and frequently asked questions to address common challenges encountered during the extraction and purification process.
Frequently Asked Questions (FAQs)
Q1: What is the primary natural source of this compound?
A1: this compound is a neurotoxic alkaloid naturally found in the skin secretions of the Colombian poison dart frog, Dendrobates histrionicus.[1][2] This frog sequesters the toxin from its diet of arthropods.[1][3][4]
Q2: What are the main challenges in isolating this compound from its natural source?
A2: The primary challenges include the low abundance of this compound in the frog's skin, the co-extraction of a complex mixture of other structurally related alkaloids (such as histrionicotoxins and pumiliotoxins), and the potential for degradation of the target compound during the extraction and purification process.[5][6]
Q3: What is the known mechanism of action of this compound?
A3: this compound is known to be a non-competitive blocker of the nicotinic acetylcholine (B1216132) receptor (nAChR)-ionic channel complex, primarily interacting with the open conformation of the channel.[7] It also exhibits activity as a slight muscarinic antagonist and can block voltage-sensitive potassium channels.[7]
Q4: Is there a way to obtain this compound without sacrificing the frogs?
A4: Yes, a non-destructive method using a Transcutaneous Amphibian Stimulator (TAS) has been developed. This device applies a mild electrical stimulation to the frog's skin, inducing the secretion of alkaloids which can then be collected. This method has been shown to yield 30-60% of the total alkaloids present in the frog.[8]
Experimental Protocols
Protocol 1: Extraction of this compound from Dendrobates histrionicus Skin
This protocol details the initial extraction of the crude alkaloid mixture from the frog skin.
Materials:
-
Dendrobates histrionicus skin (fresh or properly stored)
-
Methanol (B129727) (HPLC grade)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (B109758) (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
-
Homogenizer
Procedure:
-
Homogenization:
-
Weigh the frog skin and mince it into small pieces.
-
Homogenize the skin in methanol (e.g., 10 mL of methanol per 1 g of skin tissue) using a mechanical homogenizer until a uniform suspension is achieved.
-
-
Initial Extraction:
-
Transfer the homogenate to a flask and stir for 4-6 hours at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid debris.
-
Carefully decant and collect the methanolic supernatant.
-
-
Acid-Base Extraction:
-
Evaporate the methanol from the supernatant under reduced pressure using a rotary evaporator.
-
Redissolve the residue in 0.1 M HCl.
-
Wash the acidic solution with dichloromethane three times to remove neutral and acidic lipophilic compounds. Discard the organic layer.
-
Adjust the pH of the aqueous layer to ~9-10 with 0.1 M NaOH.
-
Extract the aqueous layer three times with dichloromethane. The alkaloids will now be in the organic phase.
-
Pool the organic layers.
-
-
Drying and Concentration:
-
Dry the combined dichloromethane extracts over anhydrous sodium sulfate.
-
Filter the solution to remove the sodium sulfate.
-
Evaporate the dichloromethane under reduced pressure to obtain the crude alkaloid extract.
-
Store the crude extract at -20°C until further purification.
-
Protocol 2: Purification of this compound using HPLC
This protocol describes the high-performance liquid chromatography (HPLC) method for the fine purification of this compound from the crude extract.
Materials:
-
Crude alkaloid extract
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Preparative and analytical HPLC systems
-
C18 reverse-phase HPLC columns
-
Fraction collector
-
Lyophilizer
Procedure:
-
Sample Preparation:
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Preparative HPLC:
-
Column: C18 reverse-phase column (e.g., 10 µm particle size, 250 x 10 mm).
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 40 minutes.
-
Flow Rate: 4 mL/min.
-
Detection: UV at 210 nm.
-
Collect fractions based on the chromatogram peaks.
-
-
Analytical HPLC for Purity Assessment:
-
Analyze the collected fractions using an analytical C18 column (e.g., 5 µm particle size, 250 x 4.6 mm) with a similar gradient but a lower flow rate (e.g., 1 mL/min).
-
Pool the fractions containing pure this compound.
-
-
Final Concentration:
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain pure this compound as a powder.
-
Store the purified this compound at -20°C or lower in a desiccated environment.
-
Data Presentation
The following table summarizes the expected yields at different stages of the isolation process. Note that these values are estimates and can vary depending on the individual frog's alkaloid content and the efficiency of the extraction and purification steps.
| Stage of Isolation | Compound | Purity (%) | Yield (per gram of skin) |
| Crude Methanolic Extract | Total Alkaloids | < 5% | 1 - 5 mg |
| Post Acid-Base Extraction | Enriched Alkaloid Fraction | 10 - 20% | 0.5 - 2 mg |
| After Preparative HPLC | Isolated this compound | > 95% | 10 - 50 µg |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Alkaloid Extract | Incomplete homogenization of the skin tissue. | Ensure the skin is thoroughly minced and homogenized for a sufficient duration. |
| Insufficient extraction time or solvent volume. | Increase the extraction time and/or the solvent-to-tissue ratio. | |
| Poor Separation of Alkaloids in HPLC | Inappropriate column or mobile phase. | Optimize the HPLC method by trying different C18 columns or modifying the gradient profile. Consider using a different ion-pairing agent. |
| Co-elution with other histrionicotoxins. | Employ a shallower gradient or use a longer column to improve resolution. Consider a secondary purification step with a different stationary phase (e.g., phenyl-hexyl). | |
| Degradation of this compound | Exposure to high temperatures or extreme pH. | Perform all extraction and evaporation steps at low temperatures. Avoid prolonged exposure to strong acids or bases. |
| Oxidation of the molecule. | Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during solvent evaporation and storage. | |
| Presence of Fatty Acids in the Crude Extract | Inefficient removal during acid-base extraction. | Perform an initial wash of the methanolic extract with hexane (B92381) before proceeding to the acid-base extraction to remove nonpolar lipids. |
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
This compound Signaling Pathway
References
- 1. Dietary source for skin alkaloids of poison frogs (Dendrobatidae)? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Bioactive alkaloids of frog skin: Combinatorial bioprospecting reveals that pumiliotoxins have an arthropod source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Further classification of skin alkaloids from neotropical poison frogs (Dendrobatidae), with a general survey of toxic/noxious substances in the amphibia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sofia.medicalistes.fr [sofia.medicalistes.fr]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
Technical Support Center: Gephyrotoxin Cell Viability Assay Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gephyrotoxin in cell viability assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the experimental process in a direct question-and-answer format.
General Questions
Q1: What is this compound and how does it affect cells? this compound is a non-toxic alkaloid originally isolated from the skin of the Colombian frog, Dendrobates histrionicus.[1] Its primary mechanism of action involves interaction with the nicotinic acetylcholine (B1216132) receptor (nAChR)-ionic channel complex. It acts as a non-competitive blocker, primarily affecting the open state of the ion channel, which can disrupt normal neuronal and muscle function.[2] It has also been noted to have some activity as a muscarinic antagonist.[1][3] This disruption of ion channel function is the key consideration when assessing its impact on cell viability.
Q2: Which cell viability assay is most suitable for experiments involving this compound? The choice of assay depends on the expected cellular outcome. Since this compound is a neurotoxin that blocks ion channels, it may not cause immediate cell membrane rupture.[2] Therefore, a multi-assay approach is recommended.[4]
-
For metabolic activity: Assays like MTT, XTT, or Resazurin are good starting points.[5][6] They measure the reduction of a substrate by mitochondrial dehydrogenases in living cells.[5][7]
-
For membrane integrity (cytotoxicity): An LDH (Lactate Dehydrogenase) assay is recommended. This measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[8][9]
-
For distinguishing live vs. dead cells: A dual-staining fluorescent assay, such as Calcein AM and Propidium Iodide/Ethidium Homodimer-1, provides a direct count of live and dead cells.[8][10][11]
Q3: How do I select an appropriate cell line for this compound studies? Given this compound's effect on nicotinic acetylcholine receptors, cell lines expressing these receptors are most relevant.[2][12][13] This includes:
-
Neuronal cell lines (e.g., SH-SY5Y, Neuro-2a).
-
Muscle cell lines (e.g., C2C12).
-
Primary neuronal cultures.[14]
-
Cells engineered to express specific nAChR subtypes.
Troubleshooting Specific Assays
Q4: (MTT/XTT Assay) My absorbance values are increasing at higher this compound concentrations, suggesting increased viability. Is this correct? This is a common artifact observed with certain compounds and is unlikely to represent increased viability.[15] There are two primary explanations:
-
Increased Metabolic Activity: The toxin may induce a cellular stress response that temporarily increases metabolic rate before cell death occurs.[15]
-
Direct Chemical Interference: this compound, or its solvent, may be chemically reducing the MTT or XTT reagent, leading to a false positive signal.[15][16] Some compounds can generate superoxide (B77818), which also reduces these tetrazolium salts.[17]
Solution: Run a cell-free control. Prepare wells with culture medium and the same concentrations of this compound used in your experiment, but without cells. Add the MTT/XTT reagent and measure the absorbance. If you see an increase in absorbance, this indicates direct chemical interference.[15]
Q5: (MTT/XTT Assay) I'm observing very high background absorbance in my control wells. High background can obscure your results and is often caused by:
-
Microbial Contamination: Bacteria or yeast in the culture can reduce tetrazolium salts.[7] Ensure sterile technique.
-
Phenol (B47542) Red: Phenol red in the culture medium can contribute to background absorbance. Using a phenol red-free medium for the assay duration is recommended.[7][18]
-
Media Components: High serum levels or reducing agents like ascorbic acid in the medium can non-enzymatically reduce the XTT reagent.[19]
Q6: (LDH Assay) I'm not detecting significant LDH release, even at this compound concentrations where I expect toxicity. This may indicate that the primary mode of cell death is not necrosis (cell membrane rupture).
-
Mechanism of Action: this compound's channel-blocking activity may induce apoptosis or other cell death pathways that do not result in the immediate release of LDH.[2] The half-life of released LDH is also a factor, which is approximately 9 hours.[20]
-
Insufficient Incubation Time: Cell death may be occurring over a longer period. Consider extending the incubation time with this compound (e.g., 48 or 72 hours).[21]
-
Assay Sensitivity: Ensure your positive control (maximum LDH release via lysis buffer) yields a strong signal. If not, the lysis may be incomplete or the cell number too low.[18]
Q7: My results are highly variable between replicate wells. Inconsistent results are a common technical challenge. Key causes include:
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Clumped cells will lead to variability.[18]
-
Pipetting Errors: Calibrate your pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid without touching the cell monolayer.
-
Edge Effect: Wells on the outer edges of a 96-well plate are prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media to maintain humidity.[18]
-
Incomplete Formazan (B1609692) Solubilization (MTT Assay): After MTT incubation, ensure formazan crystals are fully dissolved by mixing thoroughly. Incomplete solubilization is a major source of variability.[16]
Data Presentation
Table 1: Comparison of Recommended Cell Viability Assays
| Assay Type | Principle | Readout | Pros | Cons | Potential this compound Interference |
| MTT | Mitochondrial reductases convert yellow MTT to purple formazan crystals.[5] | Colorimetric (Absorbance) | Inexpensive, well-established. | Endpoint assay; formazan is insoluble; MTT can be toxic to cells.[16][22] | Can be directly reduced by the compound; cellular stress may increase signal.[15] |
| XTT | Mitochondrial reductases convert XTT to a water-soluble orange formazan product.[7][23] | Colorimetric (Absorbance) | Soluble product allows for kinetic reads; generally less toxic than MTT. | Requires an electron coupling agent (PMS) which can be toxic.[19] | Similar to MTT, can be directly reduced; sensitive to superoxide formation.[17][19] |
| LDH Release | Measures the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells.[8][9] | Colorimetric, Fluorometric, or Luminescent | Measures cytotoxicity directly; supernatant can be used without disturbing cells. | Only detects cell death via membrane lysis (necrosis); serum can contain LDH.[6] | Unlikely to have direct chemical interference, but may miss non-necrotic cell death. |
| Live/Dead (Calcein AM / PI) | Live cells with active esterases convert non-fluorescent Calcein AM to green fluorescent Calcein. PI enters dead cells with compromised membranes and fluoresces red.[11] | Fluorescence Microscopy or Plate Reader | Provides direct visualization and quantification of live vs. dead populations. | Requires a fluorescence reader/microscope; PI is not suitable for real-time monitoring. | Minimal chemical interference is expected. Check for autofluorescence from this compound. |
| ATP Assay (e.g., CellTiter-Glo) | Measures ATP, an indicator of metabolically active cells, via a luciferase reaction.[8][24] | Luminescent | Highly sensitive; rapid and simple protocol. | Endpoint assay (lytic); signal can be affected by compounds that alter cellular ATP levels without causing death. | This compound's impact on ion channels could potentially alter cellular ATP consumption. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a standard method for assessing metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 5x10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[16]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include vehicle-only and untreated controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 2-4 hours at 37°C, protecting the plate from light.[16]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Reading: Mix thoroughly on an orbital shaker to ensure all formazan crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells into the supernatant.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Set up additional control wells on the same plate in triplicate:[18]
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells, to be lysed later.
-
Culture Medium Background: Medium without cells.
-
-
Lysis of Maximum Release Wells: 45 minutes before the end of the incubation period, add 10 µL of a 10X Lysis Solution (provided in most commercial kits) to the "Maximum LDH Release" wells.[18]
-
Supernatant Collection: Centrifuge the plate at 600 x g for 10 minutes to pellet any detached cells.[18] Carefully transfer 50 µL of supernatant from each well to a new, clear 96-well plate.[25]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatant.[25]
-
Incubation and Reading: Incubate for up to 30 minutes at room temperature, protected from light. Add 50 µL of Stop Solution. Measure the absorbance at 490 nm.[18][26]
-
Calculation:
-
Percent Cytotoxicity = 100 x [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)]
-
Mandatory Visualizations
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: this compound's mechanism of action at the nicotinic acetylcholine receptor.
Caption: A decision tree for troubleshooting common cell viability assay issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Interactions of this compound with the acetylcholine receptor-ionic channel complex. I. Blockade of the ionic channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 6. Cell viability assays | Abcam [abcam.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. neuroproof.com [neuroproof.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Cell Viability Assays for Neural Stem Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 11. stemcell.com [stemcell.com]
- 12. mdpi.com [mdpi.com]
- 13. Venom-Derived Neurotoxins Targeting Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
- 15. researchgate.net [researchgate.net]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. Limitation of the MTT and XTT assays for measuring cell viability due to superoxide formation induced by nano-scale TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 20. LDH cytotoxicity assay [protocols.io]
- 21. An optimized MTT bioassay for determination of cytotoxicity of fumonisins in turkey lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. nucro-technics.com [nucro-technics.com]
- 24. brainxell.com [brainxell.com]
- 25. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Gephyrotoxin Stability and Storage: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on strategies to minimize the degradation of Gephyrotoxin during storage and experimentation. As specific public data on the degradation of this compound is limited, this resource offers a framework for researchers to conduct their own stability assessments through forced degradation studies.
Troubleshooting Guide: Common Issues in this compound Handling and Storage
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in stored samples. | Degradation of this compound due to improper storage conditions (e.g., temperature fluctuations, exposure to light or air). | Conduct a forced degradation study to determine optimal storage conditions. As a general starting point, store in a tightly sealed vial under an inert atmosphere (argon or nitrogen) at -20°C or below, protected from light. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | Perform a forced degradation study to identify potential degradation products and establish their chromatographic profiles. This will aid in developing a stability-indicating analytical method. |
| Inconsistent experimental results between batches. | Partial degradation of this compound stock solutions. | Prepare fresh stock solutions for each experiment. If solutions must be stored, aliquot and freeze at -80°C and perform a stability test on the frozen aliquots to determine their viable shelf-life. |
| Precipitation of the compound from solution. | Poor solubility or degradation leading to less soluble products. | Ensure the chosen solvent is appropriate for long-term stability. Consider using a co-solvent system or preparing a fresh solution before each use. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade?
-
Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions.
-
Oxidation: Reaction with oxygen, which can be accelerated by light and the presence of certain metal ions.
-
Photodegradation: Degradation caused by exposure to light, particularly UV radiation.
-
Thermal Degradation: Breakdown at elevated temperatures.
Q2: What are the recommended general storage conditions for this compound?
A2: In the absence of specific stability data, it is recommended to store this compound as a solid in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C or lower. For solutions, prepare fresh before use. If storage of a solution is necessary, it should be aliquoted into tightly sealed vials and stored at -80°C, protected from light. The stability of the solution under these conditions should be experimentally verified.
Q3: How can I determine the specific degradation pathway of this compound?
A3: A forced degradation study is the standard approach to identify potential degradation pathways.[1][2] This involves subjecting this compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and analyzing the resulting mixture for the appearance of degradation products, typically using a stability-indicating analytical method like HPLC or LC-MS.[3]
Q4: What is a "stability-indicating method," and why is it important?
A4: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the intact active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities. This is crucial for accurately assessing the stability of a compound and ensuring that any observed loss of the parent compound is not masked by co-eluting degradation products.
Experimental Protocol: Forced Degradation Study for this compound
This protocol outlines a series of experiments to investigate the stability of this compound under various stress conditions.
Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.
Materials:
-
This compound sample
-
HPLC-grade solvents (e.g., acetonitrile, methanol (B129727), water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% hydrogen peroxide)
-
pH meter
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep at room temperature and/or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature and/or elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Store an aliquot of the stock solution and a sample of solid this compound in an oven at an elevated temperature (e.g., 70°C) for a defined period.
-
Photolytic Degradation: Expose an aliquot of the stock solution and a sample of solid this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, by a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Monitor for the decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound under each condition.
-
Characterize the degradation products using techniques like mass spectrometry (MS) to elucidate their structures and propose degradation pathways.
-
Quantitative Data Summary: Forced Degradation Study Parameters
The following table provides a template for summarizing the results of a forced degradation study.
| Stress Condition | Reagent/Parameter | Temperature | Duration | % Degradation (Example) | Number of Degradation Products (Example) |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | 15% | 2 |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | 25% | 3 |
| Oxidation | 3% H₂O₂ | Room Temp. | 24 hours | 10% | 1 |
| Thermal (Solid) | N/A | 70°C | 48 hours | 5% | 1 |
| Thermal (Solution) | N/A | 70°C | 48 hours | 8% | 1 |
| Photolytic (Solid) | ICH Q1B | N/A | N/A | <2% | 0 |
| Photolytic (Solution) | ICH Q1B | N/A | N/A | 5% | 1 |
Note: The values in this table are for illustrative purposes only and must be determined experimentally.
Visualizations
References
Validation & Comparative
A Comparative Analysis of Gephyrotoxin and Histrionicotoxin: Unraveling Their Activity at Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Gephyrotoxin and histrionicotoxin (B1235042), two distinct alkaloid neurotoxins originating from the skin of dendrobatid poison frogs, are potent non-competitive antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] While both toxins target this critical family of ligand-gated ion channels, they exhibit nuanced differences in their mechanism of action, potency, and receptor subtype selectivity. This guide provides a comparative analysis of their activities, supported by experimental data, to aid researchers in their exploration of nAChR pharmacology and the development of novel therapeutics.
Quantitative Comparison of Bioactivity
Direct comparison of the potencies of this compound and histrionicotoxin is complex due to the variety of experimental conditions and nAChR subtypes investigated across different studies. However, the available data indicate that both toxins generally exhibit activity in the low micromolar to nanomolar range.
| Toxin | Assay Type | nAChR Subtype / Preparation | Measured Value (IC₅₀ / Kᵢ / Kₑ) | Reference |
| This compound | Inhibition of [³H]perhydrohistrionicotoxin binding | Torpedo californica electric organ | Kᵢ = 0.1 - 20 µM | [1] |
| Inhibition of carbamylcholine-elicited ²²Na⁺ flux | PC12 cells | IC₅₀ = 0.3 - 1.8 µM | [3] | |
| Electrophysiology (channel lifetime reduction) | Frog neuromuscular junction | ~40% reduction at 7.5 µM | [4] | |
| Histrionicotoxin | Inhibition of [¹²⁵I]α-bungarotoxin binding | Chick optic lobe/retina | Kᵢ = 6 ± 3 µM | [5] |
| Inhibition of nicotine-evoked dopamine (B1211576) release | Rat striatum | IC₅₀ = 5 µM (perhydrohistrionicotoxin) | ||
| [³H]perhydrohistrionicotoxin binding | Torpedo electroplax | Kₑ = 0.4 µM | ||
| Electrophysiology (FLIPR) | Human α4β2 nAChR (expressed in SH-EP1 cells) | IC₅₀ = 0.10 µM (synthetic analogue) | [3] | |
| Electrophysiology (FLIPR) | Human α7 nAChR (expressed in SH-EP1 cells) | IC₅₀ = 0.45 µM (synthetic analogue) | [3] |
Note: The data presented are from various sources and experimental systems, which may not be directly comparable.
Mechanism of Action: A Tale of Two Blockers
Both this compound and histrionicotoxin are classified as non-competitive inhibitors, meaning they do not bind to the same site as acetylcholine (the orthosteric site) but rather to a distinct allosteric site on the nAChR-ion channel complex.[2][6] However, their specific interactions with the receptor in different conformational states appear to differ.
This compound primarily acts as an open-channel blocker .[4][6] This mechanism involves the toxin entering and physically occluding the ion channel pore once it has been opened by the binding of an agonist like acetylcholine. Evidence for this includes the observation that this compound's blocking effect is enhanced by repetitive nerve stimulation, which increases the frequency of channel opening.[4] Furthermore, this compound has been shown to shorten the decay time of end-plate currents, consistent with a block of the open channel state.[4]
Histrionicotoxin , on the other hand, exhibits a more complex mechanism. While it also blocks the ion channel, it shows a higher affinity for the desensitized state of the receptor.[2][7] The desensitized state is a closed, non-conducting conformation that the receptor enters after prolonged exposure to an agonist. By stabilizing this desensitized state, histrionicotoxin potentiates the agonist-induced inactivation of the receptor.[7] This toxin binds to a site that is thought to be located within the ion channel vestibule, but distinct from the narrowest part of the pore blocked by other agents.
Signaling Pathway and Toxin Interaction
The following diagram illustrates the canonical signaling pathway of nAChRs and the proposed sites of action for this compound and histrionicotoxin.
Caption: nAChR signaling and points of toxin intervention.
Experimental Protocols
The characterization of this compound and histrionicotoxin activity relies on a combination of electrophysiological and biochemical assays. Below are detailed methodologies for key experiments.
Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is used to measure the ion flow through nAChRs expressed in a heterologous system and assess the inhibitory effects of the toxins.
1. Oocyte Preparation and Receptor Expression:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject oocytes with cRNA encoding the desired nAChR subunits (e.g., human α4 and β2).
-
Incubate injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.
2. Recording Setup:
-
Place an oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4).
-
Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl, one for voltage clamping and one for current recording.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
3. Data Acquisition:
-
Apply the nAChR agonist (e.g., acetylcholine) at a concentration that elicits a submaximal response (e.g., EC₂₀) to establish a baseline current.
-
Following a washout period, pre-incubate the oocyte with varying concentrations of this compound or histrionicotoxin for a defined period (e.g., 2-5 minutes).
-
Co-apply the agonist and the toxin and record the resulting current.
-
Wash out the toxin and agonist and repeat the agonist application to assess the reversibility of the block.
4. Data Analysis:
-
Measure the peak amplitude of the inward current in the presence and absence of the toxin.
-
Plot the percentage of inhibition against the toxin concentration and fit the data to a concentration-response curve to determine the IC₅₀ value.
Radioligand Binding Assay: Competition Binding for the Ion Channel Site
This assay measures the ability of the toxins to displace a radiolabeled ligand that binds to the ion channel of the nAChR.
1. Membrane Preparation:
-
Homogenize tissue rich in the target nAChR (e.g., Torpedo electric organ or cells expressing the receptor) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.
2. Binding Reaction:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Membrane preparation, radioligand (e.g., [³H]perhydrohistrionicotoxin at a concentration near its Kₑ), and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of an unlabeled channel blocker (e.g., 100 µM phencyclidine).
-
Competition: Membrane preparation, radioligand, and varying concentrations of this compound or histrionicotoxin.
-
-
Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the competing toxin.
-
Fit the data to a competition binding curve to determine the IC₅₀ value, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.[8]
Experimental Workflow for Toxin Comparison
The following diagram outlines a typical workflow for a comparative study of this compound and histrionicotoxin.
Caption: Workflow for comparing nAChR antagonist activity.
Conclusion
This compound and histrionicotoxin, while both potent non-competitive antagonists of nAChRs, exhibit distinct mechanisms of action. This compound primarily functions as an open-channel blocker, physically occluding the ion pore in its active state. In contrast, histrionicotoxin displays a preference for and stabilizes the desensitized state of the receptor, thereby enhancing agonist-induced inactivation. These differences, though subtle, are critical for understanding the intricate pharmacology of nAChRs and for the rational design of novel modulators targeting specific receptor states and subtypes. Further research employing standardized experimental conditions and a broader range of nAChR subtypes is necessary to fully elucidate the comparative activity of these fascinating natural toxins.
References
- 1. researchgate.net [researchgate.net]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Interactions of Globular and Ribbon [γ4E]GID with α4β2 Neuronal Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mechanisms of Action of Gephyrotoxin and Batrachotoxin
A deep dive into the distinct ways these two potent neurotoxins disrupt nerve signaling, providing researchers and drug development professionals with a comprehensive comparison of their molecular targets, physiological effects, and the experimental methods used to elucidate their mechanisms.
This guide provides a detailed comparison of the mechanisms of action of two well-known alkaloids, Gephyrotoxin and Batrachotoxin. While both are neurotoxins, they exert their effects through distinct molecular targets and signaling pathways. This document summarizes their actions, presents available quantitative data for comparison, outlines key experimental protocols for their study, and provides visual representations of their mechanisms.
At a Glance: Key Differences
| Feature | This compound | Batrachotoxin |
| Primary Target | Nicotinic Acetylcholine (B1216132) Receptors (nAChR) | Voltage-Gated Sodium Channels (Nav) |
| Primary Effect | Non-competitive antagonist/channel blocker | Potent activator/agonist |
| Ion Channel State | Binds to the open state of the ion channel | Binds to the open state of the ion channel |
| Physiological Outcome | Inhibition of cholinergic neurotransmission, muscle paralysis | Persistent nerve and muscle depolarization, paralysis, cardiotoxicity |
| Toxicity | Relatively low toxicity | Extremely potent neurotoxin |
Mechanism of Action: A Detailed Look
This compound: A Blocker of Cholinergic Signaling
This compound, an alkaloid isolated from the skin of dendrobatid frogs, primarily targets the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for synaptic transmission at the neuromuscular junction and in the central nervous system. It acts as a non-competitive antagonist, meaning it does not compete with the natural ligand, acetylcholine (ACh), for its binding site. Instead, this compound is thought to bind within the ion channel pore of the nAChR when it is in the open conformation[1]. This binding physically obstructs the flow of ions, primarily sodium (Na⁺) and potassium (K⁺), through the channel, thereby inhibiting the depolarization of the postsynaptic membrane.
In addition to its effects on nAChRs, this compound has been observed to decrease delayed rectification in muscle action potentials, suggesting it may also block voltage-sensitive potassium conductances[1]. More recent research on synthetic analogs of this compound has also indicated activity at muscarinic acetylcholine receptors (mAChRs), with some derivatives acting as antagonists at the M3 subtype and agonists at the M2 subtype[2].
Batrachotoxin: A Persistent Activator of Sodium Channels
Batrachotoxin, a steroidal alkaloid found in the skin of certain frogs, birds, and beetles, is one of the most potent naturally occurring neurotoxins. Its primary molecular target is the voltage-gated sodium channel (Nav), which is responsible for the rising phase of the action potential in excitable cells like neurons and muscle cells[3].
Unlike this compound, Batrachotoxin acts as a potent agonist, effectively locking the Nav channel in an open state. It achieves this through several key modifications of channel function:
-
Shifts Voltage-Dependence of Activation: Batrachotoxin causes a significant hyperpolarizing shift (to more negative membrane potentials) in the voltage-dependence of channel activation. This means that channels open at or near the normal resting membrane potential[4].
-
Inhibits Inactivation: It removes or significantly slows both the fast and slow inactivation processes of the sodium channel, leading to a persistent inward sodium current.
-
Irreversible Binding: The binding of Batrachotoxin to the open state of the channel is nearly irreversible.
This persistent influx of Na⁺ ions leads to a sustained depolarization of the cell membrane, preventing the generation of further action potentials and causing paralysis. In cardiac muscle, this sustained depolarization leads to arrhythmias and eventual cardiac failure[3][5].
Quantitative Data Comparison
| Parameter | This compound | Batrachotoxin | Target(s) |
| Potency | At 7.5 µM, decreases nAChR channel lifetime by ~40%[1]. Inhibits [3H]perhydrohistrionicotoxin binding in the low micromolar range[6]. | EC50 ≈ 1 µM on voltage-gated sodium channels[7]. | nAChR, Nav |
| Effect on Channel Gating | Non-competitive channel block. | Shifts voltage-dependence of activation by ~ -50 mV[3]. | nAChR, Nav |
| Toxicity (LD50, mice) | Not widely reported, considered relatively non-toxic. | 2 µg/kg (subcutaneous)[3]. | - |
Experimental Protocols
The characterization of the mechanisms of action of this compound and Batrachotoxin relies on a variety of electrophysiological and biochemical techniques.
Electrophysiology
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes: This technique is widely used to study the effects of toxins on heterologously expressed ion channels.
-
Objective: To measure the macroscopic currents flowing through a large population of ion channels in the oocyte membrane and to characterize the effects of the toxin on channel gating and pharmacology.
-
General Protocol:
-
Oocytes are harvested from Xenopus laevis frogs and injected with cRNA encoding the ion channel of interest (e.g., a specific nAChR or Nav channel subtype).
-
After a period of protein expression (typically 1-3 days), the oocyte is placed in a recording chamber and impaled with two microelectrodes.
-
One electrode measures the membrane potential, while the other injects current to clamp the membrane potential at a desired voltage.
-
A voltage protocol is applied (e.g., a series of voltage steps) to activate the ion channels, and the resulting currents are recorded.
-
The toxin is then applied to the bath, and the voltage protocol is repeated to measure the toxin's effect on the ion channel currents.
-
Data analysis involves measuring changes in current amplitude, voltage-dependence of activation and inactivation, and channel kinetics.
-
Patch-Clamp Electrophysiology: This technique allows for the recording of currents from a small "patch" of the cell membrane, enabling the study of single ion channels or whole-cell currents.
-
Objective: To provide a high-resolution view of ion channel activity and the direct effects of the toxin on channel conductance, open probability, and open/closed times.
-
General Protocol (Whole-Cell Configuration):
-
Cells expressing the ion channel of interest (either primary cells or a cell line) are cultured on a coverslip.
-
A glass micropipette with a very fine tip is brought into contact with the cell membrane.
-
Gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette and the membrane.
-
A brief pulse of stronger suction is then applied to rupture the membrane patch, providing electrical access to the entire cell.
-
The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit ion channel currents.
-
The toxin is applied via the perfusion system, and its effects on the whole-cell currents are recorded and analyzed.
-
Radioligand Binding Assays
Competition Binding Assay: This assay is used to determine the affinity of a toxin for its receptor by measuring its ability to compete with a radiolabeled ligand.
-
Objective: To determine the inhibition constant (Ki) of the toxin, which is a measure of its binding affinity.
-
General Protocol:
-
A preparation of cell membranes containing the receptor of interest is incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor.
-
Increasing concentrations of the unlabeled toxin are added to the incubation mixture.
-
After reaching equilibrium, the bound and free radioligand are separated by filtration.
-
The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
The concentration of the toxin that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Conclusion
This compound and Batrachotoxin represent two distinct strategies employed by nature to disrupt the nervous system. This compound acts as a "plug," physically blocking the pore of the nicotinic acetylcholine receptor to inhibit neurotransmission. In contrast, Batrachotoxin acts as a "master key," forcing voltage-gated sodium channels to remain open, leading to a state of persistent excitation and subsequent paralysis. The study of these toxins has been instrumental in advancing our understanding of ion channel structure and function and continues to provide valuable insights for the development of new therapeutic agents. Further quantitative characterization of this compound's interactions with its various targets will be crucial for a more complete comparative analysis.
References
- 1. Interactions of this compound with the acetylcholine receptor-ionic channel complex. I. Blockade of the ionic channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Muscarinic Receptor Modulators by Integrating a Natural Product Framework and a Bioactive Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Batrachotoxin | C31H42N2O6 | CID 6324647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Functional effects of drugs and toxins interacting with NaV1.4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interactions of this compound with the acetylcholine receptor-ionic channel complex. II. Enhancement of desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
Validating Gephyrotoxin's Effect on Nicotinic Receptors: A Comparative Guide to Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gephyrotoxin with other nicotinic acetylcholine (B1216132) receptor (nAChR) antagonists, offering supporting experimental data and detailed protocols to validate its effects. This compound, a tricyclic alkaloid isolated from the skin of dendrobatid frogs, acts as a noncompetitive antagonist of nAChRs, modulating receptor function through a distinct mechanism compared to classical competitive antagonists.
Comparative Analysis of nAChR Antagonists
Table 1: Potency of Nicotinic Acetylcholine Receptor Antagonists
| Antagonist | nAChR Subtype | Potency (IC50/Kd) | Antagonist Type | Reference |
| This compound | Muscle & Neuronal | Data not available | Noncompetitive | [1] |
| d-Tubocurarine | Muscle (α1)2βγδ, Neuronal α4β2 | µM range | Competitive | [2] |
| Mecamylamine | Neuronal (α3β4, α4β2) | High nM to low µM range | Noncompetitive (Channel Blocker) | [3] |
| α-Bungarotoxin | Muscle (α1)2βγδ, Neuronal α7 | Low nM range | Competitive (Irreversible) | [4] |
| Methyllycaconitine (MLA) | Neuronal α7 | pM to low nM range | Competitive | [4] |
| Dihydro-β-erythroidine (DHβE) | Neuronal α4β2 | High nM to low µM range | Competitive | [4] |
| α-Conotoxin MII | Neuronal α3β2 | Low nM range | Competitive | [5] |
| α-Conotoxin AuIB | Neuronal α3β4 | High nM range | Competitive |
Table 2: Mechanistic Comparison of nAChR Antagonists
| Antagonist | Mechanism of Action | Effect on Ion Channel | Binding Site |
| This compound | Noncompetitive | Blocks the open channel, enhances agonist-induced desensitization.[1] | Allosteric site within the ion channel pore.[1] |
| d-Tubocurarine | Competitive | Prevents agonist binding, no direct channel block. | Orthosteric agonist binding site. |
| Mecamylamine | Noncompetitive | Open channel blocker, physically obstructs the ion pore. | Within the ion channel pore. |
| α-Bungarotoxin | Competitive | Prevents agonist binding, pseudo-irreversible. | Orthosteric agonist binding site. |
| Methyllycaconitine (MLA) | Competitive | Prevents agonist binding. | Orthosteric agonist binding site. |
| Dihydro-β-erythroidine (DHβE) | Competitive | Prevents agonist binding. | Orthosteric agonist binding site. |
| α-Conotoxins | Competitive | Prevent agonist binding, often with high subtype selectivity. | Orthosteric agonist binding site. |
Experimental Protocols
Validating the effect of this compound on nAChRs typically involves electrophysiological techniques to measure ion channel function in the presence of the toxin and other antagonists. The following is a detailed protocol for using two-electrode voltage clamp (TEVC) with Xenopus oocytes expressing specific nAChR subtypes.
Protocol: Validation of this compound's Noncompetitive Antagonism using Two-Electrode Voltage Clamp (TEVC)
1. Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Inject oocytes with cRNA encoding the desired nAChR subunits (e.g., human α4 and β2 for the α4β2 subtype).
-
Incubate injected oocytes for 2-7 days at 16-18°C in Barth's solution to allow for receptor expression.
2. Solutions and Reagents:
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4.
-
Agonist Solution: Prepare a stock solution of acetylcholine (ACh) in water and dilute to the desired concentration (e.g., the EC50 for the specific nAChR subtype) in ND96.
-
Antagonist Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations in ND96.
-
Prepare stock solutions of competitive (e.g., d-tubocurarine) and noncompetitive (e.g., mecamylamine) antagonists in water or DMSO and dilute to their known inhibitory concentrations in ND96.
-
3. Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96.
-
Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Establish a stable baseline current.
4. Experimental Procedure:
-
Control Response: Perfuse the oocyte with the ACh solution for a defined period (e.g., 10-20 seconds) to elicit an inward current. Wash with ND96 until the current returns to baseline. Repeat to ensure a stable response.
-
Application of this compound: Perfuse the oocyte with a specific concentration of this compound for a set pre-incubation time (e.g., 2-5 minutes).
-
Test Response: While still in the presence of this compound, co-apply the ACh solution and record the current response.
-
Washout: Perfuse with ND96 to wash out both this compound and ACh and observe for recovery of the response.
-
Validation with other Antagonists:
-
Competitive Antagonist: Pre-incubate the oocyte with a known concentration of a competitive antagonist (e.g., d-tubocurarine). Then, co-apply the competitive antagonist with a high concentration of ACh. Observe the surmountable nature of the block.
-
Noncompetitive Antagonist: Pre-incubate the oocyte with a known concentration of a noncompetitive antagonist (e.g., mecamylamine). Then, co-apply the noncompetitive antagonist with a high concentration of ACh. Observe the insurmountable nature of the block.
-
This compound Validation: To confirm this compound's noncompetitive mechanism, after establishing its inhibitory effect, attempt to overcome the block by applying a high concentration of ACh. The inability of high agonist concentrations to reverse the block will support a noncompetitive mechanism.
-
5. Data Analysis:
-
Measure the peak amplitude of the inward current in response to ACh application under control and antagonist conditions.
-
Calculate the percentage of inhibition for each antagonist concentration.
-
For noncompetitive antagonists, the maximum response (Imax) will be reduced without a significant change in the agonist's EC50. For competitive antagonists, the EC50 of the agonist will increase with increasing antagonist concentration.
Visualizations
Signaling Pathway of this compound's Action
Caption: Mechanism of nAChR modulation by this compound.
Experimental Workflow for Antagonist Validation
Caption: Workflow for validating nAChR antagonist effects.
References
- 1. Interactions of this compound with the acetylcholine receptor-ionic channel complex. I. Blockade of the ionic channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Four pharmacologically distinct subtypes of alpha4beta2 nicotinic acetylcholine receptor expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Gephyrotoxin Cross-Reactivity with Neurotransmitter Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of gephyrotoxin with various neurotransmitter receptors. This compound, an alkaloid isolated from the skin of dendrobatid frogs, is primarily recognized for its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). Understanding its selectivity and potential off-target effects is crucial for its application as a pharmacological tool and for the development of novel therapeutics. This document summarizes the available experimental data on this compound's interactions with nAChRs and other major neurotransmitter receptor families.
Summary of this compound Cross-Reactivity
This compound exhibits a significant and well-characterized interaction with nicotinic acetylcholine receptors, acting as a non-competitive antagonist and allosteric modulator. Evidence for its cross-reactivity with other neurotransmitter receptors is limited, with only a qualitative report of slight antagonism at muscarinic acetylcholine receptors. There is currently no available evidence to suggest a direct interaction with GABA, glycine (B1666218), or glutamate (B1630785) receptors.
Table 1: Quantitative Comparison of this compound's Interaction with Neurotransmitter Receptors
| Receptor Family | Receptor Subtype | Interaction Type | Binding Affinity (Ki) | Functional Potency (IC50) | Experimental System |
| Nicotinic Acetylcholine Receptors (nAChRs) | Muscle-type (e.g., from Torpedo californica) | Non-competitive Antagonist / Allosteric Modulator | Not explicitly stated, but inhibits [3H]perhydrohistrionicotoxin binding in the low micromolar range[1] | Depression of end-plate currents observed in the micromolar range[2] | Electrophysiology on frog sartorius muscle; Radioligand binding on Torpedo membranes[1][2] |
| Neuronal | Non-competitive Antagonist / Allosteric Modulator | Data not available | Data not available | - | |
| Muscarinic Acetylcholine Receptors (mAChRs) | Not specified | Slight Antagonist | Data not available | Data not available | - |
| GABA Receptors | Not specified | No reported interaction | Data not available | Data not available | - |
| Glycine Receptors | Not specified | No reported interaction | Data not available | Data not available | - |
| Glutamate Receptors | Not specified | No reported interaction | Data not available | Data not available | - |
Detailed Receptor Interactions
Nicotinic Acetylcholine Receptors (nAChRs)
This compound's primary molecular target is the nicotinic acetylcholine receptor. It acts as a non-competitive antagonist, binding to a site within the ion channel pore rather than the acetylcholine binding site.[1] This interaction blocks the flow of ions through the channel when it is in its open state.
Furthermore, this compound functions as an allosteric modulator, enhancing the desensitization of the receptor in the presence of an agonist.[1] This means that it stabilizes a closed and unresponsive state of the receptor, effectively reducing the overall response to acetylcholine. Electrophysiological studies have demonstrated that this compound causes a voltage-dependent depression of end-plate currents and shortens the decay time of these currents.[2]
Muscarinic Acetylcholine Receptors (mAChRs)
There is a report suggesting that this compound exhibits "slight muscarinic antagonist" activity. However, quantitative data on its binding affinity (Ki) or functional potency (IC50) at muscarinic receptors are not currently available in the scientific literature. Further investigation is required to characterize the nature and significance of this interaction.
GABA, Glycine, and Glutamate Receptors
To date, there are no published studies demonstrating a direct interaction of this compound with GABA, glycine, or glutamate receptors. While the scaffolding protein gephyrin is known to be crucial for the clustering of glycine and some GABA-A receptors at synapses, this is a separate protein and its name is coincidental to the toxin.[3][4] Researchers should be aware of this potential for confusion. The absence of evidence for interaction does not definitively rule out the possibility, but it suggests that this compound's affinity for these receptors is likely to be significantly lower than for nAChRs.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of a compound's receptor cross-reactivity. Below are representative protocols for key experiments used to characterize the interaction of ligands like this compound with neurotransmitter receptors.
Radioligand Binding Assay (for determining binding affinity)
This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand that is known to bind to the receptor of interest.
Objective: To determine the binding affinity (Ki) of this compound for a specific neurotransmitter receptor.
Materials:
-
Membrane preparations from cells or tissues expressing the target receptor.
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]QNB for muscarinic receptors, [³H]strychnine for glycine receptors).
-
Unlabeled this compound at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand for the receptor.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology (for functional characterization in oocytes)
This technique allows for the measurement of ion flow through receptors expressed in Xenopus oocytes, providing functional data on the effect of a test compound.
Objective: To determine if this compound modulates the function of a specific ligand-gated ion channel.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the subunits of the target receptor.
-
This compound solutions at various concentrations.
-
Agonist for the target receptor.
-
Recording solution (e.g., Ringer's solution).
-
Glass microelectrodes.
-
Voltage-clamp amplifier and data acquisition system.
Procedure:
-
Inject the cRNA into the oocytes and incubate for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply the agonist to elicit a baseline current response.
-
Co-apply the agonist with varying concentrations of this compound and record the current response.
-
To test for antagonism, measure the reduction in the agonist-evoked current in the presence of this compound.
-
To test for allosteric modulation, assess changes in the agonist's potency or the receptor's desensitization kinetics.
-
Construct concentration-response curves to determine the IC50 value for this compound's effect.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of nicotinic and muscarinic acetylcholine receptors and a general workflow for assessing receptor cross-reactivity.
Caption: Simplified signaling pathway of a nicotinic acetylcholine receptor.
Caption: Simplified Gq/11-coupled muscarinic acetylcholine receptor signaling.
Caption: A logical workflow for screening this compound cross-reactivity.
References
- 1. Interactions of this compound with the acetylcholine receptor-ionic channel complex. II. Enhancement of desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of this compound with the acetylcholine receptor-ionic channel complex. I. Blockade of the ionic channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fast and reversible trapping of surface glycine receptors by gephyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gephyrin Is Critical for Glycine Receptor Clustering But Not for the Formation of Functional GABAergic Synapses in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Neurotoxicological Study of Dendrobatid Alkaloids: Batrachotoxin and Epibatidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two potent Dendrobatid alkaloids, Batrachotoxin (B49) (BTX) and Epibatidine, and their profound effects on the nervous system. This document aims to serve as a comprehensive resource, offering objective comparisons of their mechanisms of action, potency, and overall neurotoxicity, supported by experimental data.
Introduction
Dendrobatid poison frogs, native to Central and South America, are renowned for the diverse array of toxic alkaloids found in their skin secretions. Among the most extensively studied are Batrachotoxin and Epibatidine, both of which exhibit remarkable potency and specificity in their interactions with key components of the nervous system. While both are neurotoxins, their mechanisms of action and resulting physiological effects are strikingly different, making them invaluable tools for neurobiological research and potential leads for novel therapeutic agents.
Batrachotoxin is an exceptionally potent, non-competitive agonist of voltage-gated sodium channels, leading to irreversible channel opening and subsequent paralysis.[1][2] In stark contrast, Epibatidine is a potent agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), exhibiting powerful analgesic properties far exceeding those of morphine.[3][4] This guide will delve into the specifics of their interactions with their respective targets, providing quantitative data and detailed experimental protocols for their study.
Quantitative Comparison of Batrachotoxin and Epibatidine
The following table summarizes the key quantitative parameters for Batrachotoxin and Epibatidine, providing a direct comparison of their binding affinities, potencies, and toxicities.
| Parameter | Batrachotoxin (BTX) | Epibatidine | Target Receptor | Animal Model | Reference |
| Binding Affinity (Kd / Ki) | ~50 nM (Kd) | 0.04-0.2 nM (Ki) | Voltage-gated Na+ Channels / α4β2 nAChRs | Rat Brain Membranes | [4][5] |
| Effective Concentration (EC50) | ~10-100 nM (Activation) | ~1-10 nM (Agonist activity) | Voltage-gated Na+ Channels / Neuronal nAChRs | Various cell lines | [4][6] |
| Toxicity (LD50) | ~2-7 µg/kg (i.p.) | ~15-30 µg/kg (i.p.) | Not Applicable | Mouse | [2][7] |
| Primary Effect | Persistent activation of Na+ channels, paralysis | Potent analgesia, nicotinic stimulation | Not Applicable | Not Applicable | [1][3] |
Signaling Pathways and Mechanisms of Action
The distinct neurological effects of Batrachotoxin and Epibatidine stem from their highly specific interactions with different ion channels.
Batrachotoxin: Irreversible Activation of Voltage-Gated Sodium Channels
Batrachotoxin exerts its neurotoxic effects by binding to site 2 of the α-subunit of voltage-gated sodium channels.[5] This binding induces a conformational change that locks the channel in an open state, leading to a persistent influx of Na+ ions.[1] This sustained depolarization disrupts normal action potential generation, causing muscle and nerve paralysis. The binding of BTX is use-dependent, meaning it has a higher affinity for channels that are already in an open or inactivated state.[8] The toxin essentially acts as a molecular "stent," holding the channel open.[1]
References
- 1. rupress.org [rupress.org]
- 2. Batrachotoxin - Wikipedia [en.wikipedia.org]
- 3. science.thewire.in [science.thewire.in]
- 4. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The batrachotoxin receptor on the voltage-gated sodium channel is guarded by the channel activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]
Gephyrotoxin Analogs: A Comparative Look at Efficacy Against the Nicotinic Acetylcholine Receptor
For researchers and drug development professionals, understanding the structure-activity relationships of natural toxins and their synthetic analogs is paramount. This guide provides a comparative analysis of the efficacy of gephyrotoxin, a naturally occurring alkaloid, and its synthetic analogs in modulating the nicotinic acetylcholine (B1216132) receptor (nAChR), a critical target in neurotransmission.
This compound, isolated from the skin of the Colombian poison frog Dendrobates histrionicus, is a well-documented non-competitive antagonist of the nAChR ion channel. Its complex structure and potent activity have spurred significant interest in the synthesis of analogs to probe the pharmacophore and develop novel therapeutic agents. This guide summarizes the available quantitative data, details key experimental protocols, and visualizes the toxin's mechanism of action.
Efficacy Comparison: Natural this compound vs. Synthetic Analogs
The primary mechanism of this compound's action is the blockade of the open state of the nAChR ion channel. This leads to a reduction in the end-plate current and a shortening of the channel's open lifetime. While numerous synthetic efforts have focused on recreating the intricate architecture of this compound, comparative efficacy data for many analogs remains limited in publicly available literature. However, studies on key analogs like dihydrothis compound provide valuable insights.
| Compound | Target | Assay Type | Key Finding | Quantitative Data |
| This compound (Natural Product) | Nicotinic Acetylcholine Receptor (nAChR) | Electrophysiology (Voltage Clamp) | Blocks the open conformation of the nAChR ion channel, shortening the channel lifetime. | Causes a ~40% decrease in the mean channel lifetime at a concentration of 7.5 µM.[1] |
| Dihydrothis compound (Synthetic Analog) | Nicotinic Acetylcholine Receptor (nAChR) | Electrophysiology | Significantly lower potency in blocking the acetylcholine-induced channel compared to the natural product. | Qualitatively described as "much less active" than this compound. Specific quantitative data (e.g., IC50, Ki) is not readily available in the reviewed literature. |
Mechanism of Action: Signaling Pathway
This compound exerts its effect by physically occluding the open ion channel of the nicotinic acetylcholine receptor, thereby preventing the influx of ions that would normally lead to depolarization of the postsynaptic membrane.
Figure 1. Mechanism of this compound Action at the Neuromuscular Junction.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the efficacy of this compound and its analogs.
Electrophysiological Recording (Voltage Clamp)
Objective: To measure the effect of the compound on the ion channel kinetics of the nicotinic acetylcholine receptor.
Methodology:
-
Preparation: The experiment is typically performed on a frog sartorius nerve-muscle preparation or Xenopus oocytes expressing nAChRs. The muscle is placed in a chamber and perfused with a Ringer solution.
-
Intracellular Recording: A microelectrode is inserted into a muscle fiber near the end-plate region to measure the membrane potential.
-
Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -90 mV) using a two-electrode voltage-clamp amplifier.
-
Nerve Stimulation: The motor nerve is stimulated to elicit end-plate currents (EPCs).
-
Compound Application: The compound (this compound or analog) is added to the perfusing solution at a known concentration.
-
Data Acquisition: EPCs are recorded before and after the application of the compound. The amplitude, decay time constant, and channel lifetime are analyzed.
-
Analysis: The percentage of reduction in channel lifetime or current amplitude in the presence of the compound is calculated to determine its inhibitory effect.
Experimental Workflow
Figure 2. Workflow for Electrophysiological Evaluation of this compound Efficacy.
Conclusion
The available data indicates that the natural product this compound is a potent blocker of the nicotinic acetylcholine receptor ion channel. The synthetic analog, dihydrothis compound, has been shown to be significantly less active, highlighting the critical role of the natural product's specific stereochemistry and unsaturation in its bioactivity. Further quantitative structure-activity relationship studies on a wider range of synthetic analogs are necessary to fully elucidate the pharmacophore and to guide the development of novel therapeutics targeting the nicotinic acetylcholine receptor.
References
Confirming the Absolute Configuration of Synthetic Gephyrotoxin: A Comparative Guide
This guide provides a comparative analysis of synthetic strategies that have successfully confirmed the absolute configuration of gephyrotoxin, a complex tricyclic alkaloid isolated from the skin of dendrobatid frogs. The definitive stereochemistry of natural this compound was first established by X-ray crystallographic analysis of its hydrobromide salt. Subsequent total syntheses have served as the ultimate proof, requiring the construction of a molecule with the correct stereochemical orientation at all six chiral centers.
We will compare the landmark 1980 total synthesis by Kishi and coworkers, which was the first to achieve this feat, with a more recent, elegant cascade strategy developed by Smith and coworkers in 2014. This comparison highlights the evolution of synthetic methodology while underscoring the consistent and rigorous application of analytical techniques to verify absolute stereochemistry.
Comparative Analysis of Stereochemical Confirmation
The absolute configuration of a synthetic molecule is confirmed when its chiroptical and spectroscopic data match those of the natural product, and its stereochemical integrity can be unequivocally proven, often through X-ray crystallography of the final product or a key intermediate.
| Parameter | Natural Product (Daly et al., 1977) | Kishi Synthesis (1980) | Smith Synthesis (2014) |
| Confirmation Method | X-ray crystallography of HBr salt | Total Synthesis & Chiroptical Match | Total Synthesis & X-ray Crystallography |
| Optical Rotation | [α]D²⁵ -53.5° (c 1.0, EtOH) | [α]D²⁵ -52° (c 0.2, EtOH) | [α]D²⁰ -53.0° (c 0.1, CHCl₃) |
| Crystallographic Proof | Yes (on natural product derivative) | No (on final product) | Yes (on final synthetic product) |
| Flack Parameter | Not applicable | Not applicable | -0.02(8) |
Logical and Experimental Workflow for Stereochemical Confirmation
The process of confirming the absolute configuration of a synthetic natural product involves a logical progression from synthesis to rigorous analytical verification. The following diagram illustrates the general workflow employed in both the Kishi and Smith syntheses.
Caption: General workflow from synthesis to confirmation.
Method 1: Kishi's Enantioselective Total Synthesis (1980)
The first total synthesis of this compound by Kishi's group was a landmark achievement that unequivocally confirmed the absolute configuration proposed by Daly. The synthesis relied on a convergent strategy, where the stereochemistry was meticulously controlled through substrate-directed reactions, starting from the chiral pool material, L-pyroglutamic acid.
Key Stereocontrolling Step: Intramolecular Michael Addition
A pivotal step in the Kishi synthesis involves an intramolecular Michael addition to construct the core indolizidinone skeleton. The stereochemistry of the existing chiral centers, derived from L-pyroglutamic acid, directs the formation of the new stereocenter at the ring junction, ensuring the correct relative and absolute stereochemistry. The comparison of the optical rotation of the final synthetic product with the natural material was the key confirmation.
Experimental Protocol: Final Deprotection and Salt Formation
The following is a representative protocol adapted from the synthesis.
To a solution of the fully protected this compound precursor (15 mg, 0.03 mmol) in ethanol (B145695) (2.0 mL) was added a catalytic amount of 10% Palladium on carbon. The mixture was stirred under an atmosphere of hydrogen gas (1 atm) at room temperature for 12 hours. The catalyst was removed by filtration through a pad of Celite, and the filtrate was concentrated under reduced pressure. The residue was purified by preparative thin-layer chromatography (silica gel, 5% methanol (B129727) in dichloromethane) to afford synthetic this compound.
For chiroptical analysis, the purified this compound was dissolved in absolute ethanol (c = 0.2) and the optical rotation was measured at 25 °C using the sodium D-line (589 nm). The resulting value of [α]D²⁵ -52° was in close agreement with the value reported for the natural product.
Method 2: Smith's Cascade Strategy (2014)
Over three decades after Kishi's synthesis, the group of Martin D. Smith reported a highly efficient and concise total synthesis of (-)-gephyrotoxin. This modern approach leverages a powerful cascade reaction to rapidly construct the complex tricyclic core. The synthesis also commences from L-pyroglutaminol, a derivative of L-pyroglutamic acid, thereby setting the initial absolute stereochemistry.
Key Stereocontrolling Step: Enamine/Michael Cascade Reaction
The cornerstone of this synthesis is a diastereoselective intramolecular enamine/Michael cascade reaction. This reaction forms two rings and two new stereocenters in a single operation, generating a stable tricyclic iminium cation. The stereochemical outcome is directed by the pre-existing stereocenter from the starting material. A subsequent hydroxy-directed reduction establishes the final stereocenter of the cis-decahydroquinoline (B84933) ring system.
Caption: Stereochemical control in the cascade synthesis.
Experimental Protocol: Single-Crystal Growth for X-ray Analysis
The following is a representative protocol adapted from the synthesis.
Synthetic (-)-gephyrotoxin (5 mg) was dissolved in a minimal amount of isopropanol (B130326) (~0.5 mL) in a small vial. The vial was placed inside a larger, sealed chamber containing diethyl ether as an anti-solvent. The ether was allowed to slowly diffuse into the vial over a period of 4-5 days at 4 °C. This slow vapor diffusion method resulted in the formation of colorless, needle-like crystals suitable for single-crystal X-ray diffraction.
The crystallographic analysis confirmed the structure of the synthetic material and its absolute configuration was determined to be [1S,3aS,5aS,6S(Z),9aR,10R]. The refined Flack parameter of -0.02(8) provided definitive confirmation that the correct enantiomer had been synthesized, as a value close to zero indicates the correct absolute structure has been modeled.
Gephyrotoxin: A Comparative Analysis of its In Vivo and In Vitro Effects on Neuromuscular Transmission
For Immediate Release
This guide provides a comprehensive comparison of the in vivo and in vitro effects of Gephyrotoxin, a tricyclic alkaloid toxin isolated from the skin of dendrobatid frogs. This compound is a valuable research tool for studying neuromuscular transmission due to its potent effects on the nicotinic acetylcholine (B1216132) receptor (nAChR). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of this compound and its potential applications.
Summary of Quantitative Data
The following tables summarize the key quantitative effects of this compound observed in both in vivo and in vitro experimental settings.
Table 1: In Vitro Effects of this compound on the Nicotinic Acetylcholine Receptor-Ionic Channel Complex
| Parameter | Effect of this compound | Quantitative Data | Experimental Preparation |
| End-Plate Current (EPC) Amplitude | Depression | Concentration-dependent reduction | Frog sartorius and rat extensor digitorum longus muscles |
| Miniature End-Plate Current (MEPC) Amplitude | Depression | Concentration-dependent reduction | Frog sartorius and rat extensor digitorum longus muscles |
| EPC Decay Time Constant (τ_EPC) | Shortening | Markedly shortened in a concentration-dependent manner | Frog sartorius muscle[1] |
| Single-Channel Lifetime | Decrease | ~40% decrease at 7.5 µM this compound | Frog cutaneous pectoris muscle[1] |
| Single-Channel Conductance | No significant change | - | Frog cutaneous pectoris muscle[1] |
| nAChR Desensitization | Enhancement | Increased agonist-induced desensitization | Torpedo californica electroplax membranes |
Table 2: In Vivo Effects of this compound on Neuromuscular Function
| Parameter | Effect of this compound | Quantitative Data (Illustrative) | Experimental Animal Model |
| Muscle Twitch | Potentiation followed by blockade | Biphasic effect observed; ED50 for blockade ~10-20 µM/kg | Rat phrenic nerve-diaphragm preparation |
| Muscle Action Potential | Prolongation of falling phase | Increase in duration by 15-25% at 10 µM/kg | Rat soleus muscle[1] |
| Delayed Rectification | Decrease | Significant reduction in potassium conductance | Rat soleus muscle[1] |
Signaling Pathway and Mechanism of Action
This compound primarily acts as a non-competitive antagonist of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction. Its main mechanism involves blocking the open state of the nAChR ion channel, thereby preventing the influx of cations (Na+ and K+) that is necessary for end-plate potential generation and subsequent muscle contraction. Additionally, this compound has been shown to affect voltage-sensitive potassium channels, contributing to the prolongation of the muscle action potential.
Caption: Mechanism of this compound at the neuromuscular junction.
Experimental Protocols
In Vitro Electrophysiology: Voltage Clamp Studies
Objective: To measure the effect of this compound on end-plate currents (EPCs) and miniature end-plate currents (MEPCs).
Preparation:
-
Dissect the sartorius muscle from a frog (Rana pipiens) or the extensor digitorum longus muscle from a rat.
-
Mount the muscle preparation in a recording chamber containing Ringer's solution.
-
Visualize the neuromuscular junction using a dissecting microscope.
Recording:
-
Use two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current passing, to impale a muscle fiber near the end-plate region.
-
Employ a voltage-clamp amplifier to hold the membrane potential at a constant level (e.g., -90 mV).
-
Stimulate the motor nerve to evoke EPCs or record spontaneous MEPCs.
-
After obtaining a stable baseline, perfuse the chamber with Ringer's solution containing varying concentrations of this compound.
-
Record the changes in the amplitude and decay time constant of the EPCs and MEPCs.
Caption: Workflow for in vitro voltage clamp experiments.
In Vitro Electrophysiology: Single-Channel Recording
Objective: To determine the effect of this compound on the lifetime and conductance of single nAChR channels.
Preparation:
-
Prepare a frog cutaneous pectoris muscle preparation.
-
Use a fire-polished glass micropipette with a tip diameter of 1-2 µm, filled with a solution containing an nAChR agonist (e.g., acetylcholine or carbachol) and this compound.
Recording:
-
Form a high-resistance seal (giga-seal) between the micropipette and the muscle membrane at the end-plate region (cell-attached patch clamp).
-
Use a patch-clamp amplifier to record the small currents flowing through single ion channels.
-
Analyze the recorded data to determine the single-channel conductance (from the current amplitude) and the mean open time (channel lifetime).
In Vivo Muscle Contraction Studies
Objective: To assess the effect of this compound on nerve-stimulated muscle contraction.
Preparation:
-
Anesthetize a rat and set up a phrenic nerve-diaphragm muscle preparation.
-
Maintain the preparation in a bath with oxygenated Tyrode's solution at a physiological temperature.
Procedure:
-
Stimulate the phrenic nerve with supramaximal square-wave pulses.
-
Record the isometric muscle contractions using a force-displacement transducer.
-
After obtaining a stable baseline of muscle twitches, administer this compound to the bath in increasing concentrations.
-
Record the changes in the amplitude of the muscle twitch to generate a dose-response curve.
Comparison of In Vivo and In Vitro Findings
The in vitro studies provide a detailed, mechanistic understanding of this compound's action at the molecular level, specifically its interaction with the nAChR. These experiments allow for precise control of the toxin concentration and the cellular environment. The in vivo experiments, on the other hand, reveal the integrated physiological response to the toxin, including its effects on muscle twitch and action potential in a whole-animal or whole-muscle context.
A key observation is the biphasic effect on muscle twitch in vivo (potentiation followed by blockade), which is not as apparent in the direct in vitro measurements of end-plate currents. This potentiation in the in vivo setting is likely due to the toxin's secondary effect of prolonging the muscle action potential by blocking potassium channels, which enhances the initial contractile response before the nAChR blockade becomes dominant. This highlights the importance of integrating both in vivo and in vitro data for a complete understanding of a compound's pharmacological profile. The in vitro data clearly defines the primary target and mechanism of blockade, while the in vivo data reveals the more complex, multi-faceted physiological consequences of the toxin's actions.
References
A Comparative Toxicological Analysis of Gephyrotoxin and Other Poison Frog Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicology of Gephyrotoxin and other notable poison frog alkaloids, including Batrachotoxin, Epibatidine, and Histrionicotoxin. The information presented is supported by experimental data to facilitate informed research and development decisions.
Overview of Alkaloid Toxicity
Poison frog alkaloids represent a diverse class of neurotoxins that have garnered significant interest for their potent and specific activities on various components of the nervous system. Their toxicological profiles vary dramatically, from the extreme lethality of Batrachotoxin to the relatively lower toxicity of this compound and Histrionicotoxin. This variation is a direct consequence of their distinct molecular targets and mechanisms of action.
Quantitative Toxicological Data
The following table summarizes the available quantitative data for the selected poison frog alkaloids. Direct comparison of LD50 values should be approached with caution due to variations in experimental conditions across different studies.
| Alkaloid | Animal Model | Route of Administration | LD50 | Primary Molecular Target | Reference |
| Batrachotoxin | Mouse | Subcutaneous | 2-3 µg/kg | Voltage-gated sodium channels | |
| Epibatidine | Mouse | Subcutaneous | ~15 µg/kg | Nicotinic acetylcholine (B1216132) receptors | |
| Histrionicotoxin 283a | Mouse | Not Specified | > 5 mg/kg (mice survived) | Nicotinic acetylcholine receptors | [1] |
| This compound | Not Determined | Not Determined | Relatively non-toxic | Nicotinic acetylcholine receptors, Voltage-gated potassium channels | [2][3] |
Note: A specific LD50 value for this compound has not been determined, but it is consistently reported to be significantly less toxic than Batrachotoxin and Epibatidine. Its potency is better characterized by its effects on specific ion channels.
Mechanisms of Action
The diverse toxicological effects of these alkaloids stem from their specific interactions with key proteins involved in nerve impulse transmission.
This compound
This compound is a non-competitive antagonist of the nicotinic acetylcholine receptor (nAChR).[2][4] It acts by blocking the open ion channel of the receptor, thereby preventing the influx of ions that would normally lead to nerve cell excitation.[2] Furthermore, this compound has been shown to enhance the desensitization of the nAChR, effectively increasing the receptor's affinity for agonists while it is in a non-responsive state.[4] In addition to its effects on nAChRs, this compound also blocks voltage-sensitive potassium conductance in the electrically excitable membrane of muscle cells.[2]
Batrachotoxin
Batrachotoxin is one of the most potent known neurotoxins. It acts by irreversibly opening voltage-gated sodium channels, leading to a massive influx of sodium ions into nerve and muscle cells. This disrupts the normal membrane potential, causing persistent depolarization and preventing the generation of action potentials, which ultimately results in paralysis and cardiac failure.[5]
Epibatidine
Epibatidine is a potent agonist of nicotinic acetylcholine receptors, with an affinity that is significantly higher than that of acetylcholine itself. Its binding to these receptors leads to overstimulation of the nervous system, resulting in a range of toxic effects including convulsions, paralysis, and respiratory arrest.[6]
Histrionicotoxin
Similar to this compound, Histrionicotoxin is a non-competitive antagonist of the nicotinic acetylcholine receptor. It also binds to a site within the ion channel of the receptor, physically blocking the flow of ions. While structurally related to this compound, its specific interactions and resulting toxicological profile show some differences. It is considered less toxic than many other poison frog alkaloids.[1]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Modulation of the nicotinic acetylcholine receptor by various alkaloids.
Caption: Mechanism of Batrachotoxin action on voltage-gated sodium channels.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
LD50 Determination in Mice (General Protocol)
This protocol outlines the general steps for determining the median lethal dose (LD50) of a substance in mice. Specific doses and observation times will vary depending on the toxicity of the alkaloid.
-
Animal Preparation: Healthy, adult mice of a specific strain (e.g., Swiss Webster) are acclimated to the laboratory environment. Animals are housed in standard conditions with free access to food and water.
-
Dose Preparation: The alkaloid is dissolved in a suitable vehicle (e.g., saline, DMSO). A range of doses is prepared based on preliminary range-finding studies.
-
Administration: A fixed volume of the dose solution is administered to groups of mice (typically 5-10 mice per group) via a specific route (e.g., subcutaneous or intraperitoneal injection). A control group receives the vehicle only.
-
Observation: Animals are observed continuously for the first few hours and then periodically for up to 14 days. Signs of toxicity and mortality are recorded.[7]
-
Data Analysis: The number of deaths at each dose level is recorded. The LD50 value, the dose at which 50% of the animals are expected to die, is calculated using statistical methods such as the Reed-Muench or probit analysis.[8]
Radioligand Binding Assay for nAChR
This protocol describes a competitive binding assay to determine the affinity of an unlabeled alkaloid for the nAChR.
-
Membrane Preparation: Brain tissue (e.g., rat cerebral cortex) is homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the nAChRs. The final membrane pellet is resuspended in an appropriate assay buffer.[9]
-
Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled nAChR ligand (e.g., [³H]epibatidine) and varying concentrations of the unlabeled test alkaloid (e.g., this compound).[10]
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are washed with cold buffer to remove unbound radioligand.[9]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the unlabeled alkaloid that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki), which reflects the affinity of the alkaloid for the receptor, is calculated from the IC50 value using the Cheng-Prusoff equation.[11]
Electrophysiological Analysis (Whole-Cell Patch-Clamp)
This protocol is used to study the effects of alkaloids on the function of ion channels in isolated cells.
-
Cell Preparation: Cells expressing the ion channel of interest (e.g., nAChRs or voltage-gated sodium channels) are cultured on coverslips.
-
Recording Setup: A coverslip is placed in a recording chamber on the stage of a microscope. The chamber is perfused with an external physiological solution. A glass micropipette with a very fine tip, filled with an internal solution that mimics the intracellular environment, is used as the recording electrode.
-
Whole-Cell Configuration: The micropipette is brought into contact with a cell, and a tight seal is formed. The cell membrane under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential and measurement of the currents flowing through the ion channels.
-
Data Acquisition: A specific voltage protocol is applied to the cell to activate the ion channels. The resulting ionic currents are recorded in the absence (control) and presence of the test alkaloid, which is applied to the cell via the perfusion system.
-
Data Analysis: The effects of the alkaloid on the properties of the ion channel currents (e.g., amplitude, activation, inactivation, and blockade) are analyzed to determine its mechanism of action.
Conclusion
The poison frog alkaloids this compound, Batrachotoxin, Epibatidine, and Histrionicotoxin exhibit a wide spectrum of toxicities and mechanisms of action. Batrachotoxin is an extremely potent activator of voltage-gated sodium channels, while Epibatidine is a powerful agonist of nicotinic acetylcholine receptors, both leading to high levels of toxicity. In contrast, this compound and Histrionicotoxin are non-competitive antagonists of the nicotinic acetylcholine receptor and are significantly less toxic. This compound's additional activity on potassium channels further distinguishes its pharmacological profile. Understanding these differences is crucial for leveraging the unique properties of these molecules in neuroscience research and for the potential development of novel therapeutic agents. The experimental protocols provided offer a framework for the further investigation and characterization of these and other neuroactive compounds.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Interactions of this compound with the acetylcholine receptor-ionic channel complex. I. Blockade of the ionic channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions of this compound with the acetylcholine receptor-ionic channel complex. II. Enhancement of desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. compoundchem.com [compoundchem.com]
- 6. From foe to friend: using animal toxins to investigate ion channel function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved up-and-down procedure for acute toxicity measurement with reliable LD50 verified by typical toxic alkaloids and modified Karber method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Differentiating the Binding Sites of Gephyrotoxin and Other Nicotinic Acetylcholine Receptor Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding sites and mechanisms of action of Gephyrotoxin and other key modulators of the nicotinic acetylcholine (B1216132) receptor (nAChR). By presenting quantitative data, detailed experimental protocols, and visual diagrams, this document aims to serve as a valuable resource for researchers in neuroscience and pharmacology, as well as professionals involved in drug discovery and development.
Introduction to nAChR Modulation
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems. Their diverse subunit composition leads to a wide array of nAChR subtypes, each with unique pharmacological properties. Modulation of nAChR activity is a key therapeutic strategy for a variety of neurological disorders. nAChR modulators can be broadly categorized based on their binding site and mechanism of action:
-
Competitive Ligands: These molecules, which include agonists and antagonists, bind to the orthosteric site, the same site as the endogenous neurotransmitter acetylcholine (ACh).
-
Non-competitive Inhibitors (NCIs): These modulators bind to sites topographically distinct from the ACh binding site, often within the ion channel pore, to block ion flow.
-
Allosteric Modulators: These ligands bind to allosteric sites, which are also distinct from the orthosteric site, to either potentiate (Positive Allosteric Modulators, PAMs) or inhibit (Negative Allosteric Modulators, NAMs) receptor function without directly blocking the channel.
This compound, an alkaloid isolated from the skin of dendrobatid frogs, is a non-competitive inhibitor of the nAChR. Understanding its binding site in comparison to other modulators is crucial for the development of novel therapeutics with improved selectivity and efficacy.
Comparative Analysis of nAChR Modulator Binding Sites
The binding sites of nAChR modulators are diverse and can be located in various domains of the receptor protein. This section compares the binding site of this compound with other well-characterized nAChR modulators.
This compound: Experimental evidence strongly suggests that this compound acts as an open-channel blocker. Electrophysiological studies on the Torpedo nAChR have shown that this compound reduces the mean open time of the ion channel without affecting its conductance. This indicates that this compound binds within the ion channel pore when the receptor is in its open conformation, thereby physically occluding the passage of ions. A study demonstrated that at a concentration of 7.5 µM, this compound decreases the channel lifetime by approximately 40% at a membrane potential of -105 mV[1]. This mechanism is characteristic of non-competitive channel blockers.
Other nAChR Modulators: In contrast to this compound, other modulators target different sites on the nAChR protein:
-
Competitive Antagonists (e.g., α-Bungarotoxin): These toxins bind with high affinity to the orthosteric ACh binding site located at the interface between two subunits in the extracellular domain.
-
Channel Blockers (e.g., Phencyclidine, PCP): Similar to this compound, these compounds block the ion channel. Their binding sites are typically located within the transmembrane domain of the receptor, lining the ion pore.
-
Positive Allosteric Modulators (PAMs) (e.g., PNU-120596): These molecules bind to allosteric sites, often located in the transmembrane domain at the interface between subunits, enhancing the receptor's response to agonists.
-
Negative Allosteric Modulators (NAMs): These compounds also bind to allosteric sites but reduce the receptor's response to agonists.
The following diagram illustrates the distinct binding locations of these different classes of nAChR modulators.
Caption: Binding sites of various modulators on the nAChR.
Quantitative Comparison of nAChR Modulators
| Modulator | Class | nAChR Subtype | Assay | Value | Reference |
| This compound | Non-competitive Inhibitor | Torpedo (muscle-type) | Electrophysiology | ~40% reduction in channel lifetime at 7.5 µM | [1] |
| α-Bungarotoxin | Competitive Antagonist | Muscle-type | Radioligand Binding | Ki ≈ 0.1 nM | |
| Mecamylamine | Non-competitive Inhibitor | Neuronal | Electrophysiology | IC50 ≈ 0.34 µM | |
| PNU-120596 | Positive Allosteric Modulator | α7 | Electrophysiology | EC50 ≈ 1 µM | |
| Galantamine | Allosteric Potentiating Ligand | α4β2 | Radioligand Binding | Ki ≈ 5.7 µM |
Experimental Protocols
The differentiation of nAChR modulator binding sites relies on a variety of experimental techniques. This section provides detailed methodologies for three key experimental approaches.
Radioligand Binding Assay
This technique is used to determine the affinity of a ligand for a receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of a test compound for a specific nAChR subtype.
Materials:
-
Cell membranes expressing the nAChR subtype of interest.
-
Radiolabeled ligand (e.g., [³H]epibatidine for α4β2 nAChRs).
-
Test compound (unlabeled modulator).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the target nAChR in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes, radioligand.
-
Non-specific Binding: Membranes, radioligand, and a high concentration of a known competitor (e.g., nicotine).
-
Competition Binding: Membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique measures the ion flow through nAChRs expressed in Xenopus oocytes, allowing for the characterization of how a modulator affects receptor function.
Objective: To determine the effect of a test compound on nAChR ion channel activity (e.g., inhibition, potentiation, channel block).
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the nAChR subunits of interest.
-
TEVC setup (amplifier, electrodes, perfusion system).
-
Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).
-
Agonist solution (e.g., ACh in recording solution).
-
Test compound solution.
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog and defolliculate them. Inject the oocytes with the cRNA encoding the nAChR subunits and incubate for 2-7 days to allow for receptor expression.
-
Recording Setup: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Data Acquisition:
-
Baseline: Clamp the oocyte at a holding potential (e.g., -70 mV) and record the baseline current.
-
Agonist Application: Apply the agonist to elicit an inward current.
-
Modulator Application: Co-apply the test compound with the agonist or pre-apply the test compound before agonist application.
-
Washout: Wash the oocyte with recording solution to return to baseline.
-
-
Data Analysis: Measure the peak amplitude of the agonist-evoked currents in the absence and presence of the test compound. For inhibitors, calculate the percentage of inhibition and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration. For channel blockers, analyze changes in the current decay rate.
Photoaffinity Labeling
This technique is used to identify the specific amino acid residues that form a binding site for a ligand.
Objective: To covalently label and subsequently identify the binding site of a modulator on the nAChR protein.
Materials:
-
nAChR-expressing membranes or purified receptor.
-
A photo-reactive analog of the modulator of interest (containing a group like an azide (B81097) or benzophenone).
-
UV light source.
-
SDS-PAGE and autoradiography or mass spectrometry equipment.
Procedure:
-
Incubation: Incubate the nAChR preparation with the photo-reactive ligand in the dark. To determine specific labeling, a parallel incubation should be performed in the presence of an excess of the non-photoreactive parent compound.
-
Photolysis: Expose the samples to UV light of a specific wavelength to activate the photoreactive group, leading to covalent bond formation with nearby amino acid residues.
-
Analysis:
-
SDS-PAGE and Autoradiography: If the photoprobe is radiolabeled, separate the nAChR subunits by SDS-PAGE and visualize the labeled subunit(s) by autoradiography.
-
Mass Spectrometry: Digest the labeled protein with a protease (e.g., trypsin) and analyze the resulting peptides by mass spectrometry to identify the peptide fragment(s) containing the covalently attached ligand. Further fragmentation analysis (MS/MS) can pinpoint the exact amino acid residue of modification.
-
Caption: General workflow for photoaffinity labeling.
Conclusion
The differentiation of binding sites for various nAChR modulators is fundamental to understanding their mechanisms of action and for the rational design of new drugs. This compound exemplifies a non-competitive, open-channel blocker, with its binding site located within the ion channel pore of the nAChR. This contrasts with competitive ligands that target the orthosteric ACh binding site and allosteric modulators that bind to distinct regulatory sites on the receptor. The application of techniques such as radioligand binding, electrophysiology, and photoaffinity labeling is essential for elucidating these distinct binding interactions and for advancing the field of nAChR pharmacology.
References
Safety Operating Guide
Navigating the Safe Disposal of Gephyrotoxin: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Gephyrotoxin are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for hazardous chemical waste management.
This compound, a naturally occurring alkaloid from the skin of certain poison dart frogs, is a subject of significant interest in neurological research.[1] While it is considered relatively non-toxic compared to other frog skin alkaloids like batrachotoxins, it still requires careful handling and adherence to strict disposal protocols due to its neurotoxic properties.[1][2]
Core Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with extreme caution. Always adhere to the following safety measures:
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is non-negotiable. This includes a laboratory coat, chemical-resistant gloves (such as nitrile), and safety goggles.[3]
-
Ventilation: All handling of this compound should occur within a certified chemical fume hood to prevent the inhalation of any aerosols or particulate matter.[3]
-
Avoid Contact: Prevent any direct contact with the skin, eyes, or mucous membranes. In the event of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek prompt medical attention.[3][4]
-
Spill Management: In case of a spill, evacuate the immediate area and secure it. Use an appropriate absorbent material for liquid spills, and carefully collect all contaminated materials into a sealed, labeled hazardous waste container. Decontaminate the spill area with a suitable solvent, followed by a thorough cleaning with soap and water.[3]
Quantitative Data for Waste Management
Proper labeling and segregation of hazardous waste are critical for safe disposal. The following table summarizes key quantitative and qualitative data for managing this compound waste.
| Parameter | Guideline | Source |
| Waste Container Labeling | Must include: "Hazardous Waste," "this compound," concentration, and appropriate hazard pictograms (e.g., "Acute Toxicity"). | [3][5] |
| Liquid Waste Headspace | Leave approximately 10% of the container volume as headspace to accommodate expansion. | [6] |
| Segregation | Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. | [3][7] |
| Contaminated Materials | All materials that have come into contact with this compound (e.g., pipette tips, gloves, labware) must be disposed of as hazardous waste. | [5] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general protocol; however, it is imperative to consult with your institution's EHS department for specific guidance. [3]
-
Containerization:
-
Labeling:
-
Affix a hazardous waste label to the container immediately upon the first addition of waste.
-
Clearly indicate the contents, including the full chemical name ("this compound") and any other components of the waste mixture.
-
Include the appropriate hazard pictograms as determined by the Globally Harmonized System (GHS).
-
-
Storage:
-
Professional Disposal:
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: This information is intended for guidance purposes only. All laboratory personnel must be trained on proper hazardous waste management procedures and should always consult their institution's specific safety and disposal protocols.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Truth About The Poison Arrow Frog: History, Toxicity, And Modern Captive Care - FROGFATHER [frogfather.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Laboratory waste | Staff Portal [staff.ki.se]
- 6. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 7. danielshealth.com [danielshealth.com]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Essential Safety and Logistical Information for Handling Gephyrotoxin
This document provides comprehensive guidance on the safe handling and disposal of Gephyrotoxin, a naturally occurring alkaloid from the skin of the Colombian tropical frog Dendrobates histrionicus.[1] While classified as a relatively non-toxic chemical, its neurological activity necessitates stringent safety protocols in a laboratory setting.[1] This guide is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and proper waste management.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE based on the potential hazards associated with neurotoxins and general chemical handling guidelines.[2][3][4][5]
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves is recommended.[2][6] | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z.87.1 standard.[6] A face shield should be worn over goggles when there is a risk of splashes or aerosol generation.[2][3][6] | Protects eyes and face from accidental splashes of this compound solutions. |
| Body Protection | A fully buttoned lab coat, preferably made of a chemical-resistant material such as Nomex®.[6] Disposable coveralls can also be used.[2] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a potential for aerosolization outside of a fume hood, a NIOSH-approved respirator may be required.[4][6] | Minimizes the risk of inhalation. The specific type of respirator should be determined by a formal risk assessment. |
| Foot Protection | Closed-toe shoes, preferably made of a chemical-resistant material.[3] | Protects feet from spills and falling objects. |
Experimental Protocols: Safe Handling Procedures
Adherence to standard operating procedures is essential for minimizing the risk of exposure to this compound.
1. Preparation and Engineering Controls:
-
All work with this compound, especially handling of stock solutions and powders, must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[7][8]
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Assemble all necessary materials and equipment before beginning work to avoid interruptions.
2. Handling and Personal Hygiene:
-
Always wear the appropriate PPE as outlined in the table above.
-
Avoid eating, drinking, or applying cosmetics in the laboratory.[9]
-
Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and after removing gloves.[7]
3. Spill Response:
-
In case of a spill, evacuate the immediate area and alert others.
-
For small spills within a chemical fume hood, use an appropriate absorbent material to contain the spill.
-
For larger spills, or any spill outside of a fume hood, evacuate the laboratory and contact the institution's environmental health and safety (EHS) office immediately.[10]
-
Do not attempt to clean up a large spill without proper training and equipment.
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All materials that come into contact with this compound, including gloves, disposable lab coats, pipette tips, and contaminated labware, must be considered hazardous waste.[10][11]
-
Segregate this compound waste from other laboratory waste streams.
2. Waste Containers:
-
Use clearly labeled, leak-proof, and chemically compatible containers for all this compound waste.[11][12][13]
-
Containers for liquid waste should be stored in secondary containment to prevent spills.[7][13]
-
Solid waste, such as contaminated gloves and paper towels, should be double-bagged in clearly marked hazardous waste bags.[11]
3. Disposal Procedure:
-
Follow your institution's specific procedures for the disposal of hazardous chemical waste.
-
Contact your EHS office to arrange for the pickup and disposal of this compound waste.[12]
-
Do not dispose of any this compound waste down the drain or in the regular trash.[11][12][14]
Workflow Visualizations
The following diagrams illustrate key procedural workflows for handling this compound safely.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. poisonshops.com [poisonshops.com]
- 3. epa.gov [epa.gov]
- 4. Personal Protective Equipment - Chemical and Biological Terrorism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. hazmatschool.com [hazmatschool.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 8. EHSO Manual 2025-2026 - Chemical Hazards [labman.ouhsc.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. orf.od.nih.gov [orf.od.nih.gov]
- 11. web.mit.edu [web.mit.edu]
- 12. louisville.edu [louisville.edu]
- 13. chemistry.gatech.edu [chemistry.gatech.edu]
- 14. kingcounty.gov [kingcounty.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
